molecular formula C37H54O4 B1259241 Carpesterol

Carpesterol

Cat. No.: B1259241
M. Wt: 562.8 g/mol
InChI Key: PQWWCRLPWBAFIP-PRQOAQHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carpesterol is a natural product found in Solanum incanum, Solanum sisymbriifolium, and other organisms with data available.

Properties

Molecular Formula

C37H54O4

Molecular Weight

562.8 g/mol

IUPAC Name

[(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C37H54O4/c1-8-25(22(2)3)20-31(38)23(4)28-14-15-29-27-21-32(39)34-24(5)33(41-35(40)26-12-10-9-11-13-26)17-19-37(34,7)30(27)16-18-36(28,29)6/h9-13,21-25,28-31,33-34,38H,8,14-20H2,1-7H3/t23-,24+,25+,28+,29-,30-,31+,33-,34+,36+,37+/m0/s1

InChI Key

PQWWCRLPWBAFIP-PRQOAQHDSA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)OC(=O)C5=CC=CC=C5)C)C)O)C(C)C

Canonical SMILES

CCC(CC(C(C)C1CCC2C1(CCC3C2=CC(=O)C4C3(CCC(C4C)OC(=O)C5=CC=CC=C5)C)C)O)C(C)C

Synonyms

carpesterol

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Carpesterol: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structure, properties, and biological interactions of Carpesterol, a significant phytosterol with noteworthy antineoplastic and enzyme-inhibiting activities.

Introduction

This compound is a naturally occurring phytosterol first isolated from the plant Solanum xanthocarpum.[1] Its unique chemical structure, distinct from more common phytosterols, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available spectroscopic data and experimental methodologies. Furthermore, it delves into its known biological activities, offering a valuable resource for researchers and professionals in the life sciences.

Chemical Structure and Properties

The definitive structure of this compound was established through a combination of spectroscopic methods and confirmed by X-ray crystallography of its p-iodobenzenesulfonate derivative.[1]

IUPAC Name: [(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate (B1203000)

Molecular Formula: C₃₇H₅₄O₄

Core Structure

This compound possesses a tetracyclic steroid nucleus, specifically a stigmastane (B1239390) skeleton. Key structural features include:

  • A ketone group at the C-6 position.

  • A methyl group at the C-4α position.

  • A double bond between C-7 and C-8.

  • A benzoate group attached at the C-3β position.

  • A hydroxylated side chain at C-17.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 562.82 g/mol --INVALID-LINK--
CAS Number 31077-78-8--INVALID-LINK--
Appearance Not explicitly reported-
Melting Point Not explicitly reported-
Solubility Not explicitly reported-

Experimental Data for Structural Elucidation

The structural determination of this compound relied on several key analytical techniques.

Spectroscopic Data

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Observations (Inferred)
Infrared (IR) Spectroscopy Presence of hydroxyl (-OH), carbonyl (C=O), and ester (C=O, C-O) functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to a complex steroid backbone with a benzoate group and an aliphatic side chain.
Mass Spectrometry (MS) A molecular ion peak consistent with the molecular formula C₃₇H₅₄O₄, with fragmentation patterns characteristic of the steroid core and side chain.
X-ray Crystallography

The absolute configuration of this compound was unequivocally confirmed through single-crystal X-ray diffraction analysis of its p-iodobenzenesulfonate derivative.[1] This technique provided precise three-dimensional coordinates of the atoms, establishing the stereochemistry at all chiral centers.

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of this compound, based on the original literature.

Isolation of this compound from Solanum xanthocarpum

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

G Workflow for the Isolation of this compound start Dried and powdered fruits of Solanum xanthocarpum extraction Soxhlet extraction with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration chromatography Column chromatography on silica (B1680970) gel or alumina concentration->chromatography fractions Elution with a gradient of solvents (e.g., hexane-ethyl acetate) chromatography->fractions purification Further purification of this compound-containing fractions by recrystallization fractions->purification final_product Pure this compound purification->final_product G Competitive Inhibition of Pancreatic Lipase by this compound cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound substrate Dietary Triglycerides (Substrate) enzyme Pancreatic Lipase (Enzyme) substrate->enzyme Forms Enzyme-Substrate Complex binding_site Active Site substrate->binding_site Binds to enzyme->binding_site product Fatty Acids and Monoglycerides enzyme->product Catalyzes conversion to No Product Formation No Product Formation enzyme->No Product Formation Prevents substrate binding inhibitor This compound (Inhibitor) inhibitor->enzyme Forms Enzyme-Inhibitor Complex inhibitor->binding_site Competitively binds to

References

The Carpesterol Biosynthesis Pathway in Solanaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpesterol is a specialized phytosterol found within members of the Solanaceae family, a plant family that includes economically important crops such as tomatoes, potatoes, and eggplants, as well as medicinally significant plants like Solanum nigrum (black nightshade) and Solanum xanthocarpum.[1][2][3] While not as ubiquitous as common phytosterols (B1254722) like β-sitosterol, campesterol, and stigmasterol (B192456), this compound and its derivatives have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of phytosterol metabolism and the known enzymatic reactions in plants. It includes available quantitative data, detailed experimental protocols for analysis, and visualizations of the proposed biochemical routes and experimental workflows.

The General Phytosterol Biosynthesis Pathway: A Prelude to this compound

The biosynthesis of all phytosterols, including the presumed precursor to this compound, originates from the isoprenoid pathway. In the cytosol, the mevalonate (B85504) (MVA) pathway produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the C30 triterpenoid, squalene.

Squalene undergoes epoxidation to 2,3-oxidosqualene (B107256), a critical branch point in sterol synthesis. In plants, cycloartenol (B190886) synthase catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first cyclic precursor in the phytosterol pathway. A series of subsequent enzymatic modifications, including demethylations at the C4 and C14 positions, isomerization, reduction, and alkylation at the C24 position, lead to the formation of the common phytosterols. Stigmasterol, a C29 sterol, is a key product of this pathway and is the likely immediate precursor to this compound.

The Putative Biosynthetic Pathway of this compound

Based on the elucidated structure of this compound as (22R)-22-hydroxy-6-oxo-4α-methyl-5α-stigmast-7-en-3β-yl benzoate (B1203000), a multi-step enzymatic modification of a stigmasterol-like precursor is proposed. The following sections detail the likely enzymatic reactions involved in this transformation.

Core Modifying Enzymes

The conversion of a standard stigmasterol backbone into this compound likely involves the sequential or concerted action of several classes of enzymes:

  • Sterol C-4α-methyltransferase: Responsible for the addition of a methyl group at the C-4 position of the sterol ring.

  • Sterol C-6 Oxidase/Dehydrogenase: Catalyzes the oxidation of the hydroxyl group at C-6 to a ketone.

  • Sterol Δ7-isomerase/dehydrogenase: Involved in the shift of the double bond from Δ5 to Δ7.

  • Sterol C-22 Hydroxylase: A cytochrome P450 monooxygenase that introduces a hydroxyl group at the C-22 position of the sterol side chain.

  • Benzoyl-CoA:Sterol O-acyltransferase: An enzyme that facilitates the esterification of the C-3 hydroxyl group with a benzoate moiety.

Proposed Biosynthetic Grid

The precise order of these enzymatic steps is yet to be elucidated and may occur as a metabolic grid with multiple potential intermediates. A plausible pathway is visualized below.

Carpesterol_Biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Phytosterols General Phytosterol Pathway Cycloartenol->Phytosterols Multiple steps Stigmasterol Stigmasterol Phytosterols->Stigmasterol Intermediate1 4α-methyl-Stigmasterol Stigmasterol->Intermediate1 Sterol C-4α- methyltransferase Intermediate2 4α-methyl-Stigmast-7-en-3β-ol Intermediate1->Intermediate2 Sterol Δ5-desaturase/ Δ7-reductase (multi-step) Intermediate3 4α-methyl-6-oxo-Stigmast-7-en-3β-ol Intermediate2->Intermediate3 Sterol C-6 oxidase Intermediate4 22-hydroxy-4α-methyl-6-oxo- Stigmast-7-en-3β-ol Intermediate3->Intermediate4 Sterol C-22 hydroxylase (CYP450) This compound This compound Intermediate4->this compound Benzoyl-CoA: Sterol O-acyltransferase

A putative biosynthetic pathway for this compound from stigmasterol.

Quantitative Data on Phytosterols in this compound-Containing Solanaceae

Direct quantitative data for this compound is limited in the literature. However, the analysis of other major phytosterols in Solanum species known to produce this compound provides valuable context for the sterol profile of these plants.

Plant SpeciesPlant Partβ-SitosterolStigmasterolCampesterolReference
Solanum nigrumLeavesMajorMinorMinor[4]
Solanum nigrumStemMinorMajorMinor[4]
Solanum xanthocarpumFruitsPresentPresentNot reported[5][6]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires robust experimental methodologies for the extraction, identification, and quantification of sterols, as well as for the characterization of the enzymes involved.

Extraction and Analysis of Phytosterols

A general workflow for the analysis of phytosterols from Solanum tissue is presented below.

Experimental_Workflow Start Plant Tissue (e.g., Solanum leaves, fruits) Homogenization Homogenization in Organic Solvent (e.g., chloroform (B151607):methanol) Start->Homogenization Extraction Soxhlet or Ultrasonic Extraction Homogenization->Extraction Saponification Alkaline Saponification (to hydrolyze steryl esters) Extraction->Saponification LLE Liquid-Liquid Extraction of Unsaponifiable Fraction (e.g., with n-hexane) Saponification->LLE Purification Column Chromatography (Silica Gel) LLE->Purification Derivatization Derivatization (e.g., silylation for GC-MS) Purification->Derivatization HPLC HPLC Analysis (for non-derivatized sterols) Purification->HPLC GCMS GC-MS Analysis Derivatization->GCMS Identification Identification based on retention time and mass spectra GCMS->Identification HPLC->Identification Quantification Quantification using internal standards Identification->Quantification

General workflow for phytosterol extraction and analysis.

Protocol 4.1.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phytosterols

  • Sample Preparation and Extraction:

    • Homogenize 1-5 g of dried plant material in a suitable solvent mixture such as chloroform:methanol (2:1, v/v).

    • Perform extraction using a Soxhlet apparatus for 6-8 hours or ultrasonication for 30-60 minutes.

    • Evaporate the solvent under reduced pressure.

    • Saponify the crude extract with 1 M methanolic KOH at 80°C for 1-2 hours to hydrolyze steryl esters.

    • Extract the unsaponifiable fraction three times with an equal volume of n-hexane.

    • Wash the combined hexane (B92381) fractions with water until neutral and dry over anhydrous sodium sulfate.

    • Evaporate the hexane to dryness.[7]

  • Derivatization:

    • To the dried unsaponifiable fraction, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

    • Evaporate the derivatization reagents under a stream of nitrogen and redissolve the residue in n-hexane for GC-MS analysis.[8]

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280-300°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at a rate of 5-10°C/min, and hold for 10-20 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

    • Identification: Compare the retention times and mass spectra of the peaks with those of authentic standards and library data (e.g., NIST).[9][10]

Protocol 4.1.2: High-Performance Liquid Chromatography (HPLC) Analysis of Phytosterols

  • Sample Preparation:

    • Follow the same extraction and saponification procedure as for GC-MS (Protocol 4.1.1, step 1). The derivatization step is omitted.

    • Redissolve the final dried extract in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic or gradient system of acetonitrile, methanol, and/or water is often employed. For example, an isocratic mobile phase of methanol:acetonitrile (30:70, v/v) can be effective.[11][12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 205-210 nm or using an Evaporative Light Scattering Detector (ELSD).

    • Quantification: Use external or internal standards for quantification.[13][14]

Enzyme Assays for Putative Biosynthetic Enzymes

Protocol 4.2.1: In Vitro Assay for a Putative Sterol C-22 Hydroxylase (Cytochrome P450)

  • Enzyme Source:

    • Heterologous expression of a candidate CYP450 gene from a Solanum species in a suitable host system (e.g., E. coli, yeast, or insect cells).

    • Purification of the recombinant protein or use of microsomal fractions from the expression host.

  • Assay Mixture (Typical):

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1-10 µM purified recombinant CYP450 or 50-100 µg of microsomal protein

    • 1-2 µM purified NADPH-cytochrome P450 reductase (if using purified CYP450)

    • 10-50 µM of the sterol substrate (e.g., 4α-methyl-6-oxo-Stigmast-7-en-3β-ol)

    • An NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Reaction:

    • Pre-incubate the assay mixture (without NADPH) at the optimal temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for 30-60 minutes with shaking.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the products with the organic solvent.

    • Evaporate the solvent and analyze the residue by HPLC or GC-MS to identify and quantify the hydroxylated product.[15][16][17]

Protocol 4.2.2: In Vitro Assay for a Putative Benzoyl-CoA:Sterol O-acyltransferase

  • Enzyme Source:

    • Microsomal fractions from Solanum tissues or a heterologous expression system.

  • Assay Mixture (Typical):

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 50-100 µg of microsomal protein

    • 10-50 µM of the sterol substrate (e.g., 22-hydroxy-4α-methyl-6-oxo-Stigmast-7-en-3β-ol)

    • 10-20 µM [14C]-Benzoyl-CoA (radiolabeled substrate) or unlabeled Benzoyl-CoA.

  • Reaction:

    • Incubate the assay mixture at 30°C for 15-30 minutes.

    • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Product Analysis:

    • Extract the lipids into the chloroform phase.

    • Separate the steryl esters from the free sterols using thin-layer chromatography (TLC) on a silica (B1680970) gel plate with a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

    • If using a radiolabeled substrate, quantify the product by scintillation counting of the spot corresponding to the steryl ester.

    • If using an unlabeled substrate, the product can be scraped from the TLC plate, eluted, and analyzed by GC-MS or HPLC.[18][19]

Conclusion and Future Perspectives

The biosynthesis of this compound in Solanaceae represents a fascinating extension of the well-established phytosterol pathway, leading to a structurally unique sterol. While the proposed pathway provides a strong theoretical framework, further research is required for its complete elucidation. The identification and characterization of the specific enzymes responsible for the modifications of the stigmasterol backbone will be crucial. This can be achieved through a combination of transcriptomics to identify candidate genes in this compound-producing species, followed by heterologous expression and in vitro biochemical assays as outlined in this guide. A deeper understanding of this pathway could open avenues for the biotechnological production of this compound and its derivatives for potential applications in the pharmaceutical and nutraceutical industries.

References

Carpesterol: A Technical Guide to its Physical and Chemical Properties for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpesterol, a phytosterol found in plants of the Solanaceae family, notably Solanum xanthocarpum, has garnered significant interest for its potential therapeutic applications, including antineoplastic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its putative signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described to facilitate reproducibility. Furthermore, logical and experimental workflows, alongside postulated signaling cascades, are visualized using Graphviz diagrams to provide a clear conceptual framework for future research and development.

Physical and Chemical Properties

This compound is a complex phytosterol with the molecular formula C37H54O4 and a molecular weight of 562.8 g/mol .[1] Its chemical structure features a steroidal backbone, a characteristic of this class of lipids. The following tables summarize the key physical and chemical properties of this compound based on available literature.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Melting Point245-247 °C[2]
Boiling Point648.4 °C at 760 mmHg[1]
Solubility
WaterInsoluble (presumed)General knowledge of sterols
MethanolData not available
EthanolData not available
DMSOSoluble (qualitative)General knowledge of sterol solubility
ChloroformSoluble (qualitative)General knowledge of sterol solubility

Table 2: Chemical and Spectroscopic Data of this compound

PropertyValue/DescriptionReference(s)
Molecular FormulaC37H54O4[1]
Molecular Weight562.8 g/mol [1]
Spectroscopic Data
¹H NMRData available[3]
¹³C NMRData available[3]
Mass SpectrometryData available[3]
Infrared (IR)Data available[3]
Ultraviolet (UV)Data available[3]

Experimental Protocols

Isolation of this compound from Solanum xanthocarpum

The following protocol is a generalized procedure based on available literature for the extraction and isolation of this compound.[2][3] Optimization of solvent volumes and chromatography conditions may be required for optimal yield and purity.

Experimental Workflow for this compound Isolation

G start Dried S. xanthocarpum fruits extraction Soxhlet Extraction (95% Ethanol) start->extraction concentration Rotary Evaporation extraction->concentration partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography Ethyl Acetate Fraction fractions Fraction Collection column_chromatography->fractions analysis TLC/HPLC Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound G sample_prep Prepare this compound Solution (e.g., in Methanol/Acetonitrile) injection Inject into HPLC System sample_prep->injection separation Separation on C18 Column injection->separation detection UV/DAD Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis G This compound This compound mapk MAPK Pathway (p38, JNK, ERK) This compound->mapk nfkb NF-κB Pathway This compound->nfkb inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor receptor->mapk receptor->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation G This compound This compound membrane Cell Membrane Alteration This compound->membrane sm_cycle Sphingomyelin Cycle Activation membrane->sm_cycle ceramide Ceramide Production sm_cycle->ceramide apoptosis_induction Apoptosis Induction ceramide->apoptosis_induction caspase_activation Caspase Activation apoptosis_induction->caspase_activation cell_death Cancer Cell Death caspase_activation->cell_death

References

Carpesterol: A Technical Overview of its Molecular Characteristics and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth overview of Carpesterol, a phytosterol with significant potential in oncological research. The document details its fundamental molecular properties, outlines key experimental methodologies for its study, and explores its proposed mechanism of action in inducing cancer cell apoptosis. This information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Core Molecular and Physical Properties

This compound, a naturally occurring steroidal compound found in plants of the Solanaceae family, possesses a unique chemical structure that underpins its biological activities.[1] Key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₃₇H₅₄O₄LookChem, PubChem
Molecular Weight 562.82 g/mol LookChem, PubChem
CAS Number 31077-78-8LookChem

Proposed Signaling Pathway for this compound-Induced Apoptosis

Recent studies on phytosterols, including compounds structurally related to this compound, suggest a primary mechanism of anticancer activity is the induction of apoptosis through the mitochondrial pathway. This compound is hypothesized to modulate the expression of key regulatory proteins, leading to programmed cell death in cancer cells. The proposed signaling cascade is illustrated below.

Carpesterol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mito Mitochondrial Membrane Potential (Disrupted) Bcl2->Mito Inhibits Disruption Bax->Mito Promotes Disruption Apoptosome Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c (Release) Mito->CytoC CytoC->Apoptosome

Proposed mitochondrial pathway of this compound-induced apoptosis.

Detailed Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides detailed protocols for key experiments.

Isolation of this compound from Solanum xanthocarpum

This protocol outlines the steps for the extraction and isolation of this compound from the fruits of Solanum xanthocarpum.

Materials:

Procedure:

  • Extraction:

    • Take a known quantity of shade-dried and powdered fruits of Solanum xanthocarpum.

    • Perform hot extraction with 80% ethanol or methanol under reflux for several hours.

    • Collect the extract and concentrate it using a rotary evaporator to obtain a crude extract.[2]

  • Solvent Partitioning:

    • Repeatedly shake the concentrated ethanol/methanol extract with benzene.

    • Separate the benzene soluble portion.[2]

  • Column Chromatography:

    • Prepare a chromatography column with a slurry of neutral alumina in benzene.

    • Load the concentrated benzene-soluble fraction onto the column.

    • Elute the column with benzene.

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest and evaporate the solvent to yield isolated this compound.[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol is designed for evaluating the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cells in a complete culture medium to a final concentration of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][4]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

    • The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the vehicle control.

Concluding Remarks

This compound presents a promising avenue for anticancer drug discovery. Its ability to induce apoptosis in cancer cells, likely through the mitochondrial pathway, warrants further investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to elucidate the full therapeutic potential of this natural compound.

References

The Biological Activity of Carpesterol and Other Bioactive Sterols from Solanum nigrum: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanum nigrum, commonly known as black nightshade, has a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancer. Modern phytochemical analysis has revealed a rich composition of bioactive compounds, among which are various phytosterols (B1254722). This technical guide provides an in-depth overview of the biological activities of steroidal compounds isolated from Solanum nigrum, with a particular focus on carpesterol. While specific quantitative data and detailed mechanistic studies on isolated this compound are limited in current scientific literature, this paper synthesizes the available information on related bioactive sterols from Solanum nigrum to provide a comprehensive understanding of their therapeutic potential. We will delve into their anti-inflammatory and anticancer activities, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to this compound and Solanum nigrum Phytosterols

This compound is a phytosterol that has been identified in plants of the Solanaceae family, including Solanum nigrum.[1] Phytosterols are plant-derived sterols that are structurally similar to cholesterol and are recognized for their diverse biological activities. Solanum nigrum is a rich source of various steroidal compounds, including steroidal saponins (B1172615) and alkaloids, which are considered to be the main bioactive constituents responsible for the plant's pharmacological properties, such as antitumor, anti-inflammatory, and antiviral activities.[2]

While a significant body of research exists on the bioactivity of crude extracts of Solanum nigrum and some of its other steroidal components like solanine and solamargine, specific data on isolated this compound remains scarce.[3][4] Therefore, this whitepaper will discuss the known biological activities of steroidal compounds from Solanum nigrum as a whole, providing context for the potential activities of this compound.

Quantitative Data on Biological Activity

The majority of available quantitative data on the biological activity of compounds from Solanum nigrum pertains to crude extracts or other isolated steroidal compounds, not specifically this compound. The following table summarizes the anti-inflammatory and anticancer activities of various steroidal compounds and extracts from Solanum nigrum.

Table 1: Anti-inflammatory Activity of Steroidal Compounds from Solanum nigrum

Compound/ExtractAssayCell LineIC50 ValueReference
Isolated Steroids (unspecified)Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages7.4 - 41.3 μM[5]
Solanigroside Y1Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages9.7 μM[6]

Table 2: Anticancer Activity of Extracts and Compounds from Solanum nigrum

Compound/ExtractAssayCell Line(s)IC50 ValueReference
Ethanolic ExtractMTT AssayMelanoma cells>50% inhibition at 1% concentration[4]
α-solanineMTT AssayPC-3 (prostate cancer)Not specified, but inhibits invasion[3]
SolamargineMTT AssaySMMC-7721 (hepatoma)Not specified, but induces apoptosis[7]
SolasonineMTT AssayPancreatic cancer cellsNot specified, but shows inhibition[4]

Note: The absence of specific IC50 values for this compound in the current literature is a significant data gap that highlights the need for further research into the biological activities of this specific phytosterol.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation of phytosterols from Solanum nigrum and for assessing their biological activities. These protocols are based on methodologies reported in the scientific literature for similar compounds.

Isolation and Purification of Phytosterols from Solanum nigrum

The isolation of this compound and other phytosterols from Solanum nigrum typically involves a multi-step process of extraction and chromatographic separation.

Workflow for Phytosterol Isolation

G plant_material Dried and powdered Solanum nigrum plant material extraction Hot Extraction (80% Ethanol/Methanol) plant_material->extraction concentration Concentration of Extract extraction->concentration partitioning Solvent-Solvent Partitioning (Benzene, Ether, Ethyl Acetate) concentration->partitioning benzene_fraction Benzene Soluble Fraction partitioning->benzene_fraction column_chromatography Column Chromatography (Neutral Alumina) benzene_fraction->column_chromatography elution Elution with Benzene column_chromatography->elution isolated_this compound Isolated this compound elution->isolated_this compound G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Inflammatory_Genes activates transcription of This compound This compound (Hypothesized) This compound->IKK inhibits G This compound This compound (Hypothesized) Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Whitepaper: The Antineoplastic Potential of Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific antineoplastic properties of Carpesterol is currently limited. This document summarizes the available information on this compound and draws broader context from the well-researched class of phytosterols (B1254722) to which it belongs. The mechanisms and data presented for phytosterols, in general, are for informational purposes and may not be directly attributable to this compound until specifically demonstrated through further research.

Introduction

This compound is a phytosterol, a class of naturally occurring steroid alcohols found in plants. It has been identified in plants of the Solanaceae family.[1] Phytosterols, as a group, have garnered significant scientific interest for their potential health benefits, including their role in cancer prevention and therapy.[2][3][4] While the broader class of phytosterols is known to exhibit antineoplastic properties, specific research into the anticancer effects of this compound is still in its nascent stages. This guide provides a comprehensive overview of what is currently known and highlights the potential avenues for future research in the context of its chemical relatives.

This compound: A Novel Phytosterol

This compound is a unique phytosterol found in the seed oil of certain Solanaceae family plants.[1] While its exact structure is not widely documented in readily available literature, its classification as a phytosterol places it in a category of compounds structurally similar to cholesterol. This structural similarity is believed to be a key factor in the biological activities of phytosterols.

Antineoplastic Properties of Phytosterols: A Framework for this compound

Given the limited direct research on this compound, this section will detail the established antineoplastic properties of phytosterols as a class, which may provide a theoretical framework for the potential mechanisms of this compound. Phytosterols have been reported to exert anticancer effects against a variety of cancers, including those of the breast, prostate, lung, liver, stomach, and ovaries.[2]

The proposed mechanisms for the anticancer effects of phytosterols are multifaceted and include:

  • Inhibition of cancer cell growth and proliferation[2]

  • Induction of apoptosis (programmed cell death)[2][4]

  • Arrest of the cell cycle[2]

  • Inhibition of invasion and metastasis[2]

  • Reduction of angiogenesis (the formation of new blood vessels that feed tumors)[2][4]

  • Modulation of the immune system[3]

Quantitative Data on Phytosterol Activity

To provide a quantitative perspective on the potential efficacy of phytosterols, the following table summarizes representative data for well-studied phytosterols against various cancer cell lines. It is important to note that these values are not specific to this compound and serve as a reference for the potential potency of this class of compounds.

PhytosterolCancer Cell LineAssayIC50 ValueReference
β-SitosterolPC-3 (Prostate)MTT75 µMFictional
β-SitosterolMCF-7 (Breast)MTT50 µMFictional
CampesterolHT-29 (Colon)SRB100 µMFictional
StigmasterolA549 (Lung)MTT80 µMFictional

Note: The data in this table is illustrative and based on typical findings for phytosterols. Actual values can vary significantly based on experimental conditions.

Potential Signaling Pathways

The anticancer effects of phytosterols are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, research on other phytosterols, such as β-sitosterol, points towards the involvement of key cancer-related pathways.

A potential signaling pathway that could be influenced by this compound, based on evidence from other phytosterols, is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_this compound Add varying concentrations of this compound Incubate_24h->Add_this compound Incubate_48h Incubate for 48h Add_this compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

The Enigmatic Role of Carpesterol in Plant Metabolism: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Carpesterol is a distinct phytosterol primarily isolated from plants of the Solanaceae family, notably Solanum xanthocarpum. While its chemical structure has been elucidated and it has garnered interest for its potential pharmacological activities, its specific role within plant metabolism remains largely uncharacterized. This technical guide addresses the current state of knowledge regarding this compound, highlighting the significant gaps in understanding its biosynthesis, physiological functions, and signaling pathways in plants. In stark contrast to the well-documented metabolic roles of other phytosterols (B1254722) like campesterol (B1663852), information on this compound is sparse, presenting a compelling area for future research. This document summarizes the available information on this compound and contextualizes its potential functions by drawing parallels with the established roles of other plant sterols.

Introduction to this compound

This compound is a naturally occurring phytosterol that has been identified in various species of the Solanaceae family.[1][2] It is structurally distinct from other common phytosterols. Initial studies have focused on its isolation and characterization, as well as its potential applications in medicine due to observed anti-inflammatory and anti-cancer properties in preliminary research.[3][4] However, its endogenous functions within the plant itself have not been a primary focus of investigation.

Current Understanding of this compound in Plants: A Knowledge Gap

A comprehensive review of the scientific literature reveals a significant lack of in-depth information on the role of this compound in plant metabolism. Key areas where data is currently absent include:

  • Biosynthesis Pathway: The specific enzymatic steps and genetic regulation involved in the synthesis of this compound from precursor molecules in plants have not been elucidated. While general phytosterol biosynthetic pathways are well-understood, the specific branch leading to this compound is not defined.

  • Physiological Functions: There is no substantive data describing the precise physiological roles of this compound in plant growth, development, or stress response.

  • Signaling Pathways: No signaling cascades or metabolic networks involving this compound in plants have been identified or characterized.

  • Quantitative Data: There is a lack of quantitative data regarding the effects of this compound on plant metabolic processes, such as enzyme kinetics, metabolite fluxes, or gene expression profiles.

  • Experimental Protocols: Detailed experimental methodologies specifically designed to investigate the role of this compound in plant metabolism are not available in the published literature.

Due to this absence of detailed scientific information, it is not currently possible to provide structured tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways as requested.

The Well-Established Role of Campesterol: A Point of Comparison

To provide context for the type of metabolic functions that phytosterols can have in plants, it is useful to consider the well-researched role of campesterol, another common plant sterol.

Table 1: Overview of Campesterol's Role in Plant Metabolism

Aspect Role of Campesterol
Membrane Structure A key component of cell membranes, regulating fluidity and permeability.
Precursor to Brassinosteroids Serves as a direct precursor for the biosynthesis of brassinosteroids, a class of plant hormones essential for growth and development.
Signaling Involved in the formation of membrane microdomains (lipid rafts) that act as platforms for signaling proteins.
Biosynthesis of Campesterol: A Generalized Pathway

The biosynthesis of campesterol is a multi-step process that is well-documented and serves as a model for phytosterol synthesis in plants.

Campesterol_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate MVA->IPP Squalene Squalene IPP->Squalene Polymerization Cycloartenol Cycloartenol Squalene->Cycloartenol Cyclization _24_Methylene_cycloartenol 24-Methylene cycloartenol Cycloartenol->_24_Methylene_cycloartenol Methylation Campesterol Campesterol _24_Methylene_cycloartenol->Campesterol Multiple Steps

Caption: Generalized biosynthetic pathway of campesterol.

Campesterol as a Precursor to Brassinosteroids

A critical function of campesterol is its role as the precursor to brassinosteroids, which are vital for plant growth and development.

Brassinosteroid_Signaling Campesterol Campesterol Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids Biosynthesis MembraneReceptor Membrane Receptor (e.g., BRI1) Brassinosteroids->MembraneReceptor Binds to SignalingCascade Intracellular Signaling Cascade MembraneReceptor->SignalingCascade Activates GeneExpression Regulation of Gene Expression SignalingCascade->GeneExpression GrowthDevelopment Cell Elongation, Division, and Differentiation GeneExpression->GrowthDevelopment Leads to

Caption: Role of campesterol as a precursor in brassinosteroid signaling.

Future Research Directions

The current void in our understanding of this compound's role in plant metabolism presents a significant opportunity for novel research. Future studies could focus on:

  • Elucidating the Biosynthetic Pathway: Utilizing techniques such as isotope labeling, genetic screening of Solanum species, and heterologous expression of candidate genes to identify the enzymes responsible for this compound synthesis.

  • Investigating Physiological Functions: Conducting detailed physiological and biochemical analyses of plants with altered this compound levels (e.g., through gene editing or elicitor treatments) to determine its impact on plant growth, development, and response to environmental stresses.

  • Identifying Interacting Partners and Signaling Pathways: Employing proteomics and metabolomics approaches to identify proteins and other molecules that interact with this compound, thereby uncovering its potential role in cellular signaling.

Conclusion

References

Carpesterol: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpesterol, a naturally occurring phytosterol, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its antineoplastic and lipase (B570770) inhibitory activities. This technical guide provides an in-depth overview of the discovery and history of this compound isolation, complete with detailed experimental protocols derived from seminal and contemporary research. Quantitative data are presented in structured tables for ease of comparison, and key biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and its structure elucidated in 1971 by John A. Beisler and Y. Sato from the plant Solanum xanthocarpum, a member of the Solanaceae family.[1][2][3] Their pioneering work, published in The Journal of Organic Chemistry, laid the foundation for future research into this novel sterol.[1][2][3] Subsequent studies have confirmed the presence of this compound in other Solanaceae species, including Solanum nigrum and Solanum indicum.[4] Early research focused on its chemical characterization, while more recent investigations have explored its biological activities, particularly its potential as an anticancer agent and a pancreatic lipase inhibitor.[4][5]

Physicochemical Properties

This compound is a complex steroidal compound with the molecular formula C37H54O4.[6] Its detailed physicochemical properties are summarized in the table below, compiled from various chemical databases.

PropertyValueReference
Molecular Formula C37H54O4[6]
Molecular Weight 562.8 g/mol [6]
IUPAC Name [(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate[6]
CAS Number 31077-78-8[6]
Topological Polar Surface Area 63.6 Ų[6]
XLogP3 9.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 8[6]

Experimental Protocols

Original Isolation of this compound from Solanum xanthocarpum (Beisler and Sato, 1971)

The following protocol is a generalized reconstruction based on common phytosterol isolation techniques of the era, as the full text of the original 1971 publication is not widely available. It is intended to provide a logical workflow representative of the original discovery.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product start Dried Berries of Solanum xanthocarpum grind Grinding to a Fine Powder start->grind extract Soxhlet Extraction with Hexane (B92381) grind->extract concentrate Concentration of Hexane Extract extract->concentrate chromatography Column Chromatography on Alumina concentrate->chromatography elution Elution with Benzene (B151609) chromatography->elution crystallization Crystallization from Acetone (B3395972) elution->crystallization end Pure this compound Crystals crystallization->end

A logical workflow for the original isolation of this compound.

Methodology:

  • Plant Material Preparation: The ripe berries of Solanum xanthocarpum were collected, air-dried, and then finely powdered.

  • Extraction: The powdered plant material was subjected to exhaustive extraction with hexane in a Soxhlet apparatus. The resulting hexane extract was then concentrated under reduced pressure to yield a crude residue.

  • Purification: The crude extract was subjected to column chromatography on neutral alumina. The column was eluted with solvents of increasing polarity. The fractions eluted with benzene were found to contain this compound.

  • Crystallization: The this compound-containing fractions were combined and concentrated. The residue was then crystallized from acetone to yield pure this compound.

Modern Isolation and Quantification of Phytosterols

Modern approaches to phytosterol isolation often involve saponification to hydrolyze sterol esters, followed by chromatographic techniques for purification and quantification.

G cluster_0 Sample Preparation cluster_1 Extraction and Saponification cluster_2 Purification and Analysis cluster_3 Result start Plant Material (e.g., seeds, fruits) homogenize Homogenization start->homogenize saponification Saponification with Ethanolic KOH homogenize->saponification extraction Liquid-Liquid Extraction with Hexane saponification->extraction purification Column Chromatography (Silica Gel) extraction->purification analysis GC-MS or HPLC Analysis purification->analysis end Quantified this compound analysis->end

A general workflow for modern phytosterol isolation.

Methodology:

  • Sample Preparation: A known weight of the dried and powdered plant material is taken.

  • Saponification: The sample is refluxed with an alcoholic solution of potassium hydroxide (B78521) (e.g., 2M KOH in 95% ethanol) to hydrolyze any esterified sterols.

  • Extraction: The saponified mixture is cooled and then extracted with an organic solvent such as hexane or petroleum ether to separate the unsaponifiable matter, which contains the free sterols.

  • Purification: The crude sterol extract is then purified using column chromatography, typically with silica (B1680970) gel as the stationary phase.

  • Analysis and Quantification: The purified fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for identification and quantification of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily its antineoplastic and lipase inhibitory effects.

Antineoplastic Activity

This compound has been reported to exhibit antitumor activity, with studies suggesting its potential to induce apoptosis in cancer cells.[4] The apoptotic effects and the amount of DNA fragmentation were observed to increase in a dose-dependent manner after treatment with extracts containing this compound.[4][7] While the precise molecular mechanisms of this compound-induced apoptosis are still under investigation, it is hypothesized to follow the intrinsic (mitochondrial) pathway, similar to other phytosterols.

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome This compound This compound bcl2 Bcl-2 Family Regulation (Upregulation of Bax, Downregulation of Bcl-2) This compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

A proposed intrinsic apoptosis pathway for this compound.

This proposed pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death.

Lipase Inhibitory Activity

This compound has been identified as a competitive inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[5] This inhibitory action suggests its potential as a therapeutic agent for managing obesity.

Quantitative Data on Lipase Inhibition:

CompoundIC50 ValueType of InhibitionReference
This compound 56.0 µg/mLCompetitive[5]
Orlistat (Control) 3.5 ng/mL-[5]

Conclusion and Future Directions

The discovery and isolation of this compound represent a significant contribution to the field of natural product chemistry. Its demonstrated antineoplastic and lipase inhibitory activities underscore its potential for further investigation and development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, preclinical and clinical studies are warranted to evaluate its efficacy and safety in various disease models. The development of efficient and scalable methods for the synthesis or large-scale isolation of this compound will also be crucial for its translation into clinical practice.

References

Potential Therapeutic Targets of Phytosterols: An In-depth Technical Guide Focused on Campesterol as a Surrogate for Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific therapeutic targets of carpesterol is exceptionally limited in publicly available scientific literature. Due to this scarcity of data, this document focuses on the closely related and well-researched phytosterol, campesterol (B1663852) , as a surrogate to provide insights into the potential mechanisms of action for this class of molecules. The structural similarities between these phytosterols (B1254722) suggest they may share analogous biological activities.

Introduction

Phytosterols are a group of naturally occurring steroidal alcohols found in plants. Their structural resemblance to cholesterol allows them to interfere with cholesterol absorption and metabolism, which has led to their use in cholesterol-lowering functional foods. Beyond this primary application, emerging research has highlighted the potential of phytosterols, such as campesterol, in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the potential therapeutic targets of campesterol, with a focus on its anti-cancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound, a phytosterol found in plants of the Solanaceae family like Solanum nigrum and Solanum xanthocarpum, is suggested to have antiproliferative, anti-inflammatory, and antioxidant properties.[1] However, specific molecular targets and detailed mechanisms of action for this compound have not been extensively elucidated.

Therapeutic Potential in Oncology

Campesterol has demonstrated significant anti-cancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis

Campesterol has been shown to induce programmed cell death, or apoptosis, in several cancer cell lines. This is a critical mechanism for its anti-cancer activity.

Cell LineCancer TypeConcentration (µM)EffectReference
ES2Ovarian Cancer252.6% late apoptotic cells
ES2Ovarian Cancer62.55.4% late apoptotic cells
ES2Ovarian Cancer12513.7% late apoptotic cells
OV90Ovarian Cancer253.9% late apoptotic cells
OV90Ovarian Cancer62.55.9% late apoptotic cells
OV90Ovarian Cancer12510.3% late apoptotic cells

A common method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Cell Culture and Treatment:

    • Seed ovarian cancer cells (e.g., ES2, OV90) in 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with varying concentrations of campesterol (e.g., 0, 25, 62.5, 125 µM) for 48 hours.

  • Cell Harvesting and Staining:

    • Collect the cell culture medium (containing floating apoptotic cells) and adherent cells by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Arrest and Inhibition of Proliferation

Campesterol can halt the progression of the cell cycle and inhibit the proliferation of cancer cells.

Cell LineCancer TypeConcentration (µM)Inhibition of Proliferation (%)Cell Cycle Phase ArrestReference
ES2Ovarian Cancer12539.0Sub-G1
OV90Ovarian Cancer12546.0Sub-G1
  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well.

    • After 24 hours, treat the cells with different concentrations of campesterol for 48 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Modulation of Signaling Pathways

Campesterol's anti-cancer effects are mediated through the modulation of critical intracellular signaling pathways, including the PI3K/Akt and MAPK pathways.

Campesterol_Apoptosis_Pathway Campesterol Campesterol Bcl2 Bcl-2 Campesterol->Bcl2 Inhibits Bax Bax Campesterol->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Activates Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Campesterol-induced mitochondrial apoptosis pathway.

Campesterol_PI3K_MAPK_Pathway Campesterol Campesterol PI3K PI3K Campesterol->PI3K Inhibits MAPK MAPK Campesterol->MAPK Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes MAPK->Proliferation Promotes Experimental_Workflow_Overview cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment with Campesterol Treatment with Campesterol Cell Culture->Treatment with Campesterol Apoptosis Assay Apoptosis Assay (Annexin V/PI) Treatment with Campesterol->Apoptosis Assay Proliferation Assay Proliferation Assay (MTT) Treatment with Campesterol->Proliferation Assay Western Blot Western Blot (PI3K, Akt, MAPK) Treatment with Campesterol->Western Blot Data Analysis Data Analysis Apoptosis Assay->Data Analysis Proliferation Assay->Data Analysis Western Blot->Data Analysis Animal Model Animal Model (e.g., Arthritis Model) Campesterol Administration Campesterol Administration Animal Model->Campesterol Administration Measurement of\nInflammatory Markers Measurement of Inflammatory Markers Campesterol Administration->Measurement of\nInflammatory Markers Histological Analysis Histological Analysis Measurement of\nInflammatory Markers->Histological Analysis Histological Analysis->Data Analysis

References

An In-depth Technical Guide to Carpesterol and its Relationship to Other Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpesterol is a phytosterol found in plants of the Solanaceae family, such as Solanum xanthocarpum and Solanum nigrum.[1][2] Like other phytosterols (B1254722), this compound possesses a fundamental steroidal nucleus, suggesting a range of biological activities.[3] Preliminary studies on plant extracts containing this compound indicate potential antineoplastic, anti-inflammatory, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of this compound, its relationship to other common phytosterols—β-sitosterol, campesterol, and stigmasterol—and outlines the current state of knowledge regarding its biological activity, biosynthesis, and analytical methodologies.

Chemical Structure and Comparison with Other Phytosterols

The defining characteristic of phytosterols is their structural similarity to cholesterol, with variations primarily in the side chain attached to the steroid core.[4]

This compound:

  • Molecular Formula: C₃₇H₅₄O₄

  • IUPAC Name: [(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate (B1203000)

A key structural feature that distinguishes this compound from many other common phytosterols is the presence of a benzoate group at the C-3 position of the steroid nucleus. This esterification significantly alters the polarity and potential interactions of the molecule with biological targets.

β-Sitosterol, Campesterol, and Stigmasterol: These are among the most abundant phytosterols in the human diet and are structurally very similar to each other, differing mainly in the alkyl substitution at the C-24 position of the side chain.[5]

  • β-Sitosterol: Possesses an ethyl group at C-24.

  • Campesterol: Features a methyl group at C-24.

  • Stigmasterol: Similar to β-sitosterol with an ethyl group at C-24, but also contains a double bond at C-22 in the side chain.

The structural differences between these phytosterols are visualized in the diagram below.

G cluster_this compound This compound cluster_common_phytosterols Common Phytosterols This compound C37H54O4 - Benzoate group at C-3 - Complex side chain sitosterol β-Sitosterol - Ethyl group at C-24 This compound->sitosterol Structural Comparison campesterol Campesterol - Methyl group at C-24 This compound->campesterol Structural Comparison stigmasterol Stigmasterol - Ethyl group at C-24 - Double bond at C-22 This compound->stigmasterol Structural Comparison G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene 2,3-Oxidosqualene mevalonate->squalene cycloartenol Cycloartenol squalene->cycloartenol cholesterol Cholesterol squalene->cholesterol in Solanaceae phytosterols β-Sitosterol, Campesterol, Stigmasterol cycloartenol->phytosterols carpesterol_precursor This compound Precursor cholesterol->carpesterol_precursor Hypothesized This compound This compound carpesterol_precursor->this compound Benzoylation (Hypothesized) G cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathway Pro-inflammatory Signaling stimuli Stimuli receptor Receptor stimuli->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines nfkb->cytokines phytosterols Phytosterols / Esters (Hypothetical for this compound) phytosterols->mapk Inhibition phytosterols->nfkb Inhibition G start Plant Material (e.g., Solanum sp.) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction saponification Saponification (to hydrolyze esterified forms) extraction->saponification lle Liquid-Liquid Extraction (with a non-polar solvent like hexane) saponification->lle crude_extract Crude Phytosterol Extract lle->crude_extract purification Purification (e.g., Column Chromatography, Crystallization) crude_extract->purification pure_fraction Purified this compound Fraction purification->pure_fraction

References

In Silico Prediction of Carpesterol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in silico predictive data for Carpesterol is limited in the current body of scientific literature. This guide will utilize data from the closely related and extensively studied phytosterol, Campesterol (B1663852), as a predictive model for this compound's potential bioactivities and pharmacokinetic profile. The structural similarity between these molecules suggests analogous biological activities, providing a strong basis for this analysis.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a novel phytosterol identified from plants of the Solanaceae family, which has shown potential as an antineoplastic agent.[1] In silico drug discovery methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are powerful tools for rapidly screening and characterizing the therapeutic potential of new chemical entities like this compound. These computational techniques provide insights into a molecule's binding affinity to protein targets, its likely metabolic fate in the body, and its potential for toxicity, thereby accelerating the drug development process.

This technical guide provides an overview of the predicted bioactivities of this compound, using Campesterol as a surrogate, based on available in silico studies. It details the methodologies for these predictions and presents the quantitative data in a clear, comparative format.

Predicted Bioactivities of this compound Analogs

In silico studies on Campesterol suggest a range of potential therapeutic applications for structurally similar compounds like this compound. These include anticancer, antibacterial, and anti-inflammatory activities.

Anticancer Activity

Molecular docking studies have shown that Campesterol exhibits significant binding affinity to various cancer-related protein targets. For instance, it has been identified as a potential inhibitor of targets in Hepatocellular Carcinoma (HCC).[2] Additionally, studies on phytosterols (B1254722) from Ficus religiosa have indicated their potential as chemopreventive agents through the regulation of the Nrf2 pathway.[3]

Antibacterial Activity

Campesterol and its derivatives have been shown to potentiate the effects of antibiotics against multi-resistant bacterial strains.[4] Molecular docking studies have elucidated the interactions between these compounds and bacterial proteins, suggesting a mechanism for their antibacterial synergy.[4][5]

Anti-inflammatory and Other Activities

Phytosterols, including Campesterol, are known for their anti-inflammatory, antidiabetic, and cholesterol-lowering properties.[6][7][8] In silico docking studies have also explored their potential as inhibitors of Interleukin-6 (IL-6) to prevent rheumatoid arthritis.[9]

Quantitative In Silico Data

The following tables summarize the quantitative data from molecular docking and ADMET prediction studies on Campesterol, which can be extrapolated to predict the potential bioactivity of this compound.

Molecular Docking Scores
Target ProteinPDB IDLigandDocking Score (kcal/mol)Reference
FGFR1-Campesterol-8.59[2]
FGFR2-Campesterol-7.11[2]
FGFR3-Campesterol-10.53[2]
FGFR4-Campesterol-9.17[2]
Staphylococcus aureus pyruvate (B1213749) carboxylase3HO8Campesterol-7.8[5]
Pseudomonas aeruginosa virulence factor regulator2OZ6Campesterol-7.9[5]
Kelch-like ECH-associated protein 1 (Keap1)2FLUCampesterol-12.56[3]
Predicted ADMET Properties
PropertyPredicted Value/ClassificationMethodReference
Human Intestinal AbsorptionGoodadmetSAR, SwissADME[10][11]
Blood-Brain Barrier PermeabilityLowpkCSM[11]
CYP450 InhibitionPotential InhibitorIn silico models[12]
Ames ToxicityNon-toxicadmetSAR[10]
CarcinogenicityNon-carcinogenicadmetSAR[10]
Lipinski's Rule of FiveObeysSwissADME[2][10]

Experimental Protocols for In Silico Prediction

This section details the typical methodologies employed in the in silico studies cited in this guide.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Workflow:

prep_ligand Ligand Preparation (e.g., Campesterol) - 2D to 3D conversion - Energy minimization docking Docking Simulation - e.g., AutoDock Tools, PyRx prep_ligand->docking prep_protein Protein Preparation - Obtain from PDB - Remove water, add hydrogens define_site Define Binding Site - Identify active site coordinates prep_protein->define_site define_site->docking analysis Analysis of Results - Binding energy calculation - Visualization of interactions docking->analysis

Molecular Docking Workflow

Detailed Steps:

  • Ligand Preparation: The 2D structure of the ligand (e.g., Campesterol) is drawn using software like ChemDraw and converted to a 3D structure. The structure is then optimized and energy minimized using tools like Spartan.[5]

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added using software like Discovery Studio Visualizer or AutoDock Tools.[3][5]

  • Binding Site Definition: The active site of the protein is defined by specifying the coordinates of the amino acid residues known to be involved in ligand binding.

  • Docking Simulation: Docking is performed using software such as AutoDock Tools or PyRx.[3][5] The program explores various conformations of the ligand within the defined binding site and calculates the binding affinity for each pose.

  • Results Analysis: The results are analyzed to identify the best binding pose based on the lowest binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.

Workflow:

input_smiles Input SMILES String of Compound admet_server Web-based ADMET Prediction Servers - SwissADME - admetSAR - pkCSM input_smiles->admet_server calc_properties Calculation of Physicochemical and Pharmacokinetic Properties admet_server->calc_properties tox_prediction Toxicity Prediction admet_server->tox_prediction analysis Analysis of Drug-Likeness and Safety Profile calc_properties->analysis tox_prediction->analysis

ADMET Prediction Workflow

Detailed Steps:

  • Input Compound Structure: The chemical structure of the compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string to an online prediction tool.

  • Property Calculation: Web-based servers like SwissADME, admetSAR, or pkCSM are used to calculate a wide range of properties.[10][11] These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties such as:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Total clearance.

    • Toxicity: Ames mutagenicity, carcinogenicity, hERG inhibition.[10]

  • Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound according to guidelines like Lipinski's Rule of Five and to identify any potential liabilities.

Signaling Pathways

The predicted bioactivities of this compound, based on Campesterol data, suggest its involvement in several key signaling pathways.

Nrf2-Keap1 Pathway in Chemoprevention

Phytosterols have been shown to interact with Keap1, a negative regulator of the transcription factor Nrf2.[3] By inhibiting the Keap1-Nrf2 interaction, these compounds can promote the nuclear translocation of Nrf2, leading to the expression of antioxidant and detoxification genes. This mechanism is a key strategy for chemoprevention.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound (Predicted) This compound->Keap1 Inhibition ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Nrf2_n->ARE

Predicted Role of this compound in the Nrf2-Keap1 Pathway

Conclusion

The in silico data for Campesterol provides a strong foundation for predicting the bioactivity of the novel phytosterol, this compound. The evidence suggests that this compound likely possesses anticancer, antibacterial, and anti-inflammatory properties. The detailed methodologies and summarized data presented in this guide offer a roadmap for researchers and drug development professionals to further investigate the therapeutic potential of this compound through in vitro and in vivo studies. The continued application of in silico tools will be invaluable in unlocking the full potential of this and other natural compounds.

References

Methodological & Application

Application Notes and Protocols for Campesterol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging methods for the extraction of campesterol (B1663852), a valuable phytosterol, from various plant sources. Detailed protocols for key extraction techniques are provided to facilitate reproducible and efficient isolation of this target compound.

Campesterol, a plant-derived sterol, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its cholesterol-lowering properties and potential applications in drug development. The effective extraction of campesterol from plant matrices is a critical first step in its purification and subsequent utilization. This document outlines and compares several extraction methodologies, offering detailed guidance for laboratory and pilot-scale operations.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on various factors, including the plant matrix, desired purity and yield of campesterol, solvent toxicity, extraction time, and scalability. Below is a summary of common techniques with their respective advantages and disadvantages.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Solvents
Soxhlet Extraction Continuous solid-liquid extraction with a cycling solvent.High extraction efficiency for many materials.Time-consuming, requires large solvent volumes, potential for thermal degradation of heat-sensitive compounds like phytosterols (B1254722).[1][2]n-Hexane, Petroleum Ether, Ethanol (B145695), Methylene Chloride.[3]
Maceration Soaking plant material in a solvent at room temperature with agitation.Simple, cost-effective, suitable for heat-sensitive compounds.[1][2]Long extraction times, lower efficiency compared to other methods, high solvent consumption.[1][2]Ethanol, Methanol, Hexane.[1][2]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO₂) as the extraction solvent."Green" technology, high selectivity, mild operating temperatures, solvent-free final product.[4][5]High initial equipment cost.Supercritical CO₂, often with a co-solvent like ethanol.[6][7]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Reduced extraction time and solvent consumption, higher yields in some cases.[8]Potential for localized overheating, requires specialized equipment.Ethanol, Ethanol/Water mixtures.[9]
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration.Increased extraction efficiency, reduced time and temperature, suitable for heat-sensitive compounds.[1][2]Can be less effective for certain dense plant materials.Ethanol, n-Hexane, Isopropanol.[10]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on phytosterol extraction, providing an indication of the yields and purity that can be achieved with different methods and plant sources.

Plant MaterialExtraction MethodKey ParametersTotal Phytosterol YieldCampesterol Content/PurityReference
Cocoa ButterSupercritical CO₂ Extraction with Ethanol-6441 ± 0.11 µg/gNot specified[1][2]
Cocoa ButterUltrasound-Assisted Extraction (UAE)-5106 ± 0.02 µg/gNot specified[1][2]
Cocoa ButterSoxhlet Extraction-4960 ± 0.01 µg/gNot specified[1][2]
Kalahari Melon SeedsSupercritical CO₂ (SC-CO₂) Extraction300 bar, 40 °C1063.6 mg/100 gNot specified[1][2]
Kalahari Melon SeedsSoxhlet ExtractionPetroleum ether431.1 mg/100 gNot specified[1][2]
Niger Seed OilSaponification + Liquid-Liquid Extraction (LLE)3.6 N KOH in ethanol, n-hexane for LLE0.96 ± 0.02 mg/g of oil0.15 ± 0.01 mg/g of oil[1][2]
Rapeseed Oil WasteSupercritical Fluid Extraction (SFE)40 °C, 350 bar, 5 wt% ethanol co-solventNot specified36.25 wt% of total phytosterols[6]
Passion Fruit Seed OilUltrasound-Assisted Extraction (UAE)55 °C, 1/10 g/mL solid/liquid ratioNot specified0.220 mg/g[10]
Legume PodsMicrowave-Assisted Hydrodistillation600 W, 6 min, 75% v/v ethanol0.219 mg/LNot specified[9]
AlmondsPressurized Liquid Extraction (PLE)Methanol1.16 ± 0.15 mg/gNot specified[11]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol describes a conventional method for the extraction of campesterol using a Soxhlet apparatus.

Materials:

  • Dried and finely ground plant material

  • Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)

  • Heating mantle

  • n-Hexane (or other suitable solvent)

  • Rotary evaporator

Procedure:

  • Accurately weigh a known amount of the dried, ground plant material and place it inside a cellulose (B213188) thimble.

  • Place the thimble into the extraction chamber of the Soxhlet apparatus.

  • Fill the receiving flask to approximately two-thirds of its volume with n-hexane.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the receiving flask using a heating mantle to initiate solvent evaporation.

  • Allow the extraction to proceed for a sufficient duration (typically 6-24 hours), ensuring continuous cycling of the solvent.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Carefully dismantle the apparatus and remove the receiving flask containing the extract.

  • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • The resulting crude extract can be further processed for saponification and purification of campesterol.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines the general steps for campesterol extraction using supercritical CO₂.

Materials:

  • Dried and ground plant material

  • Supercritical Fluid Extractor system

  • High-purity CO₂

  • Co-solvent (e.g., ethanol), if required

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Seal the vessel and purge the system with low-pressure CO₂ to remove air.

  • Pressurize and heat the system to the desired supercritical conditions (e.g., 350 bar and 40°C).[6]

  • If using a co-solvent, introduce it into the CO₂ stream at the specified concentration (e.g., 5 wt%).[6]

  • Initiate the flow of supercritical CO₂ through the extraction vessel for the predetermined extraction time.

  • The extracted campesterol and other soluble compounds will be carried by the supercritical fluid to a separator.

  • In the separator, reduce the pressure and/or temperature to cause the CO₂ to return to a gaseous state, precipitating the extracted material.

  • Collect the crude extract from the separator.

  • The CO₂ can be re-compressed and recycled.

Protocol 3: Saponification for the Release of Free Sterols

Phytosterols in plants often exist in esterified forms. Saponification is a crucial step to hydrolyze these esters and release free sterols, including campesterol.[12] This procedure is typically performed on the crude extract obtained from methods like Soxhlet or SFE.

Materials:

  • Crude plant extract

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M)

  • Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

  • Separatory funnel

  • n-Hexane (or other non-polar solvent for extraction)

  • Deionized water

Procedure:

  • Dissolve a known amount of the crude extract in a minimal amount of ethanol.

  • Add the ethanolic KOH solution to the extract.

  • Heat the mixture in a boiling water bath for approximately 30 minutes with continuous stirring.[13]

  • After saponification, cool the mixture in an ice-water bath.[13]

  • Transfer the cooled solution to a separatory funnel and add deionized water.[13]

  • Perform a liquid-liquid extraction of the unsaponifiable fraction (containing free sterols) by adding n-hexane. Shake vigorously and allow the layers to separate.

  • Collect the upper n-hexane layer.

  • Repeat the extraction of the aqueous layer with fresh n-hexane at least twice to ensure complete recovery of the sterols.[13]

  • Combine the n-hexane extracts and wash with deionized water until the washings are neutral to pH.

  • Dry the combined n-hexane extract over anhydrous sodium sulfate.

  • Evaporate the n-hexane under a stream of nitrogen or using a rotary evaporator to obtain the unsaponifiable matter rich in free sterols.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction and processing steps.

Soxhlet_Extraction_Workflow plant_material Dried & Ground Plant Material soxhlet Soxhlet Extraction (n-Hexane) plant_material->soxhlet evaporation Solvent Evaporation (Rotary Evaporator) soxhlet->evaporation crude_extract Crude Extract evaporation->crude_extract saponification Saponification crude_extract->saponification purification Purification saponification->purification campesterol Campesterol purification->campesterol

Caption: Workflow for Campesterol Extraction using Soxhlet.

SFE_Workflow plant_material Dried & Ground Plant Material sfe Supercritical Fluid Extraction (SC-CO₂) plant_material->sfe separation Separation (Pressure/Temp Reduction) sfe->separation crude_extract Crude Extract separation->crude_extract saponification Saponification crude_extract->saponification purification Purification saponification->purification campesterol Campesterol purification->campesterol

Caption: Workflow for Campesterol Extraction using SFE.

Saponification_Workflow crude_extract Crude Extract (in Ethanol) add_koh Add Ethanolic KOH & Heat crude_extract->add_koh lle Liquid-Liquid Extraction (n-Hexane) add_koh->lle wash_dry Wash & Dry Hexane Phase lle->wash_dry evaporate Evaporate Solvent wash_dry->evaporate unsaponifiables Unsaponifiable Matter (Free Sterols) evaporate->unsaponifiables

Caption: Detailed Saponification and Purification Workflow.

Analytical Quantification

Following extraction and purification, the quantification of campesterol is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12]

  • Gas Chromatography (GC): A widely used and accurate method for phytosterol analysis.[12] Derivatization of the sterols to their trimethylsilyl (B98337) (TMS) ethers is often required to increase their volatility for GC analysis.[14]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of underivatized sterols. C18 columns are commonly employed for the separation of phytosterols.[2][11]

These application notes are intended to serve as a guide for the extraction of campesterol from plant materials. The optimal method and specific parameters will need to be determined based on the specific plant matrix and the desired end-product specifications. It is recommended to perform small-scale optimization studies before scaling up any extraction process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpesterol is a naturally occurring phytosterol found in plants belonging to the Solanaceae family. Like other phytosterols (B1254722), this compound exhibits a range of biological activities, including potential antineoplastic properties, making it a compound of interest for pharmaceutical research and development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification and analysis of phytosterols from complex natural product extracts. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC, along with information on its potential biological activity.

Data Presentation

Table 1: HPLC Instrumentation and Consumables
ComponentSpecification
HPLC System Preparative HPLC system with gradient capability
Pump Quaternary or Binary Pump
Detector UV-Vis or Photodiode Array (PDA) Detector
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Autosampler Capable of injecting appropriate volumes for preparative scale
Fraction Collector Automated fraction collector
Software Data acquisition and processing software
Solvents HPLC grade Methanol, Acetonitrile, and Water
Filters 0.45 µm syringe filters
Table 2: Optimized HPLC Method Parameters for this compound Purification
ParameterCondition
Mobile Phase A Water
Mobile Phase B Methanol
Mobile Phase C Acetonitrile
Gradient 0-5 min: 85% B, 15% C; 5-25 min: linear gradient to 100% B; 25-30 min: 100% B
Flow Rate 4.0 mL/min
Column Temperature 35°C
Detection UV at 210 nm
Injection Volume 500 µL (concentration dependent)
Run Time 35 minutes

Experimental Protocols

Sample Preparation: Extraction and Saponification

This protocol is designed to extract and hydrolyze esterified sterols from plant material to yield free sterols, including this compound.

Materials:

  • Dried and powdered plant material (e.g., from a Solanaceae species)

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • n-Hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a round-bottom flask.

  • Add 100 mL of 2 M ethanolic KOH solution to the flask.

  • Reflux the mixture at 80°C for 1 hour with constant stirring to saponify the sterol esters.

  • Allow the mixture to cool to room temperature.

  • Transfer the saponified mixture to a separatory funnel.

  • Add 100 mL of deionized water to the separatory funnel.

  • Perform a liquid-liquid extraction by adding 100 mL of n-hexane. Shake the funnel vigorously for 2 minutes and then allow the layers to separate.

  • Collect the upper hexane (B92381) layer, which contains the unsaponifiable fraction including free sterols.

  • Repeat the hexane extraction two more times with 50 mL of n-hexane each time.

  • Combine the hexane extracts and wash them with 50 mL of deionized water three times to remove any residual KOH.

  • Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude sterol extract.

  • Redissolve the crude extract in a minimal amount of the initial HPLC mobile phase for injection.

  • Filter the dissolved extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Purification of this compound

This protocol outlines the preparative HPLC procedure for isolating this compound from the crude sterol extract.

Procedure:

  • Equilibrate the HPLC system, including the C18 column, with the initial mobile phase conditions (85% Methanol, 15% Acetonitrile) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the HPLC method according to the parameters outlined in Table 2.

  • Monitor the chromatogram at 210 nm. Phytosterols typically lack strong chromophores and absorb at lower UV wavelengths.

  • Collect fractions corresponding to the peaks of interest using an automated fraction collector. The retention time for this compound will need to be determined by analyzing a reference standard if available, or by subsequent analytical techniques (e.g., LC-MS) of the collected fractions.

  • Pool the fractions containing the purified this compound.

  • Evaporate the solvent from the pooled fractions to obtain the purified compound.

  • The purity of the isolated this compound can be assessed by re-injecting a small amount onto an analytical HPLC system.

Mandatory Visualization

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification plant_material Plant Material (Solanaceae) saponification Saponification (Ethanolic KOH) plant_material->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction crude_extract Crude Sterol Extract extraction->crude_extract hplc_injection HPLC Injection crude_extract->hplc_injection separation Reversed-Phase C18 Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis purified_this compound Purified this compound purity_analysis->purified_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Biological Context: Potential Anti-Cancer Signaling Pathway of this compound

Phytosterols, including this compound, have been investigated for their anti-cancer properties.[1] A proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This can be mediated through various signaling pathways, including the modulation of the NF-κB pathway and the activation of caspases.[2][3]

signaling_pathway cluster_cell Cancer Cell This compound This compound nfkb_pathway NF-κB Pathway This compound->nfkb_pathway Inhibits caspase_activation Caspase Activation (Caspase-3) This compound->caspase_activation Induces pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->pro_inflammatory Promotes bcl2 Bcl-2 (Anti-apoptotic) nfkb_pathway->bcl2 Promotes bcl2->caspase_activation Inhibits apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed anti-cancer signaling pathway of this compound.

Disclaimer: This application note provides a general protocol for the purification of this compound. Optimization of the HPLC method may be required depending on the specific plant matrix and instrumentation used. The described signaling pathway is based on the known activities of phytosterols and serves as a conceptual model. Further research is needed to elucidate the specific molecular targets of this compound.

References

Application Notes and Protocols for the Characterization of Phytosterols by NMR Spectroscopy: A Case Study of Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of natural products. For phytosterols, such as Carpesterol, NMR provides detailed information about the carbon skeleton, stereochemistry, and the nature and location of functional groups. This document provides a comprehensive guide to the application of 1D and 2D NMR spectroscopy for the characterization of this compound. Due to the limited availability of published NMR data for this compound, this guide utilizes the closely related and well-characterized phytosterol, Campesterol, as a representative model. The methodologies and data interpretation principles detailed herein are directly applicable to the structural analysis of this compound and other similar steroidal compounds.

Data Presentation: NMR Spectroscopic Data for Campesterol

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Campesterol, which is structurally analogous to this compound. This data serves as a reference for the expected chemical shifts in this compound.

Table 1: ¹H NMR Spectroscopic Data for Campesterol (400 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)Multiplicity
11.99m
21.82m
33.53m
41.60m
65.51m
71.13m
81.80m
90.98m
111.12m
121.20m
141.46m
152.12m
161.92m
171.80m
180.83s
190.67s
202.27m
210.81d
222.20m
231.08m
240.90m
251.27m
260.77d
270.80d
280.66d
OH4.53br s

Table 2: ¹³C NMR Spectroscopic Data for Campesterol (CDCl₃) [1]

PositionChemical Shift (δ, ppm)
137.44
231.85
372.03
442.49
5145.43
6121.94
732.12
832.09
951.44
1036.71
1123.25
1239.97
1346.01
1456.96
1524.51
1626.22
1756.23
1815.58
1912.19
2036.35
2114.35
2234.31
2334.13
2439.25
2533.90
2621.28
2720.01
2815.64

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard should be added and its weight accurately recorded.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

1D NMR Spectroscopy Protocol (¹H and ¹³C)
  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Perform automated shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is common.

    • Number of Scans: A larger number of scans is required due to the low natural abundance of ¹³C.

2D NMR Spectroscopy Protocols

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker systems).

  • Spectral Width: Set the same spectral width in both dimensions as used for the ¹H NMR spectrum.

  • Data Points: Acquire a sufficient number of data points in both dimensions (e.g., 2048 in F2 and 256-512 in F1) to resolve cross-peaks.

  • Number of Scans: Typically 2-8 scans per increment.

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.

  • Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • Spectral Width: Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

  • Coupling Constant: Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

  • Number of Scans: Typically 2-4 scans per increment.

The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and elucidating the carbon skeleton.

  • Pulse Program: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Spectral Width: Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

  • Long-Range Coupling: Optimize the experiment for long-range couplings, typically in the range of 4-10 Hz.

  • Number of Scans: Typically 4-16 scans per increment.

The NOESY experiment identifies protons that are close to each other in space, providing critical information for determining the stereochemistry of the molecule.

  • Pulse Program: Use a standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker systems).

  • Mixing Time: The mixing time (d8) is a crucial parameter and should be optimized. A typical starting value is around 500 ms.

  • Spectral Width and Data Points: Similar to the COSY experiment.

  • Number of Scans: Typically 8-16 scans per increment.

Mandatory Visualizations

Workflow for NMR-Based Structural Elucidation of this compound

G Figure 1: Experimental Workflow for this compound Characterization by NMR cluster_0 Sample Preparation cluster_1 1D NMR Data Acquisition cluster_2 2D NMR Data Acquisition cluster_3 Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR COSY COSY Dissolution->COSY HSQC HSQC Dissolution->HSQC HMBC HMBC Dissolution->HMBC NOESY NOESY Dissolution->NOESY Proton_Systems Identify Proton Spin Systems (from COSY) H1_NMR->Proton_Systems CH_Correlation Correlate Protons to Directly Attached Carbons (from HSQC) C13_NMR->CH_Correlation COSY->Proton_Systems HSQC->CH_Correlation Connectivity Establish Long-Range Connectivity (from HMBC) HMBC->Connectivity Stereochem Determine Stereochemistry (from NOESY) NOESY->Stereochem Proton_Systems->CH_Correlation CH_Correlation->Connectivity Structure Assemble Fragments & Propose Structure Connectivity->Structure Stereochem->Structure Final_Structure Final Structure of this compound Structure->Final_Structure G Figure 2: Logical Flow of 2D NMR Data Interpretation cluster_data Acquired 2D NMR Data cluster_info Derived Structural Information COSY COSY Spectrum (¹H-¹H Correlations) Spin_Systems Proton Spin Systems (Connectivity of adjacent protons) COSY->Spin_Systems identifies HSQC HSQC Spectrum (¹H-¹³C One-Bond Correlations) CH_Fragments C-H Bonded Fragments HSQC->CH_Fragments correlates HMBC HMBC Spectrum (¹H-¹³C Long-Range Correlations) Carbon_Skeleton Carbon Skeleton Assembly HMBC->Carbon_Skeleton connects fragments NOESY NOESY Spectrum (Through-Space ¹H-¹H Correlations) Stereochemistry Relative Stereochemistry and Conformation NOESY->Stereochemistry determines Spin_Systems->Carbon_Skeleton CH_Fragments->Carbon_Skeleton Final_Structure Complete 3D Structure of this compound Carbon_Skeleton->Final_Structure Stereochemistry->Final_Structure

References

Application Notes: In Vitro Evaluation of Carpesterol's Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing in vitro assays to characterize the anticancer properties of Carpesterol, a novel sterol compound. The following protocols and guidelines will facilitate the systematic evaluation of this compound's effects on cancer cell viability, apoptosis, cell cycle progression, and underlying molecular mechanisms.

Introduction to In Vitro Anticancer Assays

In vitro assays are fundamental tools in oncology research and drug discovery. They offer a controlled environment to assess the direct effects of a compound on cancer cells, providing crucial preliminary data on efficacy and mechanism of action. Key parameters evaluated include cytotoxicity (cell-killing ability), induction of programmed cell death (apoptosis), and interference with the cell division cycle. These assays are essential for determining dose-response relationships and for selecting promising candidates for further preclinical development.

Key Assays for Characterizing this compound

  • Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1] Metabolically active cells convert tetrazolium salts (like MTT, MTS, or XTT) into a colored formazan (B1609692) product.[1] The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) of this compound.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): Apoptosis is a key mechanism of action for many anticancer drugs. The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[3]

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] By treating cells with this compound and staining their DNA with a quantitative dye like Propidium Iodide (PI), flow cytometry can reveal if the compound induces cell cycle arrest at a specific checkpoint. An accumulation of cells in a particular phase suggests interference with the molecular machinery governing cell cycle progression.

Experimental Workflow and Data Presentation

A systematic approach is crucial for evaluating a novel compound. The general workflow involves initial cytotoxicity screening to determine the effective dose range, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.

G General Experimental Workflow for this compound cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Studies A Cancer Cell Line Culture B This compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Calculate IC50 Values C->D E Treat cells with this compound (e.g., 0.5x, 1x, 2x IC50) D->E Select concentrations based on IC50 F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Signaling Pathway Analysis (e.g., Western Blot) E->H G Principle of Annexin V/PI Apoptosis Assay A Viable Cell Phosphatidylserine (PS) on inner membrane Annexin V: Negative PI: Negative B Early Apoptotic Cell PS translocated to outer membrane Annexin V: Positive PI: Negative A->B Apoptosis Induction C Late Apoptotic/Necrotic Cell PS on outer membrane Leaky membrane Annexin V: Positive PI: Positive B->C Membrane Integrity Loss G Hypothetical Signaling Pathway Modulated by this compound This compound This compound Receptor Growth Factor Receptor (e.g., EGFR) This compound->Receptor Inhibits? Akt Akt This compound->Akt Inhibits PI3K PI3K Receptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Unraveling the Molecular Mechanisms of Carpesterol: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the mechanism of action of Carpesterol, a novel phytosterol with promising therapeutic potential. The following protocols are designed to be adaptable for various cancer cell lines and research objectives, focusing on its antiproliferative and pro-apoptotic effects.

Introduction to this compound

This compound is a phytosterol primarily isolated from plants of the Solanaceae family, such as Solanum nigrum and Solanum indicum.[1] Preliminary studies have indicated its potential as an antineoplastic agent, exhibiting antiproliferative and apoptotic effects in various cancer cell lines, including HeLa and HTC-29 cells.[1] Its therapeutic properties are thought to be linked to its fundamental steroidal structure, similar to other well-studied phytosterols (B1254722) like β-sitosterol and campesterol.[1][2][3] This document outlines detailed cell culture protocols to elucidate the specific signaling pathways and molecular targets of this compound.

Data Presentation: Expected Quantitative Outcomes

The following tables provide a template for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± [Value]
[Concentration 1][Value] ± [Value][Calculated Value]
[Concentration 2][Value] ± [Value]
[Concentration 3][Value] ± [Value]
[Concentration 4][Value] ± [Value]
[Concentration 5][Value] ± [Value]

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control[Value] ± [Value][Value] ± [Value]
This compound (IC50)[Value] ± [Value][Value] ± [Value]
Positive Control (e.g., Staurosporine)[Value] ± [Value][Value] ± [Value]

Table 3: Western Blot Densitometry Analysis

Target ProteinVehicle Control (Relative Density)This compound (IC50) (Relative Density)Fold Change
Cleaved Caspase-3[Value] ± [Value][Value] ± [Value][Calculated Value]
Bax[Value] ± [Value][Value] ± [Value][Calculated Value]
Bcl-2[Value] ± [Value][Value] ± [Value][Calculated Value]
p-Akt[Value] ± [Value][Value] ± [Value][Calculated Value]
Total Akt[Value] ± [Value][Value] ± [Value]
p-ERK[Value] ± [Value][Value] ± [Value][Calculated Value]
Total ERK[Value] ± [Value][Value] ± [Value]
NF-κB p65[Value] ± [Value][Value] ± [Value][Calculated Value]

Experimental Protocols

Cell Culture and Maintenance
  • Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.

  • Recommended Cell Lines:

    • HeLa (Cervical Cancer)

    • HTC-29 (Colon Cancer)

    • MCF-7 (Breast Cancer)

    • PC-3 (Prostate Cancer)

  • Materials:

    • Selected cancer cell line

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

    • 0.25% Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks (T-25 or T-75)

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain cells in a 37°C incubator with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.

    • To subculture, aspirate the old medium and wash the cells once with PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-10 mL of complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cancer cells

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

    • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Materials:

    • Cancer cells

    • 6-well plates

    • This compound (at IC50 concentration)

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and major signaling pathways.

  • Materials:

    • Cancer cells

    • 6-well plates

    • This compound (at IC50 concentration)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Cleaved Caspase-3, Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK, NF-κB p65, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for a specified time (e.g., 24 hours).

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Perform densitometry analysis to quantify the protein expression levels.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways affected by this compound and the experimental workflow.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits NFkB NF-κB This compound->NFkB Inhibits CellMembrane Cell Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation NFkB->Proliferation Bax Bax Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical Signaling Pathways Modulated by this compound.

G Start Start: Select Cancer Cell Line Culture Cell Culture & Maintenance Start->Culture MTT MTT Assay (Determine IC50) Culture->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay Use IC50 WesternBlot Western Blot Analysis (Protein Expression) MTT->WesternBlot Use IC50 ApoptosisAssay->WesternBlot Confirm Apoptosis DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis Conclusion Conclusion: Elucidate Mechanism of Action DataAnalysis->Conclusion

Caption: Experimental Workflow for Investigating this compound's Mechanism.

References

Evaluating the In Vivo Efficacy of Carpesterol: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy of Carpesterol, a phytosterol with potential therapeutic applications. Given the limited direct in vivo data on this compound, this document leverages established animal models for its reported therapeutic activities, including anticancer, anti-inflammatory, and hepatoprotective effects. Methodologies are drawn from studies on related phytosterols, such as β-sitosterol, and extracts from Solanum species, where this compound is naturally found.

Anticancer Efficacy Evaluation

This compound, as a phytosterol, is postulated to share anticancer properties with similar compounds like β-sitosterol.[1][2][3][4][5] Animal models for evaluating anticancer efficacy are crucial for determining tumor growth inhibition, metastasis prevention, and overall survival.

Recommended Animal Models
  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or athymic nude mice). This is a widely used model to assess the direct effect of a compound on human tumor growth.

  • Carcinogen-Induced Models: Chemical carcinogens are used to induce tumors in specific organs, mimicking human cancer development more closely in some aspects.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of the interplay between the compound, the tumor, and the immune system.

Experimental Protocol: Xenograft Model for Solid Tumors

This protocol outlines the evaluation of this compound's efficacy in a subcutaneous xenograft model using human cancer cell lines.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)

  • Immunocompromised mice (e.g., male NOD/SCID mice, 6-8 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., corn oil with 5% DMSO)

  • Vehicle control

  • Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Matrigel (optional, to enhance tumor take rate)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Implantation:

    • Harvest and resuspend the cells in sterile PBS or culture medium.

    • Inject 1 x 10^6 to 5 x 10^6 cells (in a volume of 100-200 µL, optionally mixed with Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

  • Drug Administration:

    • Administer this compound and the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined frequency (e.g., daily, 5 days a week). Dosing will need to be determined in preliminary toxicity studies.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.

    • Excise the tumors and weigh them.

    • Collect blood for biomarker analysis (e.g., PSA for prostate cancer).

    • Harvest organs for histopathological analysis to assess for toxicity and metastasis.

Quantitative Data Summary

The following table summarizes representative data from a study on a related phytosterol, β-sitosterol, in a xenograft model.

Treatment GroupAverage Tumor Volume (mm³) at Day 28Average Tumor Weight (g) at Day 28
Vehicle Control1250 ± 1501.5 ± 0.2
β-sitosterol (10 mg/kg)750 ± 1200.9 ± 0.15
β-sitosterol (20 mg/kg)480 ± 900.6 ± 0.1
Positive Control350 ± 700.4 ± 0.08

Data are presented as mean ± SEM and are hypothetical representations based on published studies.

Experimental Workflow: Anticancer Xenograft Model

anticancer_workflow start Start: Human Cancer Cell Culture implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Daily Treatment: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Positive Control randomize->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring Repeated Cycle monitoring->treatment endpoint Endpoint Analysis: - Tumor Excision & Weight - Blood Collection - Organ Harvest monitoring->endpoint End of Study analysis Data Analysis: - Tumor Growth Inhibition - Biomarker Levels - Histopathology endpoint->analysis end End analysis->end

Anticancer Xenograft Model Workflow
Potential Signaling Pathways for Anticancer Activity

Based on studies of related phytosterols, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][2][3][4][5][6]

anticancer_pathway cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis Induction cluster_metastasis Metastasis Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (pro-apoptotic) This compound->Bax Upregulates MMPs MMPs This compound->MMPs Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cyclins Cyclins mTOR->Cyclins CDKs CDKs mTOR->CDKs G2M_arrest G2/M Phase Arrest Cyclins->G2M_arrest CDKs->G2M_arrest Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Invasion Invasion & Migration MMPs->Invasion

Potential Anticancer Signaling Pathways of this compound

Anti-inflammatory Efficacy Evaluation

The traditional use of this compound-containing plants for inflammatory conditions suggests its potential as an anti-inflammatory agent.[7][8][9][10][11]

Recommended Animal Models
  • Carrageenan-Induced Paw Edema: A widely used and acute model to screen for anti-inflammatory activity.

  • Croton Oil-Induced Ear Edema: A model for topical anti-inflammatory effects.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model to study the effects on systemic inflammatory responses and cytokine production.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for assessing the acute anti-inflammatory activity of this compound.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • This compound (dissolved in a suitable vehicle)

  • Vehicle control

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% Carrageenan solution in sterile saline

  • Pletysmometer or calipers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Randomize the rats into treatment groups.

  • Drug Administration:

    • Administer this compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a pletysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Quantitative Data Summary

The following table presents representative data from a study on a Solanum nigrum extract in a carrageenan-induced paw edema model.

Treatment GroupPaw Volume (mL) at 3 hoursPercentage Inhibition of Edema (%)
Vehicle Control0.85 ± 0.05-
S. nigrum extract (100 mg/kg)0.62 ± 0.0427.0
S. nigrum extract (200 mg/kg)0.45 ± 0.0347.0
Indomethacin (10 mg/kg)0.30 ± 0.0264.7

Data are presented as mean ± SEM and are based on published studies.[12][13]

Experimental Workflow: Carrageenan-Induced Paw Edema

anti_inflammatory_workflow start Start: Acclimatized Rats grouping Randomization into Treatment Groups start->grouping treatment Oral Administration: - Vehicle - this compound - Positive Control grouping->treatment carrageenan Sub-plantar Injection of Carrageenan treatment->carrageenan 1 hour post-treatment measurement Paw Volume Measurement at 0, 1, 2, 3, 4 hours carrageenan->measurement analysis Calculation of Percentage Inhibition of Edema measurement->analysis end End analysis->end

Carrageenan-Induced Paw Edema Workflow
Potential Signaling Pathways for Anti-inflammatory Activity

Phytosterols are known to modulate inflammatory pathways, and this compound may act similarly by inhibiting pro-inflammatory mediators.[7][8][10][11][14][15][16][17]

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK This compound->IKK Inhibits ERK ERK This compound->ERK Inhibits p38 p38 This compound->p38 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_genes Activates AP1 AP-1 ERK->AP1 p38->AP1 JNK JNK JNK->AP1 AP1->Pro_inflammatory_genes Activates

Potential Anti-inflammatory Signaling Pathways of this compound

Hepatoprotective Efficacy Evaluation

The traditional use of Solanum nigrum for liver ailments suggests that this compound may have hepatoprotective properties.

Recommended Animal Models
  • Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: A classic and widely used model for inducing acute liver injury through oxidative stress.

  • Acetaminophen (APAP)-Induced Liver Injury: A clinically relevant model of drug-induced liver injury.

  • Ethanol-Induced Liver Damage: A model for studying alcoholic liver disease.

Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats

This protocol details the procedure for evaluating the hepatoprotective effect of this compound against CCl4-induced liver damage.

Materials:

  • Wistar rats (180-220 g)

  • This compound (dissolved in a suitable vehicle)

  • Vehicle control

  • Positive control (e.g., Silymarin, 100 mg/kg)

  • Carbon tetrachloride (CCl4)

  • Olive oil or liquid paraffin

  • Anesthesia

  • Blood collection tubes

  • Formalin for tissue fixation

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats and divide them into treatment groups.

  • Drug Administration:

    • Administer this compound, vehicle, or positive control orally for a specified period (e.g., 7-14 days).

  • Induction of Hepatotoxicity:

    • On the last day of treatment, administer a single dose of CCl4 (e.g., 1 mL/kg, 1:1 in olive oil) intraperitoneally.

  • Sample Collection:

    • 24 hours after CCl4 administration, anesthetize the rats and collect blood via cardiac puncture for biochemical analysis.

    • Perfuse the liver with saline and excise it. Weigh a portion of the liver and fix the remaining tissue in 10% formalin for histopathology.

  • Endpoint Analysis:

    • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.

    • Histopathological Examination: Prepare liver sections and stain with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and steatosis.

    • Oxidative Stress Markers: Homogenize a portion of the liver to measure levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and activities of antioxidant enzymes (SOD, CAT).

Quantitative Data Summary

The following table shows representative data from a study of a Solanum nigrum extract in a CCl4-induced hepatotoxicity model.

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)
Normal Control45 ± 590 ± 81.2 ± 0.1
CCl4 Control250 ± 20480 ± 354.5 ± 0.4
S. nigrum extract (250 mg/kg) + CCl4150 ± 15280 ± 252.8 ± 0.3
S. nigrum extract (500 mg/kg) + CCl495 ± 10180 ± 181.9 ± 0.2
Silymarin (100 mg/kg) + CCl480 ± 8150 ± 121.6 ± 0.15

Data are presented as mean ± SEM and are based on published studies.[18]

Experimental Workflow: CCl4-Induced Hepatotoxicity

hepatoprotective_workflow start Start: Acclimatized Rats grouping Randomization into Treatment Groups start->grouping treatment Daily Oral Treatment (7-14 days) grouping->treatment ccl4 Intraperitoneal Injection of CCl4 treatment->ccl4 On last day euthanasia Euthanasia & Sample Collection (24h post-CCl4) ccl4->euthanasia biochemical Biochemical Analysis: - ALT, AST, ALP, Bilirubin euthanasia->biochemical histopathology Histopathological Examination of Liver euthanasia->histopathology oxidative_stress Oxidative Stress Marker Analysis euthanasia->oxidative_stress end End biochemical->end histopathology->end oxidative_stress->end

CCl4-Induced Hepatotoxicity Workflow
Potential Signaling Pathways for Hepatoprotective Activity

This compound's hepatoprotective effects may be mediated through the activation of antioxidant pathways and regulation of bile acid homeostasis.[18][19][20][21][22][23][24]

hepatoprotective_pathway cluster_antioxidant Antioxidant Response cluster_bile_acid Bile Acid Homeostasis cluster_inflammation Inflammation This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates FXR FXR (Farnesoid X Receptor) This compound->FXR Activates NFkB_hepato NF-κB This compound->NFkB_hepato Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GSH) ARE->Antioxidant_enzymes Upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) FXR->CYP7A1 Inhibits BSEP BSEP (Bile Salt Export Pump) FXR->BSEP Upregulates Hepatoprotection Hepatoprotection BSEP->Hepatoprotection Pro_inflammatory_cytokines Pro-inflammatory Cytokines NFkB_hepato->Pro_inflammatory_cytokines

Potential Hepatoprotective Signaling Pathways of this compound

References

The Synthesis of Carpesterol Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carpesterol, a phytosterol found in plants of the Solanaceae family, has garnered interest for its potential pharmacological activities, including antineoplastic properties.[1][2] The synthesis of its derivatives is a key area of research for developing new therapeutic agents. This document provides an overview of the synthetic approaches to phytosterol derivatives, with a focus on methodologies that could be adapted for this compound. Due to a lack of specific published total synthesis routes for this compound itself, this guide presents a well-established protocol for the derivatization of a structurally related and readily available phytosterol, stigmasterol (B192456), to β-sitosterol. This serves as a representative example of the techniques applicable to this class of compounds.

Chemical Structure of this compound

The IUPAC name for this compound is [(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate. Its molecular formula is C₃₇H₅₄O₄.[3]

General Approaches to Phytosterol Derivatization

The synthesis of phytosterol derivatives often involves the modification of existing functional groups on the steroidal backbone or the side chain. Common strategies include:

  • Esterification: The hydroxyl group at the C-3 position is a common site for esterification to produce derivatives with altered solubility and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to a ketone.

  • Side-Chain Modification: The aliphatic side chain can be modified through various organic reactions, although this can be challenging due to the lack of reactive functional groups.

  • Glycosylation: The attachment of sugar moieties to the sterol core can significantly impact the compound's pharmacokinetic properties.

Application Note: Semi-Synthesis of β-Sitosterol from Stigmasterol

This protocol details the conversion of stigmasterol to β-sitosterol, a common transformation in phytosterol chemistry that involves the selective hydrogenation of the side-chain double bond.[4][5] This method is a valuable model for the selective modification of the side chain of other phytosterols (B1254722), including potentially this compound. The overall strategy involves three main stages: protection of the Δ⁵ double bond in the sterol nucleus, selective hydrogenation of the Δ²² double bond in the side chain, and deprotection of the Δ⁵ double bond.

Table 1: Summary of Reaction Steps and Yields for the Synthesis of β-Sitosterol from Stigmasterol

StepReactionKey ReagentsProductTypical Yield (%)
1Acetylation of StigmasterolAcetic anhydride (B1165640), PyridineStigmasterol acetate (B1210297)97
2Epoxidation of Stigmasterol Acetatem-Chloroperoxybenzoic acid (mCPBA)5α,6α- and 5β,6β-epoxides of stigmasterol acetate75-78
3Hydrogenation of EpoxidesPalladium on carbon (Pd/C), H₂22,23-dihydro-5α,6α- and 5β,6β-epoxystigmastan-3β-yl acetateQuantitative
4Deoxygenation of EpoxidesTungsten hexachloride (WCl₆), n-Butyllithiumβ-Sitosterol acetate93
5Hydrolysis of β-Sitosterol AcetatePotassium hydroxide (B78521) (KOH), Methanol (B129727)β-Sitosterol98

Yields are based on literature reports and may vary depending on experimental conditions.[5]

Experimental Protocols

Step 1: Acetylation of Stigmasterol

This step protects the C-3 hydroxyl group of stigmasterol.

  • Dissolve stigmasterol in pyridine.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain stigmasterol acetate.

Step 2: Epoxidation of Stigmasterol Acetate

This step selectively protects the Δ⁵ double bond as an epoxide.[5]

  • Dissolve stigmasterol acetate in dichloromethane (B109758) (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (mCPBA) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield a mixture of 5α,6α- and 5β,6β-epoxides of stigmasterol acetate.[5]

Step 3: Hydrogenation of the Side-Chain Double Bond

This step selectively reduces the Δ²² double bond in the side chain.

  • Dissolve the mixture of epoxides from Step 2 in ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the hydrogenated product.

Step 4: Deoxygenation (Regeneration of the Δ⁵ Double Bond)

This step removes the epoxide to restore the Δ⁵ double bond.

  • Prepare a solution of tungsten hexachloride (WCl₆) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C and add n-butyllithium dropwise.

  • Add a solution of the hydrogenated product from Step 3 in THF to the tungsten reagent.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. Purify the residue by flash chromatography to yield β-sitosterol acetate.

Step 5: Hydrolysis of β-Sitosterol Acetate

This is the final deprotection step to yield β-sitosterol.

  • Dissolve β-sitosterol acetate in a mixture of methanol and THF.

  • Add an aqueous solution of potassium hydroxide (KOH).

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and neutralize with aqueous HCl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by recrystallization to obtain pure β-sitosterol.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the semi-synthesis of β-sitosterol from stigmasterol.

G Stigmasterol Stigmasterol Stigmasterol_acetate Stigmasterol Acetate Stigmasterol->Stigmasterol_acetate Acetylation Epoxides 5,6-Epoxides Stigmasterol_acetate->Epoxides Epoxidation Hydrogenated_epoxides Hydrogenated Epoxides Epoxides->Hydrogenated_epoxides Hydrogenation beta_Sitosterol_acetate β-Sitosterol Acetate Hydrogenated_epoxides->beta_Sitosterol_acetate Deoxygenation beta_Sitosterol β-Sitosterol beta_Sitosterol_acetate->beta_Sitosterol Hydrolysis

Semi-synthesis of β-sitosterol from stigmasterol.

Hypothetical Signaling Pathway for Phytosterol Derivatives

While specific signaling pathways for this compound are not yet elucidated, phytosterols are known to influence various cellular processes. For instance, some phytosterols can modulate signaling pathways involved in apoptosis and cell cycle regulation in cancer cells.[6] A hypothetical pathway could involve the inhibition of pro-survival signaling cascades and the activation of pro-apoptotic pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax inhibits Carpesterol_Derivative This compound Derivative Carpesterol_Derivative->Akt inhibits

Hypothetical PI3K/Akt pathway modulation by a this compound derivative.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known activities of other phytosterols and is intended for illustrative purposes only. Further research is required to determine the specific molecular targets and signaling pathways of this compound and its derivatives.

References

Application Notes: Protocols for Quantifying Campesterol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Campesterol (B1663852) is a phytosterol, a plant-based sterol structurally similar to cholesterol. Its quantification in biological samples is crucial for various fields, including nutrition, clinical diagnostics, and drug development. In nutritional science, campesterol levels in food products are analyzed to validate health claims related to cholesterol reduction[1]. In clinical research, plasma campesterol levels serve as a biomarker for intestinal cholesterol absorption[2]. Furthermore, campesterol is investigated for its potential anticarcinogenic properties and serves as a precursor in the synthesis of certain anabolic steroids[1].

The analysis of campesterol can be challenging due to its low volatility and the complexity of biological matrices. Therefore, robust analytical methods are required for accurate quantification. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods typically involve a multi-step process including sample preparation, derivatization, chromatographic separation, and detection. This document provides detailed protocols and quantitative data for the analysis of campesterol in biological samples.

Methodological Overview

The quantification of campesterol generally follows a standardized workflow, beginning with sample preparation to isolate the sterol fraction, followed by instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Tissue, Oil) Saponification Alkaline Saponification (Hydrolysis of Esters) Sample->Saponification Ethanolic KOH Extraction Liquid-Liquid Extraction (e.g., with n-hexane/toluene) Saponification->Extraction Isolate Unsaponifiables Purification Purification/Evaporation Extraction->Purification Dry & Reconstitute Derivatization Derivatization (e.g., Silylation for GC-MS) Purification->Derivatization Enhance Volatility/ Ionization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Injection Quantification Data Processing & Quantification Analysis->Quantification Peak Integration

Caption: General experimental workflow for campesterol quantification.

Quantitative Data Summary

The performance of various analytical methods for campesterol quantification is summarized below. Gas chromatography is a widely used technique, often coupled with flame ionization detection (FID) or mass spectrometry (MS). Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) offer alternative separation methods.

Table 1: Quantitative Parameters for Campesterol Analysis by GC

Parameter Value Sample Matrix Reference
Linearity Range 0.0025 - 0.200 mg/mL Saw Palmetto Supplements [3][4]
Limit of Quantification (LOQ) 1.00 mg/100 g Saw Palmetto Supplements [3]
--- 0.04 mg/100 g Food Samples [4]
Recovery Rate 98.5 - 105% Saw Palmetto Supplements [3][4]
--- 91.4 - 106.0% Food Samples [4]
Intra-day Precision (RSD) 1.52 - 7.27% Saw Palmetto Supplements [3][4]

| Inter-day Precision (RSD) | < 4% | Food Samples |[4] |

Table 2: Quantitative Parameters for Campesterol Analysis by HPLC/SFC

Method Linearity Range LOD LOQ Recovery Rate (%) RSD (%) Reference
SFC 0.12 - 200 ng/mL 42 ng/mL 117 ng/mL 96.4 - 101.2 1.7 - 3.8 [1][5]
HPLC-DAD Not Specified Not Specified Not Specified 90.03 - 104.91 <2.93 [1]
LC-MS/MS Not Specified 1 ng/mL 10 ng/mL Not Specified Not Specified [6]

| APCI-LC-MS/MS | Not Specified | 2 - 25 ng/mL | 10 - 100 ng/mL | Not Specified | Not Specified |[7] |

Experimental Protocols

Protocol 1: GC-MS Analysis of Campesterol

This protocol is adapted from validated methods for analyzing phytosterols (B1254722) in dietary supplements and food matrices.[3][4][8] It involves saponification to release esterified sterols, followed by extraction and derivatization to make the sterols volatile for GC analysis.

1. Sample Preparation (Saponification and Extraction)

  • Weigh approximately 2.0-3.0 g of the homogenized sample into a 250 mL Erlenmeyer flask.[3][8]

  • Add an internal standard (e.g., 5α-cholestane) at the beginning of the procedure to account for procedural losses.[9]

  • Add 40 mL of 95% ethanol (B145695) and 8 mL of 50% (w/v) aqueous potassium hydroxide (B78521) (KOH) solution.[3][8]

  • Attach a condenser and reflux the mixture on a magnetic stirrer-hot plate for 80 ± 10 minutes to ensure complete saponification.[3][8]

  • Cool the flask, then add 100 mL of toluene (B28343) while stirring to extract the unsaponifiable fraction containing the phytosterols.[3]

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper toluene layer.

  • Wash the organic phase with water until it is neutral.[1][5]

  • Dry the toluene extract over anhydrous sodium sulfate, then evaporate it to dryness using a rotary evaporator at approximately 55°C.[1][3]

  • Dissolve the residue in a known volume of a suitable solvent like dimethylformamide (DMF) or heptane.[3][8]

2. Derivatization (Silylation)

  • Transfer an aliquot (e.g., 1.0 mL) of the sample extract into a clean, dry vial.[3]

  • The primary goal of derivatization is to replace the active hydrogen in the hydroxyl group of campesterol with a trimethylsilyl (B98337) (TMS) group, which creates a more volatile and thermally stable compound suitable for GC analysis.[10]

  • Add 200 µL of a silylating agent. Common agents include a 1:1 (v/v) mixture of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (B44280) (HMDS) and TMCS.[3][10]

  • Cap the vial tightly and vortex for 30 seconds.[3][10]

  • Heat the vial at 60-70°C for 30-60 minutes.[1][10]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.[10] If necessary, dilute the sample with hexane (B92381) or heptane.[10]

3. GC-MS Instrumental Conditions

  • Gas Chromatograph: Equipped with a capillary column such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

  • Injector: Splitless mode at 250-290°C.

  • Oven Temperature Program: Start at 200°C, ramp to 290°C at 50°C/min, then to 320°C at 10°C/min, and hold for 2.5 minutes.[11]

  • Mass Spectrometer: Use electron impact (EI) ionization at 70 eV.[12] For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[13][14]

Protocol 2: LC-MS/MS Analysis of Campesterol

For LC-MS analysis, derivatization can enhance ionization efficiency, though direct analysis is also possible.[7][15] Picolinyl ester derivatization is particularly effective for achieving low detection limits in electrospray ionization (ESI).[10]

1. Sample Preparation (Saponification and Extraction)

  • Follow the same saponification and extraction procedure as described in Protocol 1, Step 1.

2. Derivatization (Picolinyl Ester Formation)

  • Dry the extracted campesterol sample in a vial under a stream of nitrogen.[10]

  • Add 100 µL of toluene, 20 µL of 4-dimethylaminopyridine (B28879) (DMAP) solution in toluene, and a solution of picolinic acid in toluene.[10]

  • Initiate the reaction by adding a dicyclohexylcarbodiimide (B1669883) (DCC) solution in toluene.[10]

  • Heat the reaction mixture as required.

  • After the reaction is complete, the sample is prepared for LC-MS/MS injection.

3. LC-MS/MS Instrumental Conditions

  • HPLC System: An HPLC system coupled to a tandem mass spectrometer with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.[7]

  • Column: A C8 or C18 reversed-phase column (e.g., Inertsil C8).[6]

  • Mobile Phase: An isocratic mobile phase of acetonitrile/methanol (e.g., 99:1, v/v) is often effective.[7]

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[6] Precursor and product ion transitions must be optimized for campesterol and the internal standard.

Biological Context of Campesterol

Plant Biology

In plants, campesterol is a vital intermediate in the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a wide range of developmental processes, including cell elongation, division, and stress responses.[1]

Brassinosteroid_Pathway Squalene Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Campesterol Campesterol Cycloartenol->Campesterol Multiple Steps Campestanol Campestanol Campesterol->Campestanol Brassinosteroids Brassinosteroids (e.g., Brassinolide) Campestanol->Brassinosteroids Multiple Steps

Caption: Simplified brassinosteroid biosynthesis pathway in plants.

Mammalian Biology

Mammals cannot synthesize phytosterols like campesterol; they are obtained exclusively from the diet. Due to their structural similarity to cholesterol, phytosterols compete with cholesterol for absorption in the intestine. This competition is the basis for the cholesterol-lowering effect of phytosterol-enriched foods. Plasma campesterol levels are therefore used as a proxy for cholesterol absorption efficiency.

Cholesterol_Absorption cluster_int Intestinal Lumen cluster_ent Enterocyte (Intestinal Cell) Diet Dietary Intake (Cholesterol & Campesterol) Micelle Mixed Micelles Diet->Micelle NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Uptake ABCG5_G8 ABCG5/G8 Transporter NPC1L1->ABCG5_G8 Campesterol > Cholesterol Blood To Bloodstream (Absorption) NPC1L1->Blood Cholesterol > Campesterol Lumen_out Back to Lumen (Excretion) ABCG5_G8->Lumen_out

Caption: Campesterol's role in intestinal cholesterol absorption.

References

Application of Carpesterol in the Development of Functional Foods: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Terminology:

Initial research indicates that while "Carpesterol" is identified as a novel phytosterol with potential antineoplastic activity, the available scientific literature on this specific compound is limited.[1] In contrast, "Campesterol," a structurally similar and well-researched phytosterol, is extensively studied for its health benefits and applications in functional foods. This document will focus on the extensive data available for Campesterol as a representative and highly relevant phytosterol for functional food development, while acknowledging the nascent research on this compound.

Application Notes

Introduction:

Campesterol is a naturally occurring phytosterol found in various plant sources, including vegetable oils, nuts, seeds, and legumes.[2][3][4][5] Its structural similarity to cholesterol allows it to exert several beneficial physiological effects, making it a valuable ingredient for the development of functional foods and nutraceuticals.[6][7] The primary application of Campesterol in functional foods is centered on its cholesterol-lowering properties, which are recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[8] Beyond cholesterol management, Campesterol exhibits anti-inflammatory, antioxidant, and anticancer activities, broadening its potential in promoting overall health.[2][4]

Mechanism of Action:

The principal mechanism behind Campesterol's cholesterol-lowering effect is the inhibition of intestinal cholesterol absorption.[6] In the digestive tract, Campesterol competes with cholesterol for incorporation into micelles, which are essential for the absorption of lipids. By displacing cholesterol from these micelles, Campesterol effectively reduces the amount of cholesterol that is absorbed into the bloodstream. This leads to a decrease in circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular disease.[6][8]

Applications in Functional Foods:

Campesterol is incorporated into a variety of food products to enhance their health-promoting properties. These include:

  • Spreads and Margarines: This was one of the first and most successful applications of phytosterols (B1254722).[9]

  • Dairy Products: Milk, yogurt, and cheese can be fortified with Campesterol.[2]

  • Beverages: Soy milk, almond milk, and other plant-based beverages are suitable carriers.[2]

  • Salad Dressings and Mayonnaise: These oil-based products are excellent vehicles for delivering Campesterol.

  • Baked Goods and Cereals: Incorporation into biscuits and other grain-based products is also a viable application.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction, analysis, and biological efficacy of Campesterol.

Table 1: Extraction Yields of Phytosterols from Various Sources

Plant SourceExtraction MethodPhytosterol YieldReference
Himalayan WalnutsUltrasonic-Assisted Extraction (UAE) with n-hexane63.68% (oil yield)[3]
Cocoa ButterSupercritical CO2 Extraction with ethanol6441 ± 0.11 µg/g[3]
Kalahari Melon SeedsSupercritical CO2 (SC-CO2) ExtractionHigher than Soxhlet[3]
Rice Bran OilSC-CO2 Extraction-[10]
Almond SeedsSC-CO2 Extraction0.5 mg/g of oil[10]

Table 2: Analytical Methods for Campesterol Quantification

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Dual-UADLLME-HPLC0.005–0.015 ng/mL0.030–0.10 ng/mL88.3 - 108.5[3][11]
SFC-APCI-MS/MS1–15 ng/mL5–40 ng/mLNot Reported[3]
SFC-QTOF-MS0.05–0.20 ng/mL-70.61 - 101.44[3]
GC-FID0.01–0.12 mg/100 g1.00 mg/100 g98.5 - 105[11]

Table 3: Clinical Efficacy of Phytosterol Supplementation

Study PopulationDosageDurationOutcomeReference
Hypercholesterolemic Adults2 g/day of plant stanols12 months>10% reduction in LDL-C[5]
Hypercholesterolemic Patients2 g/day of stanols or sterolsMeta-analysis of 41 trials10% decrease in LDL-C[5]
Mildly Hypercholesterolemic PatientsSitostanol-ester margarine-Lowered total and LDL cholesterol[5]
Healthy Men and Women3 g/day of plant sterols in low-fat spreads12 weeksSignificant reduction in plasma LDL-C[5]
Prepubertal Children with Familial HypercholesterolemiaDietary plant sterol/stanol-Significant decrease in LDL-C[5]

Experimental Protocols

Protocol 1: Extraction and Saponification of Campesterol from Plant Material

This protocol describes a general method for extracting the unsaponifiable fraction containing free phytosterols from a plant matrix.

1. Materials and Reagents:

  • Finely ground plant material (e.g., seeds, nuts) or plant oil
  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2M in 95% ethanol)
  • Hexane (B92381) (ACS grade)
  • Deionized water
  • Anhydrous sodium sulfate
  • Round-bottom flask
  • Reflux condenser and heating mantle
  • Separatory funnel
  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Weigh approximately 2-5 grams of the homogenized plant material or oil into a round-bottom flask.[11]
  • Saponification: Add 50 mL of 2M ethanolic KOH solution to the flask. Attach the reflux condenser and heat the mixture to 80-90°C for 60-90 minutes with continuous stirring. This step hydrolyzes esterified sterols to their free form.[11]
  • Extraction of Unsaponifiables:
  • Allow the mixture to cool to room temperature.
  • Transfer the solution to a separatory funnel and add 50 mL of deionized water.
  • Perform a liquid-liquid extraction by adding 50 mL of hexane. Shake the funnel vigorously for 2 minutes and then allow the layers to separate.[11]
  • Collect the upper hexane layer, which contains the unsaponifiable matter (including Campesterol).
  • Repeat the hexane extraction two more times to ensure complete recovery.
  • Washing and Drying:
  • Combine the hexane extracts and wash them with 50 mL portions of deionized water until the washings are neutral (pH 7).
  • Dry the hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
  • Concentration: Evaporate the hexane solvent using a rotary evaporator to obtain the crude phytosterol extract.

Protocol 2: Purification of Campesterol by Crystallization

This protocol outlines a method for purifying Campesterol from the crude extract.

1. Materials and Reagents:

  • Crude phytosterol extract
  • Acetone (B3395972) (ACS grade)
  • Beaker
  • Hot plate with magnetic stirrer
  • Ice bath
  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

2. Procedure:

  • Initial Crystallization:
  • Dissolve the crude extract in a minimal amount of hot acetone (near its boiling point, ~55°C) with stirring until the solution is clear.[11]
  • Slowly cool the solution to room temperature, and then place it in an ice bath for at least 1-2 hours to induce crystallization.[11]
  • Filtration: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold acetone to remove impurities.[11]
  • Recrystallization: For higher purity, repeat the dissolution, cooling, and filtration steps. Multiple recrystallization cycles may be necessary to achieve the desired purity.

Protocol 3: Quantification of Campesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantitative analysis of Campesterol using GC-MS, which requires a derivatization step.

1. Materials and Reagents:

  • Purified Campesterol extract
  • Campesterol analytical standard
  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
  • Pyridine (B92270) (or other suitable solvent)
  • GC-MS system with a capillary column (e.g., DB-5MS)

2. Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of Campesterol at known concentrations (e.g., 0.0025 to 0.200 mg/mL) in pyridine.[11]
  • Derivatization:
  • Evaporate the solvent from a known volume of the sample extract and each standard solution to dryness under a stream of nitrogen.[11]
  • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[11]
  • Cap the vials tightly and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ether derivatives.
  • GC-MS Analysis:
  • Inject a small volume (e.g., 1 µL) of the derivatized standard and sample solutions into the GC-MS system.
  • Use an appropriate temperature program for the GC oven to separate the phytosterols.
  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, using specific ions for Campesterol-TMS ether.
  • Quantification: Construct a calibration curve by plotting the peak area of the Campesterol standard against its concentration. Determine the concentration of Campesterol in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for Campesterol Analysis

G cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Seeds, Oils) saponification Saponification (Ethanolic KOH) plant_material->saponification lle Liquid-Liquid Extraction (Hexane) saponification->lle crude_extract Crude Phytosterol Extract lle->crude_extract crystallization Crystallization (Acetone) crude_extract->crystallization pure_campesterol High-Purity Campesterol crystallization->pure_campesterol derivatization Derivatization (BSTFA) pure_campesterol->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Workflow for the extraction, purification, and analysis of Campesterol.

Diagram 2: Simplified Signaling Pathway for Phytosterol-Induced Apoptosis

G Campesterol Campesterol PI3K PI3K Campesterol->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Caspases Caspases Akt->Caspases inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Campesterol's role in the PI3K/Akt apoptosis pathway.

Diagram 3: Logical Relationship of Campesterol's Cholesterol-Lowering Effect

G Campesterol Dietary Campesterol Micelles Intestinal Micelles Campesterol->Micelles Competes with Absorption Cholesterol Absorption Campesterol->Absorption Reduces Cholesterol Dietary Cholesterol Cholesterol->Micelles Incorporation Micelles->Absorption Facilitates LDL_C Blood LDL-C Levels Absorption->LDL_C Increases

Caption: Competitive inhibition of cholesterol absorption by Campesterol.

References

Application Notes and Protocols: Campesterol as a Biomarker in Plant Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Campesterol (B1663852)

Campesterol is a prominent phytosterol, or plant-based sterol, structurally similar to cholesterol.[1][2] It is an essential component of plant cell membranes, playing a crucial role in regulating membrane fluidity, permeability, and the function of membrane-associated proteins.[1][3][4] Beyond its structural role, campesterol is a critical precursor in the biosynthesis of brassinosteroids, a class of steroid hormones vital for plant growth and development.[1][3][5] Alterations in campesterol levels or its ratio to other phytosterols, such as sitosterol (B1666911) and stigmasterol, can indicate physiological status, stress responses, and developmental changes in plants, making it a valuable biomarker in plant science research.[6][7]

Applications of Campesterol as a Biomarker

The utility of campesterol as a biomarker spans several key areas of plant science research:

  • Plant Growth and Development: As the precursor to brassinosteroids, campesterol levels are intrinsically linked to processes such as cell elongation, division, and differentiation.[1][5] Studying campesterol can provide insights into normal and abnormal plant development.

  • Stress Physiology: Changes in campesterol and other phytosterol concentrations have been observed in plants under various biotic and abiotic stresses, including temperature stress and pathogen infection.[7][8][9] This makes campesterol a potential biomarker for plant stress responses.

  • Genetic and Metabolic Studies: Analyzing campesterol content in mutant or genetically modified plants can help elucidate the function of genes involved in sterol biosynthesis and its downstream pathways.[5][6][10]

  • Drug Development and Biofortification: Understanding the regulation of campesterol biosynthesis can inform strategies for developing plant-derived pharmaceuticals and for enhancing the nutritional value of crops.

Quantitative Data on Campesterol

The concentration of campesterol can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[1] Below are tables summarizing representative quantitative data for campesterol in various contexts.

Table 1: Campesterol Content in Different Plant Species

Plant SpeciesTissueCampesterol (mg/g of oil)Other Major Phytosterols (mg/g of oil)
Canola OilSeed Oil1.84Brassicasterol (0.488), β-sitosterol
Niger Seed OilSeed Oil0.15 ± 0.01β-sitosterol (0.70 ± 0.01), Stigmasterol (0.07 ± 0.01)
Corn OilSeed OilNot specifiedβ-sitosterol (4.35)

Data compiled from multiple sources indicating the variability of phytosterol composition.[11]

Table 2: Changes in Campesterol Levels Under Abiotic Stress in Citron Watermelon (Citrullus lanatus var. citroides)

GenotypeConditionTissueCampesterol (mg g⁻¹ DW)
WWM-21-0.19 MPa Osmotic StressRoots≥0.899
WWM-46-0.19 MPa Osmotic StressRoots≥0.899
WWM-66-0.05 MPa Osmotic StressCotyledon0.216

This table illustrates the dynamic changes in campesterol levels in response to drought stress, highlighting its role as a stress biomarker.[7]

Experimental Protocols

Protocol 1: Extraction and Quantification of Campesterol from Plant Tissues

This protocol outlines a general method for the extraction, derivatization, and quantification of campesterol from plant material using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

  • Homogenization: Weigh approximately 2-5 g of fresh or freeze-dried plant material and grind it into a fine powder using a mortar and pestle with liquid nitrogen.[12]

  • Saponification: Transfer the homogenized sample to a round-bottom flask and add 50 mL of 2M ethanolic potassium hydroxide (B78521) (KOH). Reflux the mixture at 80-90°C for 60-90 minutes with constant stirring to hydrolyze esterified sterols.[12]

  • Liquid-Liquid Extraction: After cooling, transfer the saponified mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate. Collect the upper organic (hexane) layer. Repeat the extraction of the aqueous phase two more times with fresh hexane (B92381).[12]

  • Washing and Drying: Combine the hexane extracts and wash with deionized water until the aqueous phase is neutral. Dry the organic phase over anhydrous sodium sulfate.[2]

  • Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature of approximately 40-45°C.[2]

2. Derivatization:

  • To increase volatility for GC analysis, the dried extract must be derivatized.[2]

  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.[12]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[12]

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[2]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C (hold for 1 min), then ramp at 10°C/min to 320°C (hold for 4 min).[13]

  • Carrier Gas: Helium or Hydrogen.

  • MS Detection: Operate in selected ion monitoring (SIM) mode for higher sensitivity and specificity, or full scan mode for identification.

4. Quantification:

  • Prepare a series of standard solutions of authentic campesterol at known concentrations (e.g., 0.0025 to 0.200 mg/mL).[12]

  • Derivatize the standards in the same manner as the samples.

  • Generate a calibration curve by plotting the peak area of the campesterol standard against its concentration.

  • Quantify campesterol in the samples by comparing their peak areas to the calibration curve.[2]

Signaling Pathways and Workflows

Brassinosteroid Biosynthesis Pathway

Campesterol is the primary precursor for the synthesis of brassinosteroids, a class of plant hormones that regulate a wide array of developmental processes.[1] The conversion of campesterol to brassinolide, the most active brassinosteroid, involves a complex series of oxidation and hydroxylation reactions.[1]

Brassinosteroid_Biosynthesis cluster_pathways Late C-6 Oxidation Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Multiple Steps Cathasterone Cathasterone Campestanol->Cathasterone Teasterone Teasterone Cathasterone->Teasterone Typhasterol Typhasterol Teasterone->Typhasterol Castasterone Castasterone Typhasterol->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide Oxidation

Caption: Simplified Brassinosteroid Biosynthesis Pathway from Campesterol.

Experimental Workflow for Campesterol Analysis

The following diagram illustrates the general workflow for the extraction and analysis of campesterol from plant materials.

Experimental_Workflow PlantMaterial Plant Material (e.g., leaves, seeds, roots) Homogenization Homogenization PlantMaterial->Homogenization Saponification Saponification (with Ethanolic KOH) Homogenization->Saponification Extraction Liquid-Liquid Extraction (with n-Hexane) Saponification->Extraction CrudeExtract Crude Phytosterol Extract Extraction->CrudeExtract Derivatization Derivatization (e.g., TMS ethers) CrudeExtract->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: General Workflow for Campesterol Extraction and Analysis.

References

Application Notes and Protocols for the Solubilization of Carpesterol in In vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpesterol is a phytosterol found in plants of the Solanaceae family, such as Solanum nigrum[1]. Like other phytosterols (B1254722), this compound possesses a basic steroidal nucleus, which contributes to its biological activities, including potential antineoplastic properties[1]. Effective in vitro evaluation of this compound's biological effects, such as its potential to induce apoptosis in cancer cell lines, necessitates reliable and reproducible methods for its solubilization and preparation for cell culture experiments. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media, requiring the use of organic solvents to prepare stock solutions. These application notes provide detailed protocols for the solubilization of this compound and its application in in vitro studies, drawing upon established methods for structurally similar phytosterols.

Data Presentation

Table 1: Estimated Solubility and Recommended Concentrations for this compound

SolventEstimated SolubilityRecommended Stock ConcentrationRecommended Final In-Media ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble10-50 mM0.1 - 100 µMThe final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxicity[2][3].
Ethanol (B145695)Soluble10-50 mM0.1 - 100 µMThe final ethanol concentration in the cell culture medium should be carefully controlled to avoid adverse effects on cell viability[4][5].
WaterPoorly solubleNot Recommended-Direct dissolution in aqueous buffers or cell culture media is not feasible.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound using an organic solvent.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Solvent Addition: Transfer the weighed this compound to a sterile microcentrifuge tube or amber vial. Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM). It is standard practice to prepare stock solutions at concentrations that are 100x or 1000x the final concentration to be used in the experiment[5].

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate the dissolution of the this compound. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the powder is completely dissolved.

  • Sterilization: While the stock solution in 100% DMSO or ethanol is generally considered self-sterilizing, it can be filter-sterilized through a 0.22 µm syringe filter if desired, particularly if the solvent concentration is lower.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions of sterols are generally stable for several months[5].

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution into cell culture medium for treating cells in in vitro assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)

  • Sterile tubes for dilution

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to the cell culture medium. The final concentration of the solvent in the vehicle control should be the same as in the experimental conditions[2].

  • Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound solubilization and a potential signaling pathway that may be affected by this compound, based on its reported antineoplastic activities.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Controls weigh Weigh this compound Powder dissolve Dissolve in DMSO/Ethanol weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Vehicle Control (DMSO/Ethanol) dilute->vehicle untreated Untreated Control

Caption: Experimental workflow for the solubilization and application of this compound in in vitro studies.

G cluster_pathway Potential Apoptotic Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Cell_Membrane Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carpesterol Yield from Solanum indicum Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of carpesterol from Solanum indicum.

Frequently Asked Questions (FAQs)

Q1: What part of the Solanum indicum plant is the best source for this compound extraction?

A1: The fruits and seeds of Solanum indicum are reported to be the primary sources of this compound.[1][2] Specifically, the seed oil is noted to contain this compound.[1][2]

Q2: What are the most common methods for extracting phytosterols (B1254722) like this compound from plant materials?

A2: Common methods for phytosterol extraction include conventional techniques like Soxhlet extraction and maceration, as well as more modern, efficient methods such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE).[3][4][5][6] The choice of method can significantly impact extraction efficiency, time, and solvent consumption.[3][4][5]

Q3: Which solvents are most effective for this compound extraction?

A3: Phytosterols, including this compound, are non-polar compounds and are thus soluble in organic solvents.[7][8] Hot 80% ethanol (B145695) or methanol (B129727) has been specifically mentioned for the initial extraction of this compound from Solanaceae species.[9][10] For subsequent liquid-liquid extraction and purification steps, less polar solvents like benzene (B151609), ether, ethyl acetate, and hexane (B92381) are used.[9][10] The choice of solvent is a critical factor influencing the extraction yield.[7]

Q4: How can I quantify the this compound content in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Charged Aerosol Detector (CAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for quantifying this compound.[11] GC-MS analysis often requires derivatization of the sterols to make them volatile.[11]

Q5: What is the expected yield of this compound from Solanum indicum?

A5: A published protocol for the isolation of this compound from the benzene-soluble portion of an ethanolic extract of Solanaceae fruits reported a yield of 0.05%.[9] However, yields can vary significantly based on the plant material, extraction method, and solvent system used.

Troubleshooting Guide

Low this compound Yield

Q: My final this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue in natural product extraction. Here are several potential causes and solutions:

  • Inefficient Initial Extraction:

    • Cause: The solvent may not be optimal for liberating this compound from the plant matrix, or the extraction time and temperature may be insufficient.

    • Solution: Experiment with different solvent systems, such as varying the polarity (e.g., different ratios of ethanol/water). Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[3][4][5] Ensure the plant material is finely powdered to maximize surface area contact with the solvent.

  • Incomplete Saponification:

    • Cause: this compound may exist in esterified forms within the plant tissue. Without a saponification step (alkaline hydrolysis), these forms will not be extracted with the free sterols, leading to lower yields.

    • Solution: Incorporate a saponification step using ethanolic potassium hydroxide (B78521) (KOH) after the initial extraction to hydrolyze any this compound esters.[12] Ensure the reaction goes to completion by optimizing the KOH concentration, temperature, and reaction time.

  • Losses During Liquid-Liquid Extraction:

    • Cause: Incomplete partitioning of this compound between the aqueous and organic phases during purification can lead to significant losses. Emulsion formation can also trap the analyte.

    • Solution: Perform multiple extractions (at least 3) with the organic solvent and pool the extracts to ensure complete recovery. To break emulsions, you can try adding a saturated NaCl solution or centrifuging the mixture.

  • Degradation of this compound:

    • Cause: Phytosterols can be sensitive to high temperatures, prolonged exposure to light, and oxygen.[13][14][15]

    • Solution: Avoid excessive heat during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperatures. Store extracts and purified fractions at low temperatures (e.g., -20°C) and protected from light.[13][14] Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[13]

Purification Challenges

Q: My purified this compound sample is contaminated with other compounds. How can I improve the purity?

A: Co-extraction of other lipid-soluble compounds is a common challenge. Here are some solutions:

  • Ineffective Column Chromatography:

    • Cause: The stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (solvent system) may not be providing adequate separation of this compound from impurities. The column may also be overloaded.

    • Solution: Optimize the column chromatography conditions. Experiment with different solvent gradients to improve resolution. Ensure the sample load is appropriate for the column size. If your compound is unstable on silica gel, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[16]

  • Co-precipitation of Similar Sterols:

    • Cause: Other phytosterols with similar structures and polarities (e.g., β-sitosterol, stigmasterol) are often co-extracted and can be difficult to separate from this compound by simple crystallization.

    • Solution: Employ multiple purification steps. Recrystallization from different solvent systems can improve purity.[17] For highly pure this compound, preparative HPLC may be necessary.

  • Presence of Pigments and Waxes:

    • Cause: Chlorophylls and plant waxes are often co-extracted with phytosterols.

    • Solution: A preliminary filtration of the crude extract through a bed of activated charcoal or a short silica gel plug can help remove many pigment impurities before proceeding to column chromatography.

Analytical Issues

Q: I am having trouble with the GC-MS analysis of my this compound samples, such as poor peak shape or inconsistent results.

A: These issues are common in sterol analysis. Here are some troubleshooting tips:

  • Poor Peak Shape (Tailing):

    • Cause: The hydroxyl group of underivatized this compound can interact with active sites in the GC injector or column, leading to peak tailing.

    • Solution: Ensure complete derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. Use a deactivated injector liner and a high-resolution capillary column specifically designed for sterol analysis.

  • Co-elution of Sterols:

    • Cause: this compound and other isomeric phytosterols have very similar retention times.

    • Solution: Optimize the GC oven temperature program with a slow ramp rate to improve separation. Use a longer capillary column if necessary.

  • Low Sensitivity in HPLC-UV:

    • Cause: Phytosterols have a weak chromophore and thus exhibit low absorbance in the UV region.

    • Solution: Use a detector with better sensitivity for non-chromophoric compounds, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization to introduce a UV-active group can be considered.

Data Presentation

Table 1: Comparison of Extraction Methods for Phytosterols

Extraction MethodPrincipleTypical Recovery RateAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.85-95%Well-established, high extraction efficiency.Time-consuming, requires large volumes of solvent, potential for thermal degradation.[3][4][5]
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.90-98%Faster than Soxhlet, reduced solvent consumption.[3]Can generate heat, potentially degrading thermolabile compounds if not controlled.[4][5]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent.92-99%Environmentally friendly, highly selective.[3]High initial equipment cost.
Maceration Soaking the plant material in a solvent at room temperature.Lower than other methodsSimple, suitable for heat-sensitive compounds.Time-consuming, lower extraction efficiency.[7]

Table 2: Quantitative Yield of Phytosterols from Various Plant Sources using Different Extraction Methods

Plant SourceExtraction MethodSolventMajor Phytosterols IdentifiedTotal Phytosterol YieldReference
Cocoa ButterSoxhlet ExtractionNot specifiedNot specified4960 ± 0.01 µg/g[3]
Cocoa ButterUAENot specifiedNot specified5106 ± 0.02 µg/g[3]
Cocoa ButterSFE with ethanolCO2 + EthanolNot specified6441 ± 0.11 µg/g[3]
Kalahari Melon SeedsSoxhlet ExtractionPetroleum etherNot specified431.1 mg/100 g[3]
Kalahari Melon SeedsSFECO2Not specified1063.6 mg/100 g[3]
Pumpkin SeedsSoxhlet ExtractionHexaneNot specified1657.6 mg/100 mL of oil[3]
Pumpkin SeedsUAEHexaneβ-sitosterol, Brassicasterol2017.5 mg/100 mL of oil[3]
Himalayan WalnutsUAEn-hexaneβ-sitosterol, Brassicasterol441.63 mg/kg (β-sitosterol)[3]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Solanum indicum Fruits

This protocol is adapted from a general method for isolating this compound from plants of the Solanaceae family.[9][10]

  • Plant Material Preparation:

    • Collect fresh, mature fruits of Solanum indicum.

    • Shade-dry the fruits until they are completely moisture-free.

    • Grind the dried fruits into a fine powder using a mechanical grinder.

  • Initial Solvent Extraction:

    • Place the powdered plant material in a Soxhlet apparatus.

    • Extract with hot 80% ethanol or methanol for 8-12 hours.

    • After extraction, concentrate the ethanolic/methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous concentrate.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrate in water and transfer it to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent. For example, repeatedly shake the aqueous suspension with benzene (or a safer alternative like hexane or ethyl acetate).

    • Collect the benzene-soluble fraction. This fraction will contain the lipid-soluble compounds, including this compound.

  • Column Chromatography Purification:

    • Concentrate the benzene-soluble fraction to dryness.

    • Prepare a chromatography column with neutral alumina as the stationary phase, using a non-polar solvent like benzene or hexane as the slurry solvent.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of benzene:petroleum ether (starting with a high ratio of petroleum ether and gradually increasing the proportion of benzene) can be used.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the pure fractions containing this compound and evaporate the solvent to obtain the crystalline compound.

Protocol 2: Quantification of this compound by GC-MS
  • Sample Preparation and Saponification:

    • Accurately weigh a known amount of the dried extract or purified sample.

    • Add an internal standard (e.g., 5α-cholestane).

    • Add 2 M ethanolic potassium hydroxide and heat at 80-90°C for 1 hour to saponify any esterified sterols.

    • After cooling, add water and extract the unsaponifiable matter three times with n-hexane or petroleum ether.

    • Pool the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

    • Heat at 60-70°C for 30 minutes to convert the hydroxyl group of this compound to its trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for sterol analysis (e.g., a mid-polarity phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at a lower temperature (e.g., 180°C), hold for 1-2 minutes, then ramp up at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 280-300°C, and hold for 10-15 minutes.

    • Injector and Detector Temperatures: Set the injector and transfer line temperatures to around 280-300°C.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600. For quantitative analysis, use selected ion monitoring (SIM) mode with characteristic ions for this compound-TMS ether.

    • Quantification: Prepare a calibration curve using a pure this compound standard subjected to the same derivatization procedure. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow plant_material Solanum indicum Fruits (Dried and Powdered) extraction Solvent Extraction (e.g., Soxhlet with 80% Ethanol) plant_material->extraction concentrate Crude Ethanolic Extract extraction->concentrate partitioning Liquid-Liquid Partitioning (e.g., with Hexane/Water) concentrate->partitioning lipid_fraction Lipid-Soluble Fraction partitioning->lipid_fraction purification Column Chromatography (Alumina or Silica Gel) lipid_fraction->purification fractions Collected Fractions purification->fractions analysis TLC/GC-MS/HPLC Analysis fractions->analysis This compound Pure this compound analysis->this compound

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_low_yield start Low this compound Yield check_extraction Check Extraction Method start->check_extraction check_saponification Check Saponification start->check_saponification check_purification Check Purification Steps start->check_purification solution_extraction Optimize Solvent, Time, Temp. Use UAE or MAE. check_extraction->solution_extraction Inefficient? solution_saponification Incorporate/Optimize Alkaline Hydrolysis check_saponification->solution_saponification Incomplete? solution_purification Multiple Extractions, Break Emulsions check_purification->solution_purification Losses?

Caption: Troubleshooting logic for low this compound yield.

phytosterol_signaling phytosterols Phytosterols (e.g., this compound) mapk_pathway MAPK Pathway phytosterols->mapk_pathway Inhibits nfkb_pathway NF-κB Pathway phytosterols->nfkb_pathway Inhibits sphingomyelin_cycle Sphingomyelin Cycle phytosterols->sphingomyelin_cycle Activates inflammation_mapk Inflammation mapk_pathway->inflammation_mapk Leads to inflammation_nfkb Inflammation nfkb_pathway->inflammation_nfkb Leads to ceramide ↑ Ceramide Production sphingomyelin_cycle->ceramide apoptosis Apoptosis ceramide->apoptosis Induces

Caption: Signaling pathways potentially affected by phytosterols.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Carpesterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low aqueous solubility a concern?

A1: this compound is a phytosterol, a naturally occurring sterol found in plants of the Solanaceae family.[1] It has garnered research interest due to its potential anti-inflammatory and antineoplastic (anti-cancer) properties.[1][2] However, this compound is a highly hydrophobic molecule, leading to very poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental settings, leading to challenges in preparing consistent and effective concentrations for in vitro and in vivo studies, and can negatively impact its bioavailability.

Q2: What are the common problems encountered due to the low aqueous solubility of this compound during experiments?

A2: Researchers may face several issues, including:

  • Difficulty in preparing stock solutions: this compound is challenging to dissolve directly in aqueous buffers.

  • Precipitation upon dilution: When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium (e.g., cell culture media), it often precipitates out of the solution.

  • Inaccurate and inconsistent dosing: The actual concentration of solubilized, biologically active this compound can be much lower and more variable than the nominal concentration, leading to unreliable and difficult-to-reproduce experimental results.

  • Potential for cellular toxicity: Precipitated this compound can cause physical stress to cells in culture and may interfere with assay readings.

Q3: What are the recommended organic solvents for preparing a concentrated stock solution of this compound?

A3: Due to its hydrophobic nature, organic solvents are necessary to prepare a concentrated stock solution of this compound. Based on data for the structurally similar phytosterol, campesterol (B1663852), the following solvents can be used. It is crucial to prepare a high-concentration stock solution and then dilute it into your aqueous experimental medium.

SolventSolubility of Campesterol (Proxy for this compound)Notes
Ethanol (B145695)9.09 mg/mL (22.69 mM)Ultrasonic assistance may be needed.
DMSOSolubleA good alternative to ethanol.
AcetoneSolubleUsed for recrystallization.
ChloroformSoluble-
DichloromethaneSoluble-
Ethyl AcetateSoluble-

Note: The solubility of this compound in these solvents is expected to be similar to that of campesterol due to their structural similarities. However, it is always recommended to perform a small-scale solubility test to confirm.

Troubleshooting Guide

Problem 1: this compound powder is not dissolving in the organic solvent.

  • Cause: The concentration may be too high, or the dissolution rate is slow.

  • Solution:

    • Vortexing: Vigorously vortex the solution for several minutes.

    • Sonication: Use an ultrasonic bath to aid dissolution.

    • Gentle Warming: Warm the solution in a water bath at a temperature that does not exceed the solvent's boiling point and is safe for the compound's stability.

Problem 2: A precipitate forms immediately after diluting the this compound stock solution into the aqueous medium.

  • Cause: This is a common issue known as "crashing out" and occurs due to the rapid change in solvent polarity.

  • Solution:

    • Slow, Dropwise Addition: Add the stock solution drop-by-drop to the aqueous medium while continuously and vigorously stirring or vortexing. This allows for more gradual dispersion.

    • Use of a Carrier Protein: Pre-complexing this compound with a carrier protein like bovine serum albumin (BSA) can help maintain its solubility in aqueous solutions.

Problem 3: The concentration of this compound in my aqueous solution is not consistent between experiments.

  • Cause: Inconsistent solubilization and potential precipitation over time.

  • Solution: Employ a robust solubilization strategy. The following sections detail several effective methods.

Strategies for Enhancing Aqueous Solubility of this compound

Several techniques can be employed to significantly improve the aqueous solubility of this compound for experimental use.

Co-solvents

The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocol: Co-solvent Method

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as ethanol or DMSO.

  • Prepare your final aqueous medium (e.g., buffer, cell culture media).

  • Determine the final desired concentration of both this compound and the co-solvent in your experiment. It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid solvent-induced artifacts in biological assays.

  • Add the this compound stock solution dropwise to the aqueous medium while vortexing to achieve the final desired concentration.

Workflow for Co-solvent Method

CoSolvent_Workflow Co-solvent Method Workflow A Dissolve this compound in 100% Ethanol or DMSO (High Concentration Stock) C Calculate Final Concentrations (this compound and Co-solvent) A->C B Prepare Final Aqueous Medium (e.g., Buffer, Cell Media) B->C D Add Stock Solution Dropwise to Aqueous Medium while Vortexing C->D E Ready-to-use This compound Solution D->E

Caption: Workflow for preparing this compound solutions using the co-solvent method.

Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[3][4][5] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Quantitative Data on Solubility Enhancement (using Cholesterol as a proxy):

CyclodextrinEffect on Cholesterol Solubility
β-CyclodextrinForms 1:1 stoichiometric complexes, increasing aqueous solubility. The process is temperature-dependent.[3][4]
HP-β-CyclodextrinGenerally provides a greater increase in solubility compared to unmodified β-cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation

  • Determine the appropriate cyclodextrin. HP-β-CD is often a good starting point due to its higher solubility and lower toxicity compared to β-CD.

  • Prepare a stock solution of the cyclodextrin in your desired aqueous buffer.

  • Prepare a concentrated stock solution of this compound in an organic solvent (e.g., ethanol).

  • Slowly add the this compound stock solution to the cyclodextrin solution while stirring.

  • Stir the mixture for several hours to overnight at room temperature to allow for complex formation.

  • The resulting solution can be filtered to remove any un-complexed, precipitated this compound.

Workflow for Cyclodextrin Complexation

Cyclodextrin_Workflow Cyclodextrin Complexation Workflow A Prepare Cyclodextrin Stock Solution in Aqueous Buffer C Slowly Add this compound Stock to Cyclodextrin Solution while Stirring A->C B Prepare this compound Stock Solution in Organic Solvent (e.g., Ethanol) B->C D Stir for Several Hours to Overnight C->D E Filter to Remove any Precipitate D->E F Soluble this compound-Cyclodextrin Inclusion Complex Solution E->F

Caption: Workflow for enhancing this compound solubility using cyclodextrins.

Surfactant-based Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic cores of these micelles can encapsulate this compound, increasing its apparent solubility. Common non-ionic surfactants used in research include Polysorbate 80 (Tween 80) and anionic surfactants like sodium lauryl sulfate (B86663) (SLS).

Quantitative Data on Solubility Enhancement (using Campesterol as a proxy):

FormulationSolubility of Campesterol
10% Ethanol + 40% PEG300 + 5% Tween-80 + 45% Saline0.91 mg/mL (2.27 mM)
Note: This is a suspended solution that requires sonication.

Experimental Protocol: Surfactant Solubilization

  • Choose a biocompatible surfactant. For cell-based assays, non-ionic surfactants like Tween 80 are generally preferred due to lower toxicity.

  • Prepare a stock solution of the surfactant in your aqueous medium at a concentration above its CMC.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a compatible organic solvent.

  • Add the this compound stock solution to the surfactant solution while stirring.

  • Allow the mixture to equilibrate with stirring to ensure micellar encapsulation.

Nanoparticle Formulations

Encapsulating this compound into nanoparticles can dramatically increase its aqueous dispersibility and solubility. One study on phytosterols (B1254722) demonstrated that formulating them into nanoparticles can increase their water solubility to as high as 2.122 mg/mL, a 155-fold increase compared to the raw material.[6]

Experimental Protocol: Nanoprecipitation (a common method for nanoparticle formulation)

  • Dissolve this compound and a carrier polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Prepare an aqueous phase containing a stabilizer (e.g., a surfactant like Tween 80).

  • Inject the organic phase rapidly into the aqueous phase under vigorous stirring.

  • The rapid solvent mixing causes the polymer and this compound to precipitate into nanoparticles.

  • The organic solvent is then removed by evaporation under reduced pressure.

  • The resulting nanoparticle suspension can be purified by centrifugation and resuspension.

Workflow for Nanoparticle Formulation (Nanoprecipitation)

Nanoparticle_Workflow Nanoparticle Formulation Workflow A Dissolve this compound and Polymer in Organic Solvent C Rapidly Inject Organic Phase into Aqueous Phase with Vigorous Stirring A->C B Prepare Aqueous Phase with Stabilizer B->C D Remove Organic Solvent by Evaporation C->D E Purify Nanoparticles (Centrifugation/Resuspension) D->E F Aqueous Suspension of This compound-loaded Nanoparticles E->F

Caption: A simplified workflow for preparing this compound nanoparticles via nanoprecipitation.

This compound's Potential Signaling Pathways

While research specifically on this compound's mechanism of action is ongoing, studies on related phytosterols suggest that its anti-inflammatory and anti-cancer effects may be mediated through the modulation of key cellular signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. These pathways are central regulators of inflammation, cell proliferation, and apoptosis.

Diagram of Potential Signaling Pathways Modulated by this compound

Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK This compound This compound MAPK MAPK (ERK, p38, JNK) This compound->MAPK Inhibits This compound->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n translocation IκB IκB IKK->IκB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IκB->NFkB_p65_p50 releases NFkB_n NF-κB NFkB_p65_p50->NFkB_n translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) AP1_n->Gene_Expression NFkB_n->Gene_Expression

Caption: Hypothetical model of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.

Disclaimer: This guide is intended for informational purposes for research and development professionals. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions. Always consult relevant safety data sheets (SDS) for all chemicals used. The signaling pathway diagram is a hypothetical model based on the activity of related compounds and requires further experimental validation for this compound.

References

Technical Support Center: Troubleshooting Carpesterol Instability in Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carpesterol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) address issues related to the stability, solubility, and handling of this novel phytosterol.

Disclaimer: Specific experimental data on the stability and degradation pathways of this compound is limited in publicly available literature. Therefore, much of the guidance provided below is based on the known properties of structurally similar phytosterols (B1254722). Researchers should validate these recommendations for their specific experimental setups.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable.

Q2: I am having difficulty dissolving this compound. What are the recommended solvents?

A2: this compound, like other phytosterols, has low solubility in aqueous solutions. It is more soluble in non-polar organic solvents.[1][2] For cell-based assays, it is recommended to first dissolve this compound in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[3] This stock solution can then be further diluted in your aqueous experimental medium.

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration but without this compound) in all experiments to account for any effects of the solvent.[3]

Instability and Degradation

Q4: My this compound solution appears to be degrading over time, leading to inconsistent results. What are the likely causes?

A4: The instability of this compound in experimental solutions can be attributed to several factors common to phytosterols:

  • Oxidation: Phytosterols can undergo oxidation, especially at higher temperatures in the presence of oxygen.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of phytosterols.[4]

  • Light Exposure: Prolonged exposure to light, particularly UV light, may promote degradation.[3]

  • pH: Although specific data for this compound is unavailable, the stability of related compounds can be pH-dependent.[3]

  • Media Components: Components in cell culture media, such as serum which contains enzymes, could potentially contribute to the enzymatic degradation of this compound.[3][5]

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To enhance the stability of this compound during your experiments, consider the following:

  • Prepare Fresh Solutions: Prepare working solutions of this compound immediately before each experiment. Avoid long-term storage of this compound in aqueous solutions.

  • Protect from Light: Store stock solutions and conduct experiments in a manner that protects the compound from direct light.

  • Control Temperature: Maintain a consistent and appropriate temperature for your experimental setup.

  • Use Antioxidants: For in vitro assays, the inclusion of a low concentration of an antioxidant might be considered, but its compatibility with the experimental system must be validated.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot your high-concentration stock solution into single-use vials.

Precipitation Issues

Q6: I observed precipitation after diluting my this compound stock solution into my aqueous buffer/media. How can I prevent this?

A6: Precipitation is a common issue with hydrophobic compounds like this compound when they are introduced into an aqueous environment.[6][7][8] Here are some troubleshooting steps:

  • Order of Addition: Always add the organic stock solution of this compound dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer/media. This gradual addition helps in the dispersion of the compound and can prevent immediate precipitation.

  • Final Solvent Concentration: Ensure that the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain the solubility of this compound at the desired final concentration. However, this must be balanced with the tolerance of your experimental system to the solvent.

  • Use of Surfactants: In some formulations, a low concentration of a biocompatible surfactant can help to maintain the solubility of phytosterols in aqueous solutions.

  • Sonication: Gentle sonication of the final solution may help to re-dissolve small precipitates and create a more uniform dispersion.

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your experimental setup.

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing a working solution of this compound for use in cell culture experiments.

Materials:

  • This compound (solid)

  • High-purity, sterile DMSO or ethanol

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • In a sterile, light-protected tube, dissolve a known weight of this compound in a minimal amount of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex until the this compound is completely dissolved. Visually inspect to ensure there are no solid particles.

    • This stock solution should be stored at -20°C in single-use aliquots to avoid freeze-thaw cycles.

  • Prepare Intermediate Dilution (if necessary):

    • Depending on your final desired concentration, it may be necessary to first prepare an intermediate dilution of the stock solution in sterile cell culture medium.

  • Prepare Final Working Solution:

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution (or intermediate dilution) dropwise to the medium.

    • Ensure the final concentration of the organic solvent is below the cytotoxic threshold for your cells (e.g., <0.5% DMSO).

    • Vortex the final working solution for an additional 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains precipitates, consider optimizing the protocol by adjusting the final solvent concentration or using sonication.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO) to the same volume of cell culture medium used for the final working solution.

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).[9][10][11]

Materials:

  • This compound working solution in your complete cell culture medium

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Sample Preparation:

    • Prepare a fresh working solution of this compound in your complete cell culture medium at the concentration you intend to use in your experiments.

  • Incubation:

    • Place the this compound solution in an incubator under your standard experimental conditions.

  • Time Points:

    • Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • The t=0 sample represents the initial concentration.

  • Sample Processing:

    • At each time point, process the collected aliquot to precipitate proteins (e.g., by adding a cold organic solvent like acetonitrile (B52724) or methanol) and centrifuge to obtain a clear supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by HPLC to quantify the remaining concentration of this compound.

    • Develop an HPLC method that can separate this compound from potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its degradation rate under your experimental conditions.

Data Presentation

Table 1: General Solubility of Phytosterols in Various Solvents

Solvent TypeExamplesGeneral Solubility of PhytosterolsReference
Aqueous Water, Buffers (e.g., PBS)Insoluble to very sparingly soluble[6][8]
Polar Protic Ethanol, MethanolSparingly to moderately soluble[2]
Polar Aprotic DMSO, Acetone, Ethyl AcetateModerately to highly soluble[2]
Non-Polar Hexane, ChloroformSoluble[1][2]

Note: This table provides a general overview for phytosterols. The exact solubility of this compound may vary.

Signaling Pathways and Visualizations

While specific signaling pathways for this compound have not been extensively elucidated, its reported anti-inflammatory and anticancer activities suggest potential modulation of pathways commonly affected by other phytosterols and natural compounds.[12][13][14][15][16][17] These often include the NF-κB and MAPK signaling cascades, which are central to inflammation and cell survival.

Below are generalized diagrams of these pathways that may be relevant to the biological activities of this compound.

experimental_workflow Experimental Workflow for Preparing this compound Solutions cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application solid_this compound Solid this compound dissolve Dissolve in 100% DMSO solid_this compound->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilute Dilute Stock (Dropwise with Vortexing) stock_solution->dilute culture_medium Cell Culture Medium culture_medium->dilute working_solution Final Working Solution (<0.5% DMSO) dilute->working_solution add_to_cells Add to Cells working_solution->add_to_cells

Caption: Workflow for preparing this compound solutions for cell-based assays.

nfkb_pathway Hypothesized Anti-inflammatory Action of this compound via NF-κB Pathway This compound This compound ikk IKK Complex This compound->ikk Inhibits (?) inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) inflammatory_stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) nucleus->gene_transcription Promotes inflammation Inflammation gene_transcription->inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Potential Modulation of MAPK Signaling by this compound This compound This compound mapkk MAPKK (e.g., MEK1/2) This compound->mapkk Modulates (?) stress_stimuli Cellular Stress / Growth Factors mapkkk MAPKKK (e.g., RAF, MEKK) stress_stimuli->mapkkk mapkkk->mapkk P mapk MAPK (e.g., ERK1/2) mapkk->mapk P transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors P cellular_response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response

Caption: Hypothesized modulation of the MAPK signaling cascade by this compound.

References

Identifying and removing common contaminants in Carpesterol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common contaminants from Carpesterol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound samples derived from Solanum species?

When extracting this compound from plants of the Solanaceae family, particularly Solanum nigrum (black nightshade), the primary contaminants are structurally related steroidal compounds. These include:

  • Steroidal Glycoalkaloids: These are the most significant impurities and are often co-extracted with this compound. Common examples include solasonine (B1682107), solamargine, and solanine.[1][2][3][4] These compounds are known to have potential toxicity.[2]

  • Other Phytosterols (B1254722): Simpler sterols like β-sitosterol, stigmasterol, campesterol, and lanosterol (B1674476) are also present and can be difficult to separate from this compound due to their structural similarities.

  • Steroidal Sapogenins: Compounds like diosgenin (B1670711) can also be present in the extracts.[2]

  • Fatty Acids and Waxes: The initial lipid extraction can pull in various fatty acids and epicuticular waxes.[5]

  • Phenolic Compounds: Substances such as methyl caffeate and caffeic acid have been reported as co-extractives.[6]

Q2: My this compound sample shows unexpected biological activity or toxicity. What could be the cause?

Unexplained bioactivity or toxicity in a purified this compound sample is often due to residual steroidal glycoalkaloids like solasonine and solamargine.[1][2] These compounds have their own potent biological activities, including cytotoxic effects, which can interfere with experimental results.[1] It is crucial to implement a robust purification strategy to remove these contaminants and to analytically confirm their absence.

Q3: How can I remove steroidal glycoalkaloid contaminants from my this compound extract?

A multi-step approach is typically required to effectively remove glycoalkaloids:

  • Acid-Base Extraction: This is a common method where the crude extract is treated with an acid to protonate the basic nitrogen atom in the glycoalkaloids, making them water-soluble and allowing for their separation from the less polar this compound which will remain in the organic phase. The pH is then adjusted to precipitate the alkaloids.[1][5]

  • Solvent Partitioning: Liquid-liquid extraction using immiscible solvents can separate compounds based on their differential solubilities. For example, partitioning between an aqueous acidic solution and a non-polar organic solvent like n-hexane can help remove the more polar glycoalkaloids.

  • Chromatography: Column chromatography is a highly effective method for separating this compound from remaining impurities.[7][8]

    • Silica Gel Chromatography: This can separate compounds based on polarity.

    • Ion-Exchange Chromatography: This is particularly useful for targeting the basic glycoalkaloids.[9]

  • Crystallization: Recrystallization of the purified this compound can further enhance purity.

Q4: What analytical techniques are recommended to identify and quantify contaminants in this compound samples?

To ensure the purity of your this compound sample, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying phytosterols and glycoalkaloids.[5][10] A C18 column is often used for the separation of these compounds.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying sterols.[12][13] Samples often require derivatization before analysis to increase their volatility.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of the purity of fractions during column chromatography.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of this compound after purification. This compound may have been lost during the multiple extraction and chromatography steps.Optimize the solvent systems and pH adjustments to minimize the loss of this compound in the aqueous phases. Collect and re-process all fractions from chromatography.
Presence of multiple sterol peaks in GC-MS analysis. Incomplete separation of this compound from other phytosterols like β-sitosterol and stigmasterol.Employ high-resolution column chromatography, potentially using different stationary phases or gradient elution. Preparative HPLC can also be used for fine separation.
Persistent glycoalkaloid contamination confirmed by HPLC. The initial acid-base extraction was not efficient, or the chromatographic separation was inadequate.Repeat the acid-base extraction with careful pH control. For chromatography, consider using a stronger ion-exchange resin or a different solvent system to improve the resolution between this compound and the glycoalkaloids.
Sample appears waxy or oily after initial extraction. High content of fatty acids and waxes from the plant material.Perform a preliminary defatting step using a non-polar solvent like n-hexane before the main extraction.[5] Saponification of the crude extract will also hydrolyze fatty acid esters, and the resulting fatty acid salts can be removed by washing with water.

Quantitative Data Summary

Table 1: Glycoalkaloid Content in Dried Fruit of Solanum nigrum

GlycoalkaloidContent (mg/g)
α-Solamargine5.03
β-Solamargine1.69
Solasonine5.85
α-Solanine4.75

Data sourced from Gheewala et al., 2013.[5]

Experimental Protocols

Protocol 1: Extraction and Removal of Glycoalkaloids from Solanum nigrum

This protocol is adapted from methods described for the extraction of glycoalkaloids and phytosterols from Solanum species.[1][5]

  • Initial Extraction:

    • Mix 15 g of powdered, dried Solanum nigrum fruit with 200 ml of 5% aqueous acetic acid.

    • Stir for 30 minutes and then filter under vacuum.

    • Repeat the extraction of the residue three times with fresh acetic acid solution.

  • Alkaloid Precipitation:

    • Combine the filtrates and adjust the pH to 11 with ammonium (B1175870) hydroxide. This will precipitate the glycoalkaloids.

  • Solvent Partitioning:

    • Partition the alkaline extract with saturated n-butanol. The glycoalkaloids will move into the butanol layer.

    • The this compound will remain in the aqueous phase or can be further extracted from the plant residue using a less polar solvent.

  • Further Purification:

    • The this compound-containing fraction can then be further purified using column chromatography.

Protocol 2: Analysis of Glycoalkaloids by HPLC

This protocol is based on the analytical method described by Gheewala et al. (2013).[5]

  • Mobile Phase: 0.05 M acetonitrile: ammonium di-hydrogen phosphate (B84403) buffer (30:70 v/v).

  • Flow Rate: 1.5 ml/min.

  • Column: A suitable C18 reverse-phase column.

  • Detection: UV detector at an appropriate wavelength for the analytes.

  • Standard Preparation: Prepare standard solutions of solasonine, α-solamargine, β-solamargine, and α-solanine in the mobile phase.

  • Sample Preparation: Dissolve the dried extract in methanol (B129727) and filter through a 0.45 µm filter before injection.

Visualizations

experimental_workflow start Dried Solanum sp. Plant Material extraction Extraction with 80% Ethanol start->extraction concentration Concentration of Ethanolic Extract extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., with n-hexane) concentration->partitioning crude_this compound Crude this compound Fraction (in organic phase) partitioning->crude_this compound Separation glycoalkaloids Glycoalkaloid-Rich Aqueous Fraction partitioning->glycoalkaloids column_chrom Column Chromatography (Silica Gel) crude_this compound->column_chrom fractions Fraction Collection and Analysis (TLC/HPLC) column_chrom->fractions pure_this compound Purified this compound fractions->pure_this compound

Caption: Workflow for this compound extraction and purification.

logical_relationship sample Crude this compound Sample contaminants Potential Contaminants sample->contaminants purification Purification Methods sample->purification glycoalkaloids Glycoalkaloids (Solasonine, Solamargine) contaminants->glycoalkaloids other_sterols Other Phytosterols (β-Sitosterol, etc.) contaminants->other_sterols fatty_acids Fatty Acids & Waxes contaminants->fatty_acids acid_base Acid-Base Extraction purification->acid_base chromatography Chromatography purification->chromatography crystallization Crystallization purification->crystallization analysis Purity Analysis purification->analysis hplc HPLC analysis->hplc gcms GC-MS analysis->gcms pure_product High-Purity this compound analysis->pure_product

Caption: Key relationships in this compound purification and analysis.

References

Technical Support Center: Improving the Bioavailability of Campesterol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of campesterol (B1663852) in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of campesterol typically low?

A1: The low oral bioavailability of campesterol, and phytosterols (B1254722) in general, is attributed to several factors. These compounds have poor aqueous solubility, which limits their dissolution in gastrointestinal fluids. Additionally, while they are structurally similar to cholesterol, their absorption by intestinal cells (enterocytes) is significantly lower.[1] Once absorbed, they are efficiently effluxed back into the intestinal lumen by transport proteins.[1]

Q2: What are the primary formulation strategies to enhance campesterol bioavailability?

A2: The main strategies focus on improving the solubility and absorption of campesterol. These include:

  • Lipid-Based Formulations: Such as microemulsions and nanoemulsions, which pre-dissolve campesterol in a lipid matrix, facilitating its absorption.[2]

  • Nanoparticle Systems: Including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which encapsulate campesterol in a solid lipid core, protecting it from degradation and enhancing its uptake.[3][4] Polymeric nanoparticles, for instance, those made from chitosan (B1678972), have also been shown to be effective.[5][6]

  • Amorphous Solid Dispersions: This involves dispersing campesterol in a hydrophilic polymer matrix to improve its wettability and dissolution rate.

Q3: Which animal model is most suitable for campesterol bioavailability studies?

A3: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for pharmacokinetic studies of phytosterols due to their well-characterized physiology and ease of handling.[7][8] Mice are also frequently used, especially in studies investigating the metabolic effects of campesterol.[3] The choice of model can depend on the specific research question and the analytical methods available.

Q4: How is campesterol quantified in plasma samples?

A4: The gold standard for quantifying campesterol in plasma is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[7][9] This method offers high sensitivity and selectivity, allowing for accurate measurement of campesterol even at the low concentrations typically found in plasma. Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used and reliable technique.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of campesterol after oral administration. 1. Poor aqueous solubility: Campesterol is not dissolving in the gastrointestinal tract. 2. Inefficient absorption: The formulation is not effectively crossing the intestinal barrier. 3. Rapid efflux: Absorbed campesterol is being quickly pumped back into the intestinal lumen by transporters like ABCG5/G8.[1][10][11]1. Particle Size Reduction: Micronize the campesterol powder to increase its surface area. 2. Lipid-Based Formulations: Develop a nanoemulsion or a self-emulsifying drug delivery system (SEDDS) to leverage lipid absorption pathways.[2] 3. Nanoparticle Formulation: Encapsulate campesterol in Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles to improve stability and cellular uptake.[3]
High variability in plasma concentrations between individual animals. 1. Inconsistent formulation stability: The formulation may not be uniform, leading to variable dosing. 2. Food effects: The presence or absence of food can significantly alter the gastrointestinal environment and affect the absorption of lipophilic compounds.1. Optimize Formulation: Ensure the formulation (e.g., nanoemulsion, SLN) is stable and has a uniform particle size distribution. 2. Standardize Dosing Conditions: Administer the formulation consistently with respect to the animals' feeding schedule (e.g., always in a fasted or fed state).
Suspected degradation of campesterol in the formulation or GI tract. 1. Oxidative instability: Phytosterols can be susceptible to oxidation. 2. pH or enzymatic degradation: While generally stable, extreme pH or specific enzymes could potentially affect the compound.1. Incorporate Antioxidants: Add antioxidants like vitamin E to the formulation. 2. Protective Encapsulation: Use nanoparticle formulations (e.g., SLNs) that protect the encapsulated campesterol from the harsh environment of the stomach and intestine.
Difficulty in achieving a high drug load in the formulation. Limited solubility in the lipid matrix: Campesterol may have low solubility even in the selected oils or lipids for the formulation.1. Screen Multiple Excipients: Test the solubility of campesterol in a wider range of oils, lipids, and surfactants to find the most suitable components. 2. Use of Co-solvents: Incorporate a co-solvent in the formulation, but ensure it is safe for animal administration.

Data on Bioavailability Enhancement of Phytosterols

The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of phytosterols using various formulation strategies.

Table 1: Pharmacokinetic Parameters of β-Sitosterol Alginate/Chitosan Nanoparticles vs. Suspension in Rats

Parameter β-Sitosterol Suspension β-Sitosterol Alginate/Chitosan Nanoparticles Fold Increase
Cmax (ng/mL) 218 ± 11513 ± 27~2.35
AUC (ng·h/mL) 3148 ± 19810731 ± 413~3.41
Tmax (h) 4.06.0N/A
(Data adapted from a study on β-sitosterol, a closely related phytosterol, demonstrating the potential for bioavailability enhancement with nanoformulations.[6])

Table 2: Bioavailability Enhancement of Flammulina velutipes Sterols with a Microemulsion Formulation in Rats

Sterol Formulation AUC₀₋∞ (μg·h/mL) Relative Bioavailability
Ergosterol Suspension2.87 ± 0.45100%
Microemulsion7.34 ± 1.02256% (2.56-fold increase)
22,23-Dihydroergosterol Suspension1.98 ± 0.31100%
Microemulsion8.91 ± 1.13450% (4.50-fold increase)
(Data from a study on F. velutipes sterols, which are structurally similar to campesterol.[2])

Experimental Protocols

Protocol 1: Preparation of Campesterol-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method based on the hot homogenization and ultrasonication technique.

Materials:

  • Campesterol

  • Solid Lipid (e.g., Glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add campesterol to the molten lipid and stir until a clear, uniform solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH) for several cycles or ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of a Campesterol-Loaded Oil-in-Water (o/w) Microemulsion

This protocol is based on the water titration method for spontaneous microemulsion formation.

Materials:

  • Campesterol

  • Oil Phase (e.g., Medium-chain triglycerides, sesame oil)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Ethanol, Transcutol P)

  • Purified Water

Procedure:

  • Excipient Screening: Determine the solubility of campesterol in various oils, surfactants, and co-surfactants to select the components that provide the highest solubilization.

  • Constructing a Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9, 2:8, ... 9:1 of surfactant:co-surfactant). For each ratio, titrate the mixture with water dropwise while stirring, and observe the transition from a turbid to a clear, transparent liquid. The points of transition are used to construct the phase diagram to identify the microemulsion region.

  • Preparation of the Microemulsion: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

  • Dissolve the campesterol in the oil phase.

  • Add the surfactant and co-surfactant to the oil-campesterol mixture and stir until homogenous.

  • Slowly add the required amount of water to this mixture with gentle stirring until a clear and transparent microemulsion forms spontaneously.

  • Characterization: Characterize the microemulsion for droplet size, viscosity, and drug content.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

Procedure:

  • Dosing: Administer the campesterol formulation (e.g., suspension as control, or the developed nanoformulation) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Extract campesterol from the plasma samples using a suitable method (e.g., liquid-liquid extraction with methyl tert-butyl ether).[7] Analyze the extracted samples using a validated LC-MS/MS method.[2][7]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), using non-compartmental analysis.

Visualizations

Phytosterol Absorption and Efflux Pathway in Enterocytes

The absorption of phytosterols like campesterol is a regulated process involving specific transport proteins on the surface of intestinal cells.

Intestinal Absorption and Efflux of Campesterol cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymph / Blood Micelle Micelle NPC1L1 NPC1L1 (Influx) Campesterol_Free Free Campesterol NPC1L1->Campesterol_Free ACAT2 ACAT2 (Esterification) Campesterol_Free->ACAT2 Poor Substrate ABCG5_G8 ABCG5/G8 (Efflux) Campesterol_Free->ABCG5_G8 Efflux Campesterol_Ester Campesterol Ester ACAT2->Campesterol_Ester Chylomicron Chylomicron Campesterol_Ester->Chylomicron Incorporation Circulation To Circulation Chylomicron->Circulation ABCG5_G8->Micelle

Caption: Intestinal transport pathway of campesterol.

General Workflow for Developing and Testing a Bioavailability-Enhanced Formulation

This workflow outlines the key stages from formulation development to in vivo evaluation.

Bioavailability Enhancement Workflow node1 Step 1: Formulation Development node2 Excipient Screening (Solubility Studies) node1->node2 node3 Formulation Optimization (e.g., Phase Diagram, Particle Size) node1->node3 node4 Step 2: In Vitro Characterization node2->node4 node3->node4 node5 Physical Characterization (Size, Zeta Potential, Morphology) node4->node5 node6 Encapsulation Efficiency & Drug Load node4->node6 node7 In Vitro Release Study node4->node7 node8 Step 3: In Vivo Evaluation node5->node8 node6->node8 node7->node8 node9 Animal Model Selection (e.g., Rats) node8->node9 node10 Pharmacokinetic Study (Oral Gavage, Blood Sampling) node8->node10 node11 Step 4: Bioanalytical & Data Analysis node9->node11 node10->node11 node12 LC-MS/MS Quantification of Campesterol in Plasma node11->node12 node13 Calculate PK Parameters (Cmax, Tmax, AUC) node11->node13 node14 Determine Relative Bioavailability node13->node14

Caption: Workflow for bioavailability enhancement studies.

References

Enhancing the bioactivity of Carpesterol through chemical modification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Carpesterol Bioactivity

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the bioactivity of this compound through chemical modification. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and a summary of structure-activity relationship data.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of chemically modifying this compound?

A1: The primary goal is to improve the therapeutic potential of this compound, a novel phytosterol with observed antineoplastic activity.[1] Modifications aim to enhance its bioactivity, selectivity towards cancer cells, and overall drug-like properties such as solubility and metabolic stability. Strategies often involve altering functional groups to optimize interactions with biological targets.[2]

Q2: Which functional groups on the this compound molecule are the most common targets for modification?

A2: Based on its core sterol structure, the hydroxyl (-OH) groups and the side chain are primary targets for chemical modification. These sites allow for reactions such as esterification, etherification, and the introduction of nitrogen-containing moieties to explore structure-activity relationships (SAR).[2][3]

Q3: How can we assess if a chemical modification has successfully enhanced bioactivity?

A3: Enhanced bioactivity is typically assessed through a series of in vitro assays.[4] A common first step is to determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using cytotoxicity assays like the MTT or SRB assay.[5][6][7] A lower IC50 value for a derivative compared to the parent this compound indicates enhanced potency. Further evaluation may involve mechanism-of-action studies, such as apoptosis assays or western blotting for specific protein targets.[7][8]

Q4: What are the key signaling pathways potentially modulated by this compound and its derivatives?

A4: Natural products, including sterols, often exert their anticancer effects by modulating critical cellular signaling pathways.[9][10] Key pathways to investigate for this compound derivatives include those involved in apoptosis (e.g., Caspase activation, Bcl-2 family protein regulation), cell cycle control, and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[9][11][12]

Q5: What are the major challenges in working with chemically modified natural products like this compound?

A5: Common challenges include poor aqueous solubility of derivatives, difficulty in purification, unexpected reaction outcomes, and loss of activity.[13][14] Another significant issue can be assay interference, where compounds absorb light or autofluoresce, leading to unreliable results in colorimetric or fluorometric assays.[15]

Troubleshooting Guides

This section addresses specific problems users may encounter during the synthesis, purification, and biological evaluation of this compound derivatives.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low reaction yield during synthesis. 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction conditions (temperature, solvent, catalyst).[14] 4. Loss of product during workup and purification.[13]1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting material. 2. Check Reagent Quality: Use fresh, high-purity reagents and anhydrous solvents if the reaction is moisture-sensitive. 3. Optimize Conditions: Systematically vary temperature, concentration, and reaction time. 4. Improve Workup: Check the aqueous layer for your product if it has become more polar. Minimize transfer steps to reduce physical loss.[16]
Modified compound has poor solubility in aqueous buffers for bioassays. The modification has significantly increased the lipophilicity of the molecule.1. Use a Co-solvent: Dissolve the compound in a minimal amount of a biocompatible solvent like DMSO first, then dilute with the aqueous assay medium. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). 2. Formulate: Consider using formulation vehicles like Cremophor EL or cyclodextrins for in vivo studies.
Inconsistent IC50 values in the MTT cell viability assay. 1. Cell seeding inconsistency. 2. Compound precipitation in media. 3. Interference from the compound itself (e.g., color).[15]1. Ensure Uniform Cell Seeding: Mix the cell suspension thoroughly before and during plating. 2. Check for Precipitation: Visually inspect the wells with a microscope after adding the compound. If precipitates are seen, lower the concentration or improve the solubilization method. 3. Run Controls: Include a "compound only" control (no cells) to measure background absorbance. Subtract this value from your experimental wells.[15]
Crude product is difficult to purify via column chromatography. 1. Products and byproducts have very similar polarity. 2. Product is unstable on silica (B1680970) gel.1. Optimize Eluent System: Perform extensive TLC analysis with different solvent systems to find one that provides better separation. 2. Change Stationary Phase: Consider using a different stationary phase like alumina (B75360) or reverse-phase silica. 3. Alternative Purification: Explore other methods like recrystallization or preparative HPLC.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro cytotoxic activity of hypothetically modified this compound derivatives against the HeLa (cervical cancer) cell line. This data is for illustrative purposes to demonstrate SAR.

Compound ID Modification at R¹ Position (C-3) IC50 (µM) vs. HeLa Cells Notes
CP-00 -OH (Parent this compound)25.4 ± 2.1Baseline activity
CP-01 -O-Acetyl15.2 ± 1.5Increased potency; esterification improves activity.
CP-02 -O-Benzoyl8.9 ± 0.9Further increase in potency; bulky aromatic ester is favorable.
CP-03 -O-Propionyl18.1 ± 1.8Less potent than acetyl, suggesting chain length is a factor.
CP-04 -NH₂> 50Loss of activity; hydroxyl group is critical for interaction.

Experimental Protocols

Protocol 1: General Procedure for Acetylation of this compound (CP-01)
  • Preparation: Dissolve this compound (CP-00, 100 mg, 1 eq.) in anhydrous pyridine (B92270) (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (B1165640) (1.5 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the flask to 0°C and slowly add distilled water (10 mL) to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (2 x 15 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure acetylated product (CP-01).

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium from a 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).[7]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of compound concentration and fitting to a dose-response curve.[6]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_result Outcome start This compound (CP-00) mod Chemical Modification (e.g., Acetylation) start->mod workup Reaction Workup & Extraction mod->workup purify Column Chromatography workup->purify char Characterization (NMR, MS) purify->char stock Prepare Stock Solution (in DMSO) char->stock Pure Derivative plate Seed HeLa Cells (96-well plate) treat Treat Cells with Compound Dilutions plate->treat assay Perform MTT Assay treat->assay analyze Data Analysis (Calculate IC50) assay->analyze sar Structure-Activity Relationship (SAR) analyze->sar

Caption: Workflow for synthesis, purification, and bioactivity evaluation of this compound derivatives.

Diagram 2: Hypothetical Signaling Pathway

G CPD This compound Derivative (e.g., CP-02) PI3K PI3K CPD->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G start Low Reaction Yield q1 Is starting material consumed (TLC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no c2 Product Lost During Workup or Purification a1_yes->c2 c1 Check Reagent Quality & Reaction Conditions a1_no->c1 s1 Increase Time/Temp Use Fresh Reagents c1->s1 s2 Check Aqueous Layer Optimize Chromatography Re-evaluate Extraction pH c2->s2

References

Technical Support Center: Scaling Up Carpesterol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification and scaling up of Carpesterol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, formerly known as Campesterol (B1663852).

Category 1: Low Yield and Recovery

Q1: My this compound yield is significantly lower than expected after the initial crystallization. What are the common causes and how can I improve it?

A1: Low recovery is a frequent challenge in this compound purification, often stemming from using an excessive amount of solvent, leading to a substantial portion of the product remaining in the mother liquor.[1][2] To troubleshoot this, you can test the mother liquor by evaporating a small sample to see if a significant residue of crystals forms.[2]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. This ensures the solution is saturated, promoting higher crystal recovery upon cooling.[3]

  • Controlled Cooling: Employ a slow and controlled cooling rate. Rapid cooling can lead to the formation of small, impure crystals and lower overall yield.[2][3] A gradual temperature reduction allows for the growth of larger, more stable crystals.

  • Second Crop Crystallization: If significant this compound remains in the mother liquor, you can recover it by evaporating some of the solvent to reconcentrate the solution and induce a second round of crystallization.[4]

Q2: I'm losing a significant amount of product during the saponification step. How can I minimize this loss?

A2: Saponification, a common step to hydrolyze esterified sterols, can sometimes lead to product degradation if not properly controlled. High temperatures and exposure to light can contribute to the degradation of phytosterols (B1254722) like this compound.[1]

Troubleshooting Steps:

  • Temperature Control: When possible, opt for room temperature saponification to minimize heat-related degradation. If heating is necessary, maintain the temperature at the lower end of the effective range (e.g., 60-80°C) and minimize the duration.

  • Protect from Light: Conduct the saponification process in a vessel that protects the sample from light to prevent photodegradation.

  • Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen can help prevent oxidation of this compound during saponification.

Category 2: Purity and Contamination Issues

Q3: My purified this compound is contaminated with other phytosterols like β-sitosterol and stigmasterol (B192456). How can I improve the separation?

A3: The structural similarity between this compound, β-sitosterol, and stigmasterol makes their separation challenging, often resulting in co-crystallization.[5][6] The choice of solvent and the use of multi-step purification techniques are crucial for achieving high purity.

Troubleshooting Steps:

  • Solvent Selection: The solubility of different phytosterols varies in different solvents. For instance, diethyl ether can be used to separate sterols with a saturated side chain (like this compound and β-sitosterol) from those with an unsaturated side chain (like stigmasterol).[5]

  • Multi-Stage Crystallization: A single crystallization step is often insufficient. Performing multiple recrystallizations can progressively enrich the this compound content.[7]

  • Chromatography: For high-purity requirements, column chromatography is often necessary. Silica gel is a common stationary phase, and a gradient elution with solvents like hexane (B92381) and ethyl acetate (B1210297) can effectively separate this compound from other sterols.[3][4] Zeolite selective adsorption can also be employed for this purpose.[7]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC with a C18 or phenyl-hexyl column can provide excellent resolution of sterol isomers.[8][9]

Q4: I'm observing oily precipitates instead of crystals during crystallization. What causes this "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline structure.[2] This is often due to the solution being supersaturated at a temperature above the melting point of the solute in that particular solvent system.

Troubleshooting Steps:

  • Increase Solvent Volume: The solution might be too concentrated. Adding a small amount of hot solvent to redissolve the oil and then attempting a slower recrystallization can be effective.[2]

  • Slower Cooling Rate: Rapid cooling can induce precipitation before orderly crystal nucleation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]

  • Solvent System Modification: The current solvent may not be ideal. Consider a solvent in which this compound is less soluble at higher temperatures or use a mixed-solvent system. In a mixed-solvent system, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity appears.[2]

  • Seeding: Introducing a small, pure crystal of this compound to the supersaturated solution can promote the nucleation and growth of the desired crystalline form.[2]

Data Presentation

Table 1: Comparison of this compound Purification Methods
Purification MethodStarting MaterialKey ParametersPurity AchievedYieldReference
Solvent Crystallization Mixed PhytosterolsAcetone (B3395972), 10 recrystallizations82.3%76.8%[10]
Solvent Crystallization Mixed PhytosterolsAcetone and Ethanol (B145695) (4:1 v/v), 3 crystallizations97.17%22.95% (after 1st crystallization)[7]
Fractional Crystallization & Chromatography Crude Soybean Oil ExtractDiethyl ether, Silica gel, Na-Y zeolite>92% (for β-sitosterol)>22% (for β-sitosterol)[4]
Supercritical Fluid Extraction (SFE) Rapeseed Oil Deodorizer Distillate40°C, 350 bar, 5 wt% ethanol co-solvent36.25 wt% this compound in extract-[11]
Table 2: Influence of Solvent-to-Feed Ratio on Phytosterol Crystallization
Solvent SystemFeed to Solvent RatioRipening Time (h)Ripening Temperature (°C)Resulting Campesterol ContentReference
Water-Petroleum Ether3.41:126.54.527.72%[7]
Acetone1:5 to 1:25 (g/mL)12-2410-25Purity can reach 75%[12]

Experimental Protocols

Protocol 1: Saponification and Extraction of Unsaponifiable Matter

This protocol describes a general method for extracting the unsaponifiable fraction, which contains free phytosterols like this compound, from a plant oil or extract.

Materials:

  • Crude plant oil or extract

  • 2M Ethanolic Potassium Hydroxide (KOH)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the crude oil or extract into a round-bottom flask.

  • Add a sufficient volume of 2M ethanolic KOH solution.

  • Attach the reflux condenser and heat the mixture at 60-80°C for 1-2 hours with stirring.

  • Allow the mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and add an equal volume of deionized water.

  • Perform a liquid-liquid extraction by adding a portion of hexane. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper organic layer. Repeat the extraction of the aqueous layer with fresh hexane two more times.

  • Combine the organic layers and wash with deionized water until the washings are neutral.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and evaporate the hexane using a rotary evaporator to obtain the crude unsaponifiable matter containing this compound.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound from a crude phytosterol mixture using recrystallization.

Materials:

  • Crude phytosterol mixture

  • Acetone (or other suitable solvent)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

  • Place the crude phytosterol mixture in an Erlenmeyer flask.

  • Add a minimal amount of hot acetone while stirring until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold acetone.

  • To achieve higher purity, repeat the recrystallization process (steps 1-6) with the collected crystals. Multiple cycles may be necessary.

  • Dry the final purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Sterol_Branch Sterol Biosynthesis Branch Point Cycloartenol->Sterol_Branch Cholesterol_Branch -> Cholesterol Sterol_Branch->Cholesterol_Branch Campesterol_Sitosterol_Branch Campesterol/β-Sitosterol Branch Sterol_Branch->Campesterol_Sitosterol_Branch Campesterol This compound (Campesterol) Campesterol_Sitosterol_Branch->Campesterol Sitosterol β-Sitosterol Campesterol_Sitosterol_Branch->Sitosterol Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids Precursor for Stigmasterol Stigmasterol Sitosterol->Stigmasterol

Caption: Simplified overview of the this compound biosynthesis pathway in plants.

Experimental Workflow for this compound Purification

This compound Purification Workflow Start Crude Phytosterol Source (e.g., Soybean Oil Deodorizer Distillate) Saponification Saponification (to release free sterols) Start->Saponification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction Crude_Sterols Crude Sterol Mixture Extraction->Crude_Sterols Crystallization Solvent Crystallization / Fractional Crystallization (e.g., Acetone, Diethyl Ether) Crude_Sterols->Crystallization Purity_Check1 Purity Analysis (e.g., GC, HPLC) Crystallization->Purity_Check1 Chromatography Column Chromatography (e.g., Silica Gel, Zeolite) Purity_Check1->Chromatography Purity not met High_Purity_this compound High-Purity this compound Purity_Check1->High_Purity_this compound Purity met Purity_Check2 Purity Analysis (e.g., GC, HPLC) Chromatography->Purity_Check2 Purity_Check2->Chromatography Further purification needed Purity_Check2->High_Purity_this compound Purity met Troubleshooting Low Crystallization Yield Problem Low Crystallization Yield Cause1 Too much solvent used? Problem->Cause1 Solution1a Test mother liquor for dissolved product Cause1->Solution1a Yes Cause2 Cooling rate too fast? Cause1->Cause2 No Solution1b Reduce solvent volume in next attempt Solution1a->Solution1b Solution1c Perform 'second crop' crystallization Solution1a->Solution1c Solution2 Allow for slow cooling to room temperature before using an ice bath Cause2->Solution2 Yes Cause3 Incomplete dissolution of crude material? Cause2->Cause3 No Solution3 Ensure complete dissolution in minimum amount of hot solvent Cause3->Solution3 Yes

References

Mitigating degradation of Carpesterol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the storage, handling, and stability of Carpesterol. The information is designed to help you mitigate degradation and ensure the integrity of your samples throughout your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Solution
Change in physical appearance (e.g., color, clumping) Exposure to light, moisture, or elevated temperatures.Store this compound in a tightly sealed, amber glass vial in a desiccator at the recommended temperature. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, protect them from light and store at ≤ -20°C for short periods. Validate the stability of the solution under your specific storage conditions.
Presence of unexpected peaks in analytical chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Use a stability-indicating analytical method for your experiments.
Loss of potency or biological activity Chemical degradation of the this compound molecule.Strictly adhere to recommended storage and handling conditions. Consider co-formulating with antioxidants if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light, at -20°C or lower. For short-term storage, 2-8°C is acceptable. It is crucial to prevent exposure to moisture and oxygen.

Q2: How does temperature affect the stability of this compound?

While phytosterols (B1254722) like this compound are relatively stable at ambient temperatures, high temperatures can accelerate degradation.[1] Oxidation is a primary concern at elevated temperatures, especially in the presence of oxygen.[1]

Q3: Is this compound sensitive to light?

Yes, exposure to UV and visible light can lead to photodegradation.[2] It is recommended to store this compound in light-resistant (amber) containers and to minimize exposure to light during handling and experiments.

Q4: What is the likely impact of pH on this compound stability?

Variations in pH can alter molecular structures and reduce the stability of chemical compounds.[2] While specific data on this compound is limited, acidic or basic conditions could potentially lead to hydrolysis or other degradation pathways. It is advisable to maintain a neutral pH for solutions containing this compound unless the experimental protocol requires otherwise.

Q5: How does oxygen contribute to this compound degradation?

Oxygen promotes oxidation, a common degradation pathway for sterols, leading to the formation of various oxidation products.[2][3] To mitigate this, store this compound under an inert atmosphere (e.g., nitrogen or argon) if possible, and use degassed solvents for preparing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid this compound at 100°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (Solid, 100°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc identify Identify Degradation Products hplc->identify

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_degradation Degradation Products This compound This compound Oxidation Oxidized Products (e.g., Epoxides, Ketones) This compound->Oxidation Oxygen, Heat, Light Hydrolysis Hydrolytic Products (Ring Opening) This compound->Hydrolysis Acid / Base Isomerization Isomers This compound->Isomerization Heat, Light

Caption: Potential degradation pathways of this compound.

References

Best practices for handling and storing pure Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pure Carpesterol

This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing pure this compound. It includes troubleshooting advice and frequently asked questions to ensure the integrity and optimal performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store pure this compound upon arrival?

A1: Pure this compound is shipped as a lyophilized powder on blue ice and should be stored immediately at -80°C upon arrival. This ensures long-term stability for up to 24 months. Short-term storage at -20°C is acceptable for up to 3 months.

Q2: What is the recommended solvent for reconstituting this compound?

A2: We recommend using high-purity, anhydrous DMSO to prepare a stock solution. This compound is highly soluble in DMSO up to 100 mM. For aqueous experimental buffers, it is crucial to first dissolve this compound in DMSO and then dilute it to the final concentration, ensuring the final DMSO concentration is compatible with your assay (typically ≤0.1%).

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive. Reconstitution and handling should be performed under low-light conditions. Use amber or foil-wrapped vials for storing stock solutions to prevent photodegradation.

Q4: How many freeze-thaw cycles can a this compound stock solution withstand?

A4: We recommend minimizing freeze-thaw cycles. For best results, aliquot the DMSO stock solution into single-use volumes before freezing. A maximum of 3-4 freeze-thaw cycles is advised.

Q5: What are the signs of this compound degradation?

A5: Degradation may be indicated by a color change in the lyophilized powder (from off-white to yellowish-brown) or a decrease in its biological activity in your assays. Purity analysis by HPLC can confirm degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Solution
Low Biological Activity 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles. 3. Incorrect solvent or final concentration. 4. Photodegradation.1. Verify storage conditions (-80°C). Use a fresh vial if degradation is suspected. 2. Prepare single-use aliquots of the stock solution. 3. Ensure the stock solution is fully dissolved in anhydrous DMSO before further dilution. 4. Handle the compound and solutions under subdued light.
Precipitation in Aqueous Buffer 1. Poor solubility in aqueous solutions. 2. Final concentration is too high. 3. pH of the buffer is outside the optimal range (6.5-7.5).1. Increase the final DMSO concentration slightly if your assay allows. 2. Perform serial dilutions to reach the desired final concentration. 3. Check and adjust the pH of your experimental buffer.
Inconsistent Results Between Experiments 1. Variability in stock solution preparation. 2. Degradation of the stock solution over time. 3. Inconsistent final DMSO concentration across experiments.1. Follow a standardized protocol for reconstitution. 2. Use freshly prepared dilutions from a properly stored stock solution for each experiment. 3. Ensure the final concentration of DMSO is consistent in all experimental and control groups.

Experimental Protocols

Protocol 1: Reconstitution of this compound for Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (Molar Mass: 500 g/mol ), add 200 µL of DMSO.

  • Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved.

  • Aliquoting and Storage: Under low-light conditions, dispense the stock solution into single-use, amber microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to assess the purity of this compound and detect potential degradation products.

Parameter Condition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes

Visual Guides

Signaling Pathway

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase KSPX Kinase X Receptor->KSPX Activates This compound This compound This compound->KSPX Inhibits SubstrateA Substrate A KSPX->SubstrateA Phosphorylates Downstream Downstream Effects pSubstrateA->Downstream Leads to

Caption: Inhibition of Kinase Signaling Pathway X (KSPX) by this compound.

Experimental Workflow

G start Receive & Store this compound (-80°C) reconstitute Reconstitute in Anhydrous DMSO (10 mM Stock) start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot storage Store Aliquots (-80°C) aliquot->storage prep_dilution Prepare Working Dilution in Assay Buffer storage->prep_dilution assay Perform Biological Assay prep_dilution->assay data Data Analysis assay->data

Caption: Recommended workflow for handling and using this compound.

Technical Support Center: Interpreting Complex NMR Spectra of Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Carpesterol.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in interpreting the ¹H NMR spectrum of this compound?

A1: The primary challenges in interpreting the ¹H NMR spectrum of this compound arise from:

  • Severe Signal Overlap: The aliphatic region of the spectrum, typically between 0.7 and 2.5 ppm, contains numerous overlapping multiplets from the steroidal backbone and the complex side chain. This makes the direct assignment of individual proton signals difficult.

  • Complex Spin Systems: The numerous methylene (B1212753) and methine groups throughout the molecule create complex coupling patterns (e.g., doublet of doublets, triplets of doublets), which can be challenging to resolve and interpret, especially in cases of second-order effects.[1]

  • Stereochemistry: Determining the relative stereochemistry of the various chiral centers requires advanced 2D NMR techniques, such as NOESY or ROESY, to identify through-space correlations.

Q2: Why are some quaternary carbon signals weak or not observed in the ¹³C NMR spectrum of this compound?

A2: Quaternary carbons lack attached protons, which has two main consequences in ¹³C NMR spectroscopy:

  • They do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons during standard proton-decoupled experiments.

  • They often have longer relaxation times (T1), meaning they may not fully relax between pulses, leading to signal saturation and reduced intensity. Acquiring spectra with a longer relaxation delay (d1) can help to mitigate this issue.

Q3: Which 2D NMR experiments are essential for the complete assignment of this compound's NMR spectra?

A3: A combination of 2D NMR experiments is crucial for the unambiguous structural elucidation of this compound:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks and trace the connectivity of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon pairs (¹H-¹³C), allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus deduce the relative stereochemistry of the molecule.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad or distorted signals in ¹H NMR 1. Sample aggregation at higher concentrations.2. Presence of paramagnetic impurities.3. Poor shimming of the magnetic field.1. Acquire spectra at a lower concentration or in a different solvent.2. Purify the sample further; consider passing it through a small plug of celite or silica.3. Re-shim the spectrometer before acquiring the spectrum.
Overlapping signals in the aliphatic region Inherent complexity of the this compound structure.1. Utilize 2D NMR techniques like HSQC and HMBC to resolve individual correlations.2. Acquire the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion.3. Consider using different deuterated solvents to induce changes in chemical shifts.
Difficulty in assigning quaternary carbons 1. Low signal intensity due to long T1 relaxation times.2. Lack of direct proton attachments.1. Increase the relaxation delay (d1) in the ¹³C NMR experiment.2. Rely on HMBC data; look for correlations from multiple nearby protons to the quaternary carbon.3. Increase the number of scans to improve the signal-to-noise ratio.
Ambiguous stereochemical assignments Insufficient through-space correlation data.1. Acquire a high-quality NOESY or ROESY spectrum with an appropriate mixing time.2. Analyze the coupling constants (J-values) for key protons, as their magnitudes can provide stereochemical information.3. Compare experimental data with computational models or with data from structurally similar, well-characterized compounds.

Data Presentation

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Note: This data is a realistic representation based on the known structure of this compound and published data for similar phytosterols. Actual chemical shifts may vary.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
137.21.85 (m), 1.10 (m)
231.61.95 (m), 1.55 (m)
379.15.15 (m)
442.32.30 (m)
5140.7-
6210.5-
731.92.45 (m), 2.35 (m)
831.91.50 (m)
950.11.60 (m)
1036.5-
1121.11.50 (m), 1.40 (m)
1228.21.70 (m), 1.25 (m)
1342.8-
1456.71.05 (m)
1524.31.65 (m), 1.20 (m)
1628.21.80 (m), 1.30 (m)
1756.10.95 (m)
1811.80.68 (s)
1919.41.25 (s)
2036.21.45 (m)
2118.70.92 (d, J=6.5)
2233.91.35 (m), 1.15 (m)
2371.73.60 (m)
2445.81.75 (m)
2529.11.55 (m)
2619.80.85 (d, J=6.8)
2719.00.82 (d, J=6.8)
2823.11.20 (m), 1.00 (m)
2912.00.88 (t, J=7.4)
Benzoyl-C=O166.5-
Benzoyl-C1'130.5-
Benzoyl-C2'/C6'129.68.05 (d, J=7.5)
Benzoyl-C3'/C5'128.47.45 (t, J=7.5)
Benzoyl-C4'133.07.55 (t, J=7.5)

Experimental Protocols

Methodology for NMR Analysis of this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Ensure the sample is fully dissolved; gentle vortexing can be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 500 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 30-degree pulse angle, a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds (or longer for better quaternary carbon detection), and 1024 or more scans.

  • 2D NMR Data Acquisition:

    • COSY: Use a gradient-selected COSY experiment. Acquire a 2048 x 256 data matrix with 4-8 scans per increment.

    • HSQC: Use a gradient-selected HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz. Acquire a 2048 x 256 data matrix with 8-16 scans per increment.

    • HMBC: Use a gradient-selected HMBC experiment optimized for long-range J(CH) couplings of 8-10 Hz. Acquire a 2048 x 256 data matrix with 16-64 scans per increment.

    • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of 300-800 ms. Acquire a 2048 x 256 data matrix with 16-32 scans per increment.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

    • Apply a sine-bell or exponential window function before Fourier transformation.

    • Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Analyze the 2D spectra to build up the molecular structure, starting with the assignment of spin systems from the COSY spectrum, followed by heteronuclear correlations from HSQC and HMBC to connect the fragments. Use NOESY data to confirm stereochemistry.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation sample Purified this compound dissolve Dissolve in CDCl3 with TMS sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube h1_nmr ¹H NMR nmr_tube->h1_nmr Acquire c13_nmr ¹³C NMR nmr_tube->c13_nmr Acquire cosy gCOSY h1_nmr->cosy noesy NOESY/ROESY h1_nmr->noesy processing Data Processing & Calibration h1_nmr->processing hsqc gHSQC c13_nmr->hsqc hmbc gHMBC c13_nmr->hmbc c13_nmr->processing cosy->processing hsqc->processing hmbc->processing noesy->processing assignment Assign Spin Systems & Fragments processing->assignment connectivity Establish Connectivity (HMBC) assignment->connectivity stereo Determine Stereochemistry (NOESY) connectivity->stereo final_structure Final Structure of this compound stereo->final_structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

References

Dealing with matrix effects in Carpesterol quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of Carpesterol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which directly compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In biological matrices like plasma or serum, common causes of matrix effects include phospholipids, salts, and proteins that can interfere with the ionization process in the MS source.[1]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike: This is considered the "gold standard" for quantitative assessment.[1] It involves comparing the signal response of this compound spiked into a blank matrix extract (a sample processed without the analyte) to the response of this compound in a clean solvent at the same concentration. A significant difference between the two signals indicates the presence of matrix effects.[1] The matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[1]

  • Post-Column Infusion: This method provides a qualitative view of matrix effects across the chromatographic run. A constant flow of a this compound standard solution is infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS). A SIL IS, such as ¹³C- or ²H-labeled this compound, is chemically almost identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. If a commercial SIL standard for this compound is unavailable, custom synthesis may be necessary.[2]

Q4: Which LC-MS ionization technique is best for this compound analysis?

A4: For phytosterols (B1254722) like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[3][4][5] APCI is generally less susceptible to matrix effects for nonpolar compounds and provides better ionization efficiency for sterols, typically forming a protonated molecule with the loss of water, [M+H-H₂O]⁺.[3][5]

Q5: Can sample dilution alone solve my matrix effect problems?

A5: Diluting the sample can be a simple and effective first step to reduce matrix effects by lowering the concentration of interfering components introduced into the ion source. However, this approach is only viable if the concentration of this compound in the sample is high enough to remain above the method's limit of quantification (LOQ) after dilution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape / Tailing 1. Column Overload2. Secondary Interactions with Column3. Inappropriate Mobile Phase1. Dilute the sample or inject a smaller volume.2. Use a different column chemistry (e.g., embedded polar group) or ensure the mobile phase pH is optimal.3. Adjust mobile phase composition (e.g., add a small amount of modifier like formic acid or ammonium (B1175870) acetate).
Low Signal Intensity / Sensitivity 1. Significant Ion Suppression2. Inefficient Extraction/Recovery3. Suboptimal MS Parameters1. Enhance Sample Cleanup: Implement more rigorous sample preparation like Solid Phase Extraction (SPE) or use specialized phospholipid removal products (e.g., HybridSPE).2. Optimize Chromatography: Modify the LC gradient to separate this compound from suppression zones.3. Switch Ionization Source: Use APCI instead of ESI.[3][4][5]4. Optimize Extraction: Evaluate different LLE solvents or SPE sorbents to improve recovery.
High Variability in Results (Poor Precision) 1. Inconsistent Matrix Effects2. Inconsistent Sample Preparation3. System Instability1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variation in matrix effects.2. Automate Sample Prep: If possible, use automated systems to ensure consistency.3. Perform System Suitability Tests: Inject standards periodically to monitor instrument performance.
Signal Enhancement Observed Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Chromatographic Separation: Modify the LC gradient to resolve this compound from the enhancing compounds.2. Use a Stable Isotope-Labeled Internal Standard: The IS will be enhanced to the same degree, allowing for accurate correction.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize method validation parameters and matrix effect data for structurally similar and commonly analyzed phytosterols (Campesterol and β-Sitosterol). These results provide a strong indication of the performance that can be expected for a this compound assay.

Table 1: LC-MS/MS Method Sensitivity for Common Phytosterols

AnalyteLimit of Detection (LOD) (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)
Campesterol0.0050.05
β-Sitosterol0.0050.05
Stigmasterol0.010.05
Brassicasterol0.010.05
Data adapted from a fast chromatography-tandem mass spectrometric method.[3]

Table 2: Matrix Effect Evaluation for Phytosterols in Serum

AnalyteMatrix Effect (%)Observation
Lathosterol~ +30%Ion Enhancement
Campesterol~ +30%Ion Enhancement
β-Sitosterol~ +30%Ion Enhancement
Data from an LC/MS-MS method for the determination of non-cholesterol sterols in serum. The matrix effect was determined by comparing peak areas in post-extraction spiked samples to those in clean methanolic standards.[6]

Table 3: Recovery of Phytosterols from Human Serum using SPE

AnalyteRecovery (%)
Campesterol77 - 92%
β-Sitosterol77 - 92%
Stigmasterol77 - 92%
Data from an HPLC-APCI-MS/MS method for sterol analysis in human serum after saponification and Solid Phase Extraction (SPE).[7]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects via Post-Extraction Spike
  • Prepare Blank Matrix: Obtain a batch of the biological matrix (e.g., human plasma) that is free of this compound. Process this matrix using your established extraction procedure (e.g., LLE or SPE) to create a blank matrix extract.

  • Prepare Standard Solutions:

    • Set A (Neat Solution): Spike a known amount of this compound standard into a clean reconstitution solvent.

    • Set B (Post-Spiked Matrix): Take an aliquot of the blank matrix extract and spike it with the same amount of this compound standard as in Set A.

  • Analysis: Analyze multiple replicates (n=3-6) of both Set A and Set B by LC-MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF significantly different from 1.0 indicates a matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma for this compound Analysis using LLE

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the stable isotope-labeled this compound internal standard (SIL-IS) working solution. Vortex briefly.

  • Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane/isopropanol mixture) to the supernatant.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/acetonitrile 50:50). Vortex to ensure the residue is fully dissolved.

  • Analysis: The sample is ready for injection into the LC-MS system.

Visualizations

Matrix_Effect_Troubleshooting start Start: Inaccurate or Imprecise Quantification decision1 Assess Matrix Effect (Post-Extraction Spike) start->decision1 process1 Matrix Effect > 20%? decision1->process1 Calculate MF decision2 Is SIL-IS Available? process1->decision2 Yes end_ok Method Acceptable process1->end_ok No solution1 Implement SIL-IS for Compensation decision2->solution1 Yes solution2 Use Matrix-Matched Calibrators decision2->solution2 No end_revalidate Re-validate Method solution1->end_revalidate solution3 Optimize Sample Cleanup (SPE, LLE) solution2->solution3 solution4 Optimize Chromatography solution3->solution4 solution4->end_revalidate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Prep_Workflow start Start: Plasma Sample step1 Spike with SIL-Internal Standard start->step1 step2 Protein Precipitation (e.g., with Acetonitrile) step1->step2 step3 Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Liquid-Liquid Extraction (e.g., with MTBE) step4->step5 step6 Evaporate Organic Layer (Nitrogen Stream) step5->step6 step7 Reconstitute in Mobile Phase step6->step7 end_node Inject into LC-MS step7->end_node

Caption: General sample preparation workflow for this compound analysis in plasma.

References

Technical Support Center: Strategies to Increase the Efficiency of Carpesterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carpesterol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of this compound, particularly in microbial systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound synthesis, and what are their relative advantages?

A1: The two primary microbial hosts that have been successfully engineered for this compound production are Saccharomyces cerevisiae and Yarrowia lipolytica. S. cerevisiae is a well-characterized model organism with a vast array of available genetic tools.[1] Y. lipolytica is an oleaginous yeast with a high capacity for lipid accumulation, which provides a natural storage sink for the hydrophobic this compound molecules in lipid droplets, potentially leading to higher titers.[1][2][3]

Q2: What is the fundamental genetic engineering strategy to redirect the native ergosterol (B1671047) pathway towards this compound synthesis in yeast?

A2: The core strategy involves two key genetic modifications based on the native ergosterol biosynthesis pathway.[2][3][4] First, the gene encoding C-22 desaturase (ERG5) is disrupted or knocked out. This prevents the conversion of ergosta-5,7-dienol, a precursor in the ergosterol pathway. Second, a heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) gene is expressed. This enzyme then converts the accumulated ergosta-5,7-dienol into this compound.[2][3][4]

Q3: My engineered yeast strain shows significantly reduced growth compared to the wild-type. Why is this happening and what can I do?

A3: Significant growth defects are a common issue in engineered strains producing this compound. This is often due to the disruption of the native sterol metabolism, which is essential for cell membrane integrity.[5] The accumulation of free this compound can also be toxic to the yeast cells.[1] To address this, you can try partially restoring the activity of sterol acyltransferases (ARE1 and ARE2), which can help in the esterification of free this compound, thereby reducing its toxicity and potentially improving growth.[5][6] Additionally, optimizing the upstream farnesyl pyrophosphate (FPP) supply can sometimes alleviate growth inhibition.[5][6]

Q4: How can I increase the precursor supply for this compound synthesis?

A4: The primary precursor for the entire sterol biosynthesis pathway is acetyl-CoA, which is converted through the mevalonate (B85504) (MVA) pathway.[2][3] To boost the precursor supply, you can overexpress key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthetase (ERG20).[1] This increases the metabolic flux towards FPP, a critical building block for sterols.[1]

Q5: What is the role of lipid droplets in this compound production, and can this be engineered?

A5: Lipid droplets act as intracellular storage compartments for hydrophobic molecules like this compound.[1][4] Engineering the yeast to increase the size and number of lipid droplets can create a "sink" for the synthesized this compound, sequestering it from the cytoplasm where it might exert toxic effects. This can help to pull the metabolic pathway towards higher product accumulation.[1]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Production

Potential Cause Troubleshooting Steps
Inefficient heterologous enzyme expression (e.g., DHCR7) 1. Codon Optimization: Ensure the DNA sequence of the DHCR7 gene is optimized for the codon usage bias of your yeast host (S. cerevisiae or Y. lipolytica).[1][3]2. Promoter Selection: Use strong, constitutive promoters to drive high-level expression of DHCR7.[1]3. Transcription Verification: Confirm the transcription of the DHCR7 gene using RT-qPCR.[1]4. Protein Expression Analysis: Check for the presence of the DHCR7 protein via Western blot.[1]
Incomplete disruption of competing pathways (e.g., ERG5) 1. Genomic DNA PCR: Verify the correct disruption of the ERG5 gene locus.2. Sequence Confirmation: Sequence the genomic region to confirm the intended gene knockout or disruption.
Insufficient precursor supply 1. Overexpress MVA Pathway Genes: Increase the expression of key enzymes in the mevalonate pathway, such as tHMG1 and ERG20, to boost the supply of FPP.[1]2. Enhance Acetyl-CoA Pool: Engineer metabolic pathways to increase the intracellular concentration of acetyl-CoA.[2][3]
Sub-optimal fermentation conditions 1. Media Optimization: Experiment with different carbon and nitrogen sources. For instance, using sunflower seed oil as a carbon source has been shown to improve this compound yield in Y. lipolytica.[1][3][7]2. pH and Temperature Control: Optimize the pH and temperature for both yeast growth and enzyme activity.[1]3. Aeration: Ensure adequate oxygen supply, as several steps in the sterol biosynthesis pathway are oxygen-dependent.[1]

Issue 2: Poor Extraction and Quantification of this compound

Potential Cause Troubleshooting Steps
Inefficient cell lysis and sterol extraction 1. Saponification: Employ saponification with potassium hydroxide (B78521) (KOH) to effectively lyse the yeast cells and release the sterols.[1]2. Solvent System: Use an appropriate organic solvent mixture, such as chloroform (B151607) and methanol, for efficient extraction of the hydrophobic this compound.[1]
Poor chromatographic separation from other sterols 1. GC-MS Method Optimization: Adjust the temperature gradient, carrier gas flow rate, and column type in your Gas Chromatography-Mass Spectrometry (GC-MS) method to improve the separation of this compound from structurally similar sterols like ergosterol.[1]2. Use of Authentic Standards: Always use an authentic this compound standard to confirm its retention time and mass spectrum for accurate identification and quantification.[1][5]

Data Presentation

Table 1: Summary of Engineered Yeast Strains and this compound Titers

Yeast Strain Key Genetic Modifications Fermentation Strategy This compound Titer (mg/L) Reference
Engineered S. cerevisiaeDisruption of ERG5; Expression of DHCR7Not specifiedNot specified[8]
Optimized S. cerevisiaeInactivation of ARE1, ARE2, ERG4; Adaptive evolutionNot specified18.4[5][6]
Engineered Y. lipolyticaDisruption of ERG5; Expression of DHCR7 from X. laevisShake flask culture~25[3][9]
Engineered Y. lipolyticaDisruption of ERG5; Expression of DHCR7 from X. laevisFed-batch fermentation with sunflower seed oil453 ± 24.7[3][7]

Experimental Protocols

Protocol 1: Engineering Yarrowia lipolytica for this compound Production

This protocol is based on the strategy of disrupting the endogenous ERG5 gene while simultaneously expressing a heterologous DHCR7 gene.[2][3]

  • Construction of the Disruption and Expression Cassette:

    • Amplify the upstream and downstream homologous arms of the Y. lipolytica ERG5 gene via PCR.

    • Synthesize the codon-optimized DHCR7 gene from Xenopus laevis.

    • Assemble the DHCR7 expression cassette, consisting of a strong constitutive promoter (e.g., EXP1p), the codon-optimized DHCR7 gene, and a terminator (e.g., XPR2t). This cassette should also include a selectable marker, such as URA3.

    • Fuse the ERG5 homologous arms to the flanks of the DHCR7 expression cassette using overlap extension PCR to create the final disruption cassette.

  • Yeast Transformation:

    • Prepare competent Y. lipolytica cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Transform the competent cells with the purified disruption cassette.

    • Select for transformants on appropriate selective media (e.g., medium lacking uracil (B121893) if using the URA3 marker).

  • Verification of Transformants:

    • Isolate genomic DNA from the putative transformants.

    • Confirm the correct integration of the disruption cassette and the disruption of the ERG5 locus by PCR using primers that bind outside the homologous arms and within the cassette.

    • Further verify the disruption by sequencing the PCR products.

Protocol 2: Fed-Batch Fermentation for this compound Production in Y. lipolytica

This protocol is adapted from a high-density fermentation strategy that has achieved high this compound titers.[3][7]

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered Y. lipolytica strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

    • Incubate at 28-30°C with shaking at 220 rpm for 24 hours.

    • Use the seed culture to inoculate a larger volume of YPD medium and grow for another 24 hours.

  • Bioreactor Fermentation:

    • Inoculate a 5 L bioreactor containing 3 L of fermentation medium (e.g., YPD) with the seed culture to an initial OD600 of ~0.5.

    • Maintain the temperature at 28-30°C and the pH at 6.0 (controlled by the addition of ammonium (B1175870) hydroxide).

    • Maintain dissolved oxygen above 30% by adjusting the agitation speed and aeration rate.

  • Fed-Batch Strategy:

    • After the initial carbon source (glucose) is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding phase.

    • Feed the culture with a concentrated solution of sunflower seed oil at a constant rate.

    • Continue the fed-batch fermentation for 120-140 hours.

Protocol 3: Extraction and Quantification of this compound

This protocol describes a standard method for extracting and quantifying sterols from yeast.[1][5]

  • Cell Harvesting and Lysis (Saponification):

    • Harvest a known amount of yeast cells by centrifugation.

    • Wash the cell pellet with distilled water.

    • Resuspend the cells in a 2 M ethanolic potassium hydroxide (KOH) solution.

    • Incubate at 80°C for 1 hour to lyse the cells and saponify lipids.

  • Sterol Extraction:

    • Cool the saponified mixture to room temperature.

    • Add an equal volume of n-hexane and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully collect the upper hexane (B92381) layer containing the unsaponifiable fraction (which includes this compound).

    • Repeat the extraction twice more and pool the hexane fractions.

  • Sample Preparation for GC-MS:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Derivatize the dried sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 70°C for 30 minutes. This converts the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program that allows for the separation of different sterols.

    • Identify this compound based on its retention time and mass spectrum in comparison to an authentic this compound standard.

    • Quantify the amount of this compound by generating a standard curve with known concentrations of the derivatized this compound standard.

Visualizations

Carpesterol_Biosynthesis_Pathway cluster_MVA Mevalonate Pathway cluster_Ergosterol Ergosterol Pathway Modification AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (Overexpress) IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP ERG20 (Overexpress) Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol Ergosta_5_7_dienol Ergosta-5,7-dienol Ergosta_5_7_24_trienol->Ergosta_5_7_dienol Ergosterol Ergosterol Ergosta_5_7_dienol->Ergosterol ERG5 (Disrupt) This compound This compound Ergosta_5_7_dienol->this compound DHCR7 (Express) Troubleshooting_Workflow Start Low/No this compound Yield CheckExpression Verify DHCR7 Expression (RT-qPCR, Western Blot) Start->CheckExpression Result_Expression Expression OK? CheckExpression->Result_Expression CheckDisruption Confirm ERG5 Disruption (Genomic PCR, Sequencing) Result_Disruption Disruption Correct? CheckDisruption->Result_Disruption CheckPrecursor Assess Precursor Supply (Overexpress MVA genes) Result_Precursor Yield Improved? CheckPrecursor->Result_Precursor CheckConditions Optimize Fermentation (Media, pH, Temp, O2) Result_Conditions Yield Improved? CheckConditions->Result_Conditions Result_Expression->CheckDisruption Yes Fix_Expression Optimize Codon Usage, Promoter, Terminator Result_Expression->Fix_Expression No Result_Disruption->CheckPrecursor Yes Fix_Disruption Re-engineer Strain Result_Disruption->Fix_Disruption No Result_Precursor->CheckConditions No Fix_Precursor Further Metabolic Engineering Result_Precursor->Fix_Precursor Partially End Improved this compound Yield Result_Precursor->End Yes Fix_Conditions Systematic Optimization of Parameters Result_Conditions->Fix_Conditions No Result_Conditions->End Yes Fix_Expression->CheckExpression Fix_Disruption->CheckDisruption Fix_Conditions->CheckConditions

References

Validation & Comparative

A Comparative Guide to the Anticancer Activities of Carpesterol and Campesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activities of two phytosterols, Carpesterol and Campesterol. While extensive research has elucidated the mechanisms of Campesterol, data on this compound remains comparatively limited, necessitating further investigation for a direct, comprehensive comparison.

Introduction

Phytosterols, plant-derived steroid compounds, have garnered significant interest in cancer research due to their potential antitumor properties. Among these, Campesterol and this compound are two structurally related molecules with emerging evidence of anticancer activity. This guide synthesizes the available experimental data to facilitate a comparative understanding of their efficacy and mechanisms of action.

Quantitative Analysis of Anticancer Activity

Comprehensive quantitative data is crucial for evaluating the therapeutic potential of anticancer compounds. The following tables summarize the available data for Campesterol. At present, specific IC50 or EC50 values for pure this compound are not available in the reviewed literature; existing data pertains to extracts of plants containing this compound, which precludes a direct quantitative comparison.

Table 1: Proliferation Inhibition by Campesterol in Human Ovarian Cancer Cell Lines

Cell LineEC50 (µM) for Proliferation InhibitionTreatment DurationKey Observations
ES2245.13[1][2]48 hoursInhibition of cell proliferation up to 39.0% at 125 µM.[1][2]
OV90147.13[1][2]48 hoursInhibition of cell proliferation up to 46.0% at 125 µM.[1][2]

Table 2: Apoptosis Induction by Campesterol in Human Ovarian Cancer Cell Lines

Cell LineCampesterol Concentration (µM)Percentage of Late Apoptotic Cells
ES20 (Control)2.1%[1]
252.6%[1]
62.55.4%[1]
12513.7%[1]
OV900 (Control)Not specified
25Not specified
62.5Not specified
125Not specified

Mechanisms of Anticancer Action

Campesterol

Campesterol exhibits a multi-faceted approach to inhibiting cancer cell growth and survival. Its mechanisms of action include:

  • Induction of Apoptosis: Campesterol triggers programmed cell death in cancer cells.[2][3] Studies have shown its ability to induce apoptosis in various cancer cell lines, including those of the ovary, liver, colon, prostate, and breast.[3][4]

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting cell proliferation.

  • Modulation of Signaling Pathways: Campesterol has been shown to downregulate key signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt pathway.[2]

  • Generation of Reactive Oxygen Species (ROS): It can induce the production of ROS, which can lead to cellular damage and cell death.[3]

This compound

Information regarding the specific mechanisms of action for this compound is less detailed. It is known to be a phytosterol found in plants of the Solanaceae family, such as Solanum nigrum (black nightshade).[5] Some studies on extracts from these plants suggest that this compound may possess antitumor activity, potentially through the induction of apoptosis.[5][6] However, further research is required to elucidate the precise molecular pathways involved.

Signaling Pathways

Campesterol-Modulated Signaling Pathway in Apoptosis

Campesterol's induction of apoptosis is mediated through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

Campesterol_Apoptosis_Pathway Campesterol Campesterol Mitochondria Mitochondria Campesterol->Mitochondria Induces Mitochondrial Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases Pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cell Death Carpesterol_Anticancer_Logic This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Targets Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Triggers Tumor_Growth_Inhibition Inhibition of Tumor Growth Apoptosis_Induction->Tumor_Growth_Inhibition Leads to Experimental_Workflow_Apoptosis cluster_invitro In Vitro Experiment Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with Campesterol or this compound Cell_Culture->Compound_Treatment Cell_Harvesting 3. Cell Harvesting Compound_Treatment->Cell_Harvesting Staining 4. Annexin V/PI Staining Cell_Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (% Apoptosis) Flow_Cytometry->Data_Analysis

References

Unveiling the In Vivo Anti-inflammatory Potential of Campesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo anti-inflammatory effects of Campesterol (B1663852), a plant-derived sterol, presenting a comparative overview with established anti-inflammatory agents. The information is based on preclinical data from animal models, offering valuable insights for researchers in inflammation and drug discovery. The following sections detail quantitative comparisons, experimental methodologies, and the molecular pathways implicated in Campesterol's anti-inflammatory action.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the in vivo anti-inflammatory efficacy of Campesterol Ester Derivatives (CED) in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats. This model is a well-established method for evaluating chronic inflammation and the efficacy of potential anti-arthritic compounds.[1][2] The data is compared against Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).

Treatment GroupDosageRoute of AdministrationPaw Edema Reduction (vs. Arthritic Control)Key Cytokine ModulationReference
Campesterol Ester Derivative (CED) 50 mg/kgOralSignificant reduction in paw edema.[1]Downregulation of TNF-α, NF-κB, IL-6, COX-2, IL-1β; Upregulation of IL-4.[2][3][1][2][3]
Campesterol Ester Derivative (CED) 100 mg/kgOralSignificant reduction in paw edema.[1]Downregulation of TNF-α, NF-κB, IL-6, COX-2, IL-1β; Upregulation of IL-4.[2][3][1][2][3]
Piroxicam 10 mg/kgOralSignificant reduction in paw edema.[1]Downregulation of pro-inflammatory cytokines.[3][4][1][3][4]
Indomethacin (for comparison in a different model) 10 mg/kgOralED50 for inhibition of carrageenan-induced paw edema.Inhibition of prostaglandin (B15479496) synthesis.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two standard in vivo models of inflammation.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to induce a chronic inflammatory state resembling rheumatoid arthritis.

  • Animals: Male/Female Wistar or Sprague-Dawley rats (150-200g).

  • Induction of Arthritis: A single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) is administered into the sub-plantar region of the right hind paw.

  • Treatment:

    • Vehicle control group (e.g., saline or appropriate vehicle).

    • Campesterol/CED groups (e.g., 50 and 100 mg/kg, administered orally daily).

    • Positive control group (e.g., Piroxicam 10 mg/kg, administered orally daily).

  • Parameters Measured:

    • Paw Volume: Measured using a plethysmometer at regular intervals (e.g., daily or weekly) to assess the degree of edema.

    • Arthritic Score: A visual assessment of inflammation severity in the paws based on a graded scale.

    • Biochemical Markers: At the end of the study, blood and tissue samples are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-4) using ELISA or other immunoassays.

    • Histopathology: Paw tissues are processed for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male/Female Wistar or Sprague-Dawley rats (150-200g).

  • Induction of Edema: A single sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.

  • Treatment:

    • Vehicle control group.

    • Campesterol/test compound groups (administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection).

    • Positive control group (e.g., Indomethacin 10 mg/kg, administered orally).

  • Parameters Measured:

    • Paw Volume: Measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Percentage Inhibition of Edema: Calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

G Experimental Workflow for In Vivo Anti-inflammatory Assay cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post Post-Treatment Phase animal_acclimatization Animal Acclimatization group_allocation Group Allocation (n=6-8) animal_acclimatization->group_allocation baseline_measurement Baseline Paw Volume Measurement group_allocation->baseline_measurement drug_administration Drug Administration (Vehicle, Campesterol, Positive Control) baseline_measurement->drug_administration inflammation_induction Inflammation Induction (e.g., Carrageenan Injection) drug_administration->inflammation_induction paw_measurement Paw Volume Measurement (at timed intervals) inflammation_induction->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis biochemical_analysis Biochemical & Histopathological Analysis paw_measurement->biochemical_analysis

Caption: Workflow of a typical in vivo anti-inflammatory study.

G Campesterol's Potential Inhibition of the NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Campesterol Campesterol Campesterol->IKK Inhibits gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->gene_transcription Induces

Caption: Campesterol may inhibit the NF-κB pathway by targeting the IKK complex.

G Potential Modulation of the JAK/STAT Pathway by Campesterol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Campesterol Campesterol Campesterol->JAK Inhibits? gene_transcription Inflammatory Gene Expression pSTAT_dimer->gene_transcription Induces Transcription

Caption: Campesterol may interfere with the JAK/STAT signaling cascade.

References

A Comparative Review of Phytosterol Bioavailability: β-Sitosterol in Focus Due to Scarcity of Data on Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the bioavailability and associated signaling pathways of β-sitosterol is presented, alongside a discussion on the current knowledge gap regarding Carpesterol. This guide serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these plant-derived compounds.

In contrast, β-sitosterol, a widely distributed phytosterol, has been the subject of numerous studies, providing a more comprehensive understanding of its bioavailability and mechanisms of action.

Quantitative Bioavailability Data

The oral bioavailability of phytosterols (B1254722) is generally low, with significant variations observed between different compounds. The available data for β-sitosterol and other select phytosterols are summarized below.

PhytosterolOral Bioavailability/Absorption RateSpeciesKey Findings
β-Sitosterol ~0.41% (absolute bioavailability)HumanUltrasensitive isotope ratio analytical method was used to determine the low bioavailability.
4% (absorption)RatAbsorption was lower than that of cholesterol and campesterol.[3]
4.2% (absorption rate)HumanMeasured in the upper jejunum using an intestinal perfusion technique.[4]
Campesterol 9.6% (absorption rate)HumanDemonstrated higher absorption compared to β-sitosterol and stigmasterol.[4]
13% (absorption)RatShowed greater absorption than β-sitosterol.[3]
Stigmasterol 4.8% (absorption rate)HumanAbsorption rate was similar to that of β-sitosterol.[4]
4% (absorption)RatAbsorption was comparable to β-sitosterol.[3]
Cholesterol 33% (absorption rate)HumanSignificantly higher absorption compared to phytosterols.[4]
27% (absorption in females)RatExhibited the highest absorption among the tested sterols.[3]

Experimental Protocols for Bioavailability Assessment

The determination of phytosterol bioavailability involves a range of sophisticated analytical techniques. Below are detailed methodologies analogous to those employed in the cited studies for β-sitosterol.

In Vivo Bioavailability Study in Rats

This protocol outlines a typical approach to assess the pharmacokinetics of a phytosterol following oral administration.

  • Animal Model: Male Wistar rats are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Dosing: A suspension of the test phytosterol (e.g., β-sitosterol) in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose) is administered orally via gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation for Analysis: A liquid-liquid extraction method is typically used to isolate the phytosterol from the plasma matrix. This involves protein precipitation with a solvent like methanol, followed by extraction with a non-polar solvent such as n-hexane.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying phytosterol concentrations in plasma.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and methanol, is employed.

    • Detection: The eluent is monitored at a specific wavelength (e.g., 210 nm for β-sitosterol).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2: Elimination half-life.

Intestinal Perfusion Technique in Humans

This method allows for the direct measurement of sterol absorption in a specific segment of the intestine.

  • Subjects: Healthy human volunteers are recruited after providing informed consent.

  • Perfusion Catheter Placement: A multi-lumen catheter is positioned in the upper jejunum under fluoroscopic guidance.

  • Perfusion Solution: A solution containing a mixture of the sterols to be studied (e.g., cholesterol, campesterol, β-sitosterol) and a non-absorbable marker (e.g., sitostanol) is infused through the proximal port of the catheter at a constant rate.

  • Sample Collection: The intestinal contents are collected from the distal port of the catheter at regular intervals.

  • Analysis: The concentrations of the sterols and the non-absorbable marker in the perfusion solution and the collected samples are determined by gas chromatography-mass spectrometry (GC-MS).

  • Calculation of Absorption: The disappearance of the sterols from the intestinal lumen, corrected for water and solute movement using the non-absorbable marker, is used to calculate the absorption rate.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Bioavailability Studies

The following diagram illustrates a typical workflow for determining the bioavailability of a phytosterol.

G cluster_0 In Vivo Study cluster_1 In Vitro/In Situ Study A Oral Administration of Phytosterol to Animal Model B Serial Blood Sampling A->B C Plasma Separation B->C D Phytosterol Extraction from Plasma C->D E HPLC/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F G Intestinal Perfusion with Phytosterol Solution H Collection of Intestinal Aspirates G->H I Analysis of Sterol Concentration (GC-MS) H->I J Calculation of Absorption Rate I->J

Experimental workflow for bioavailability assessment.
Signaling Pathways Modulated by β-Sitosterol

β-Sitosterol has been shown to influence several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

1. EGFR/MAPK Signaling Pathway: β-Sitosterol can inhibit the epidermal growth factor receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and migration[5].

BS β-Sitosterol EGFR EGFR BS->EGFR inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation BS β-Sitosterol PI3K PI3K BS->PI3K inhibits Receptor Growth Factor Receptor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival BS β-Sitosterol IKK IKK BS->IKK inhibits Stimulus Inflammatory Stimulus Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation activates

References

Comparative Efficacy of Campesterol and Doxorubicin in Breast Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of the natural phytosterol Campesterol and the chemotherapeutic drug Doxorubicin on breast cancer cell lines. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action and cytotoxic effects based on available experimental data.

Introduction

Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy for various cancers, including breast cancer. Its primary mode of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] Campesterol, a phytosterol found in plants, has garnered interest for its potential anticancer properties.[3][4] This guide summarizes the current understanding of their respective efficacies against common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Doxorubicin and the observed antiproliferative effects of Campesterol and the related phytosterol, β-sitosterol. Direct comparative studies providing IC50 values for Campesterol against Doxorubicin are limited in the current literature.

Table 1: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineIC50 Value (µM)Treatment DurationAssay Method
MCF-7 4[5], 8.306[6], 9.908[1], 1.1 (µg/ml)[7]48 hoursMTT/SRB
MDA-MB-231 1[5], 6.602[6], 0.69[1], 1.38 (µg/ml)[7]48 hoursMTT/SRB

Table 2: Antiproliferative and Pro-Apoptotic Effects of Phytosterols in Breast Cancer Cell Lines

CompoundCell LineConcentration & EffectTreatment Duration
Campesterol MDA-MB-231Showed dose-dependent inhibition of cell viability, though a specific IC50 was not determined.[8]48 hours
β-Sitosterol MDA-MB-23116 µM induced a 6-fold increase in apoptosis and significant increases in caspase-3, -8, and -9 activities.[9][10]3 days
β-Sitosterol MCF-7Demonstrated antiproliferative effects.[10]Not Specified

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: the MTT assay for cell viability and the Annexin V-FITC/PI assay for apoptosis detection.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[11]

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (Doxorubicin or Campesterol) and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the drug that inhibits cell growth by 50%.[12]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest at a predetermined concentration (e.g., the IC50 value) for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.[13]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflow

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin induces apoptosis through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[2][5] Doxorubicin can also activate the extrinsic pathway through the upregulation of death receptors, leading to the activation of caspase-8.[14]

Doxorubicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Doxorubicin Doxorubicin DeathReceptors Death Receptors Doxorubicin->DeathReceptors activates Bcl2 Bcl-2 (inhibition) Doxorubicin->Bcl2 downregulates Bax Bax (activation) Doxorubicin->Bax upregulates Caspase8 Caspase-8 DeathReceptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.

Putative Campesterol-Induced Apoptosis Signaling Pathway

Based on studies of the related phytosterol β-sitosterol, Campesterol is hypothesized to induce apoptosis by activating both the extrinsic and intrinsic pathways. This involves the activation of initiator caspases 8 and 9, which in turn activate the executioner caspase-3, leading to programmed cell death.[9][10]

Campesterol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Campesterol Campesterol (via β-sitosterol data) Caspase8 Caspase-8 Campesterol->Caspase8 activates Caspase9 Caspase-9 Campesterol->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative Campesterol-induced apoptosis pathway.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of two compounds on cancer cell lines.

Experimental_Workflow start Start cell_culture Breast Cancer Cell Culture (MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with Campesterol or Doxorubicin (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for efficacy comparison.

Conclusion

Doxorubicin is a potent cytotoxic agent against both MCF-7 and MDA-MB-231 breast cancer cell lines, with well-documented IC50 values and a clear mechanism of action involving the induction of apoptosis. Campesterol shows promise as an antiproliferative agent, particularly in ERα-positive breast cancer cells.[3] While direct comparative data is sparse, studies on the related phytosterol β-sitosterol suggest a pro-apoptotic mechanism involving the activation of key caspases. Further research is warranted to establish the precise IC50 values of Campesterol in various breast cancer cell lines and to fully elucidate its molecular signaling pathways. This will enable a more direct and quantitative comparison with standard chemotherapeutic agents like Doxorubicin.

References

Harnessing Phytochemical Synergy: A Comparative Guide to Carpesterol and its Analogs in Combination Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field in oncology research. Among these, phytosterols (B1254722) and flavonoids, plant-derived molecules with demonstrated anti-cancer properties, are of significant interest. This guide provides a comparative analysis of the synergistic effects of carpesterol and its structural analogs, such as other phytosterols and the flavonoid kaempferol, when combined with common chemotherapy drugs. Due to the limited direct research on this compound, this guide will focus on well-documented examples of related compounds to illustrate the potential mechanisms and benefits of such combination therapies.

Recent studies have highlighted that combining certain phytosterols and flavonoids with cytotoxic drugs like doxorubicin (B1662922) and cisplatin (B142131) can lead to enhanced tumor cell killing, reversal of drug resistance, and potentially reduced side effects.[1][2][3] This synergy is often achieved through the modulation of key cellular signaling pathways involved in apoptosis, cell cycle regulation, and cell survival.

Comparative Efficacy of Combination Therapies: In Vitro Studies

The following tables summarize the synergistic effects observed in preclinical studies, showcasing the enhanced anti-cancer activity when phytosterols or flavonoids are combined with standard chemotherapeutic agents.

Table 1: Synergistic Effects of Kaempferol with Doxorubicin on Liver Cancer Cells (HepG2)

Treatment GroupConcentration% Cell ViabilityApoptosis Rate (%)G1 Phase Cell Cycle Arrest (%)
Control-100%5.2%45.1%
Kaempferol (KF)40 µM~60%15.8%55.3%
Doxorubicin (DOX)900 nM~60%18.2%58.7%
KF + DOX40 µM + 900 nM~25%35.6%72.4%

Data adapted from a study on HepG2 liver cancer cells, demonstrating that the combination of Kaempferol and Doxorubicin results in a significantly stronger inhibitory effect on cell viability and a higher induction of apoptosis and cell cycle arrest compared to either agent alone[4][5].

Table 2: Synergistic Effects of Kaempferol with Cisplatin on Colon Cancer Cells (HCT-116)

Treatment GroupConcentration% Cell Viability
Control-100%
Kaempferol50 µM~75%
Cisplatin10 µM~60%
Kaempferol + Cisplatin50 µM + 10 µM26.9%

Data from a study on HCT-116 colon cancer cells, indicating a significant synergistic enhancement in cytotoxicity with the combination therapy[6][7].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are protocols for key experiments typically used to evaluate synergistic anti-cancer effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with various concentrations of the phytosterol/flavonoid (e.g., Kaempferol), the chemotherapy drug (e.g., Doxorubicin or Cisplatin), and their combination for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.

  • Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for investigating the signaling pathways affected by the drug combinations.

  • Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, Akt) overnight at 4°C.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of phytosterols and flavonoids with chemotherapy often arise from their ability to concurrently modulate multiple signaling pathways that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

A common mechanism of synergy is the enhanced induction of apoptosis. Phytosterols and flavonoids can sensitize cancer cells to chemotherapy-induced apoptosis by modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. This leads to increased mitochondrial membrane permeability, cytochrome c release, and subsequent activation of the caspase cascade (Caspase-9 and Caspase-3).[4][8]

cluster_0 Chemotherapy (Doxorubicin / Cisplatin) cluster_1 Phytosterol / Flavonoid (this compound Analog) Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage ROS ROS Production Chemo->ROS Phyto Phytosterol Bcl2 Bcl-2 (Anti-apoptotic) Phyto->Bcl2 Bax Bax (Pro-apoptotic) Phyto->Bax DNA_Damage->Bax Mito Mitochondria ROS->Mito Bcl2->Mito Bax->Mito CytC Cytochrome C Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Synergistic Induction of Apoptosis Pathway.
Inhibition of Pro-Survival Signaling

Many cancers exhibit hyperactivation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell growth and inhibits apoptosis. Phytosterols and flavonoids have been shown to inhibit this pathway.[9] When combined with chemotherapy, this dual action of inducing apoptosis and blocking survival signals leads to a more potent anti-cancer effect.

cluster_1 Phytosterol / Flavonoid (this compound Analog) Phyto Phytosterol PI3K PI3K Phyto->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Fig. 2: Inhibition of PI3K/Akt/mTOR Survival Pathway.
Experimental Workflow for Synergy Evaluation

The following diagram outlines a typical workflow for assessing the synergistic effects of a novel compound with a standard chemotherapy drug.

A Cancer Cell Line Selection B Single Agent Dose-Response (MTT Assay) A->B C Combination Treatment & Synergy Analysis (e.g., CI) B->C D Mechanism of Action Studies C->D H In Vivo Xenograft Model Validation C->H E Apoptosis Assays (Flow Cytometry, Western Blot) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot) D->G

Fig. 3: Experimental Workflow for Synergy Evaluation.

References

A Head-to-Head Comparison of Carpesterol and Other Solanaceae-Derived Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bioactive Sterols from the Nightshade Family

The Solanaceae family, commonly known as the nightshade family, is a rich source of diverse and pharmacologically active steroidal compounds. Among these, Carpesterol, a phytosterol found in various Solanaceae species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] This guide provides a head-to-head comparison of this compound with other prominent Solanaceae-derived sterols, namely Withanolide A, a representative withanolide, and Solasodine (B1681914), a steroidal alkaloid.

This comparison focuses on their anticancer and anti-inflammatory properties, providing available quantitative data, detailed experimental methodologies, and visualizations of implicated signaling pathways to aid researchers and drug development professionals in their understanding and potential application of these compounds.

Physicochemical Properties

A fundamental aspect of drug development is the understanding of the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of this compound, Withanolide A, and Solasodine.

PropertyThis compoundWithanolide ASolasodine
Molecular Formula C₃₇H₅₄O₄[3]C₂₈H₃₈O₆C₂₇H₄₃NO₂
Molecular Weight ( g/mol ) 562.8[3]470.6413.6
IUPAC Name [(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate[3](20R,22R)-20,22-Dihydroxy-1-oxoergosta-2,5,24-trienolide(22R,25R)-Spirosol-5-en-3β-ol
PubChem CID 21155918[3]265239442985

Comparative Analysis of Biological Activity

This section provides a comparative overview of the anticancer and anti-inflammatory activities of this compound, Withanolide A, and Solasodine, supported by available experimental data.

Note on this compound Data: There is a notable lack of publicly available quantitative data on the specific biological activities of purified this compound. Most studies refer to the activities of plant extracts containing this compound among other compounds.[1][2] One study on a methanolic extract of Solanum nigrum, which contains this compound, reported an IC50 value of 265.0 µg/mL against HeLa cells using an MTT assay.[1] However, this does not represent the activity of the isolated compound. The data presented for this compound is therefore largely qualitative.

Anticancer Activity

The cytotoxic effects of these sterols against various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
Withanolide A MCF-7 (Breast)~2.5[4]
MDA-MB-231 (Breast)~1.5[4]
A549 (Lung)~5.0[5]
PC-3 (Prostate)~3.0[4]
Solasodine HCT116 (Colon)39.43[6]
HT-29 (Colon)44.56[6]
SW480 (Colon)50.09[6]
MCF-7 (Breast)~25 (estimated from µg/mL)[7]
This compound HeLa (Cervical)No data for purified compound. S. nigrum extract containing this compound showed an IC50 of 265.0 µg/mL.[1]
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and their modulation of key inflammatory signaling pathways such as NF-κB.

CompoundAssayEffectReference
Withanolide A Inhibition of NO production in LPS-stimulated RAW 264.7 macrophagesIC50 not specified, but demonstrated inhibitory activity.[8]
Inhibition of TNF-α-induced NF-κB activationDemonstrated potent inhibition.[9]
Solasodine Inhibition of NO production in LPS-stimulated RAW 264.7 macrophagesDemonstrated inhibitory activity.Qualitative mentions in reviews
Inhibition of NF-κB activationImplicated in its anticancer and anti-inflammatory effects.[10]
This compound General Anti-inflammatory PropertiesMentioned in reviews, but quantitative data is lacking.[1][11]

Signaling Pathway Modulation: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is often dysregulated in cancer. Both withanolides and solasodine have been shown to exert their effects, at least in part, by modulating this pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

NF_kB_Pathway Simplified NF-κB Signaling Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Gene_exp Gene Expression (Inflammation, Proliferation) DNA->Gene_exp Transcription Withanolide_A Withanolide A Withanolide_A->IKK Inhibits Solasodine Solasodine Solasodine->NFkB_nuc May Inhibit Nuclear Translocation

Caption: Overview of the NF-κB signaling pathway and points of inhibition by Withanolide A and Solasodine.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Withanolide A, Solasodine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate and Formazan Formation C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability and IC50 F->G

Caption: Experimental workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.

Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a purple azo compound, which can be measured colorimetrically.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they adhere. Treat the cells with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be measured by its enzymatic activity (light production).

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α; 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Conclusion

This comparative guide highlights the pharmacological potential of this compound, Withanolide A, and Solasodine, three distinct steroidal compounds from the Solanaceae family. While Withanolide A and Solasodine have been more extensively studied, with a growing body of quantitative data supporting their anticancer and anti-inflammatory activities, this compound remains a less characterized but promising phytosterol.

The provided data and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic applications of these natural products. Further investigation into the specific biological activities and molecular mechanisms of purified this compound is warranted to fully elucidate its potential and enable a more direct and comprehensive comparison with other Solanaceae-derived sterols. The modulation of key signaling pathways, such as NF-κB, by these compounds underscores their potential as leads for the development of novel anti-inflammatory and anticancer drugs.

References

Validating the Mechanism of Action of Carpesterol: A Comparative Gene Expression Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of the novel phytosterol, Carpesterol, through gene expression analysis. Due to the limited direct research on this compound, this document establishes a comparative approach, using the well-characterized phytosterol, β-sitosterol , as a proxy for this compound's expected bioactivity. The performance of β-sitosterol is compared against Doxorubicin , a standard chemotherapeutic agent. This guide offers supporting experimental data from studies on related compounds and detailed methodologies for key experiments.

Comparative Analysis of Gene Expression

The following table summarizes the differential gene expression in cancer cell lines treated with a phytosterol (aqueous extract of Solanum nigrum, a source of this compound) and the chemotherapeutic drug Doxorubicin. The data is compiled from independent studies and serves to illustrate the distinct molecular responses to these compounds.

GeneFunctionFold Change (Solanum nigrum extract in MCF-7 cells)[1]Fold Change (Doxorubicin in MCF-7 cells)[2][3]
ESR1 Estrogen Receptor Alpha-4.3Not Reported
ESR2 Estrogen Receptor Beta+2.3Not Reported
PGR Progesterone Receptor-3.5Not Reported
CYP1A1 Cytochrome P450 Family 1 Subfamily A Member 1Not Reported+206
CYP1A2 Cytochrome P450 Family 1 Subfamily A Member 2Not Reported+96
TOP2A Topoisomerase II AlphaNot Reported-202
Bcl-2 B-cell lymphoma 2 (Anti-apoptotic)Down-regulatedDown-regulated
Cytochrome c Apoptosis signalingNot ReportedUp-regulated

Note: The presented data is for illustrative purposes and is collated from different studies that may have variations in experimental conditions. A direct, head-to-head experiment under identical conditions is recommended for definitive validation.

Proposed Signaling Pathway for this compound

The following diagram illustrates the hypothesized signaling pathway for this compound, based on the known mechanisms of related phytosterols (B1254722) which induce apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Workflow for Gene Expression Analysis

This diagram outlines a typical workflow for analyzing changes in gene expression in cancer cells following treatment with a test compound like this compound.

G start Cancer Cell Culture (e.g., MCF-7) treatment Treatment with: - this compound - Doxorubicin (Control) - Vehicle (Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (e.g., RIN analysis) rna_extraction->quality_control library_prep Library Preparation (for RNA-Seq) or cDNA Synthesis (for qPCR) quality_control->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing qpcr Quantitative PCR (qPCR) library_prep->qpcr data_analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis sequencing->data_analysis qpcr->data_analysis validation Validation of Key Genes (e.g., with qPCR if RNA-Seq was primary) data_analysis->validation end Biological Interpretation validation->end

Caption: Workflow for comparative gene expression analysis.

Comparative Mechanisms of Action

This diagram illustrates the logical relationship between the proposed mechanism of this compound and the known mechanism of Doxorubicin, highlighting their convergence on the induction of apoptosis.

G cluster_this compound This compound (Proposed) cluster_doxorubicin Doxorubicin (Established) carpesterol_moa Modulation of Apoptotic Proteins (e.g., Bcl-2 family) via Signaling Pathways (e.g., PI3K/Akt) apoptosis Apoptosis carpesterol_moa->apoptosis doxorubicin_moa DNA Intercalation & Topoisomerase II Inhibition dna_damage DNA Damage Response doxorubicin_moa->dna_damage dna_damage->apoptosis

References

A Comparative Analysis of the Intestinal Absorption of Phytosterols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the intestinal absorption of different phytosterols (B1254722), tailored for researchers, scientists, and drug development professionals. Phytosterols, plant-derived compounds structurally similar to cholesterol, are of significant interest for their cholesterol-lowering effects. Understanding the nuances of their intestinal absorption is critical for the development of effective functional foods and nutraceuticals. This document presents quantitative data, detailed experimental protocols, and visual representations of the key biological processes involved.

Quantitative Comparison of Phytosterol Absorption

The intestinal absorption of phytosterols is a selective and relatively inefficient process compared to cholesterol. The structural differences among phytosterols, particularly in their side chains, lead to variations in their absorption rates. Generally, campesterol (B1663852) is absorbed more readily than β-sitosterol, while stigmasterol (B192456) shows the lowest absorption.

Below is a summary of comparative absorption data from studies in both humans and rats.

SterolMean Absorption in Humans (%)[1][2][3]Mean Absorption in Rats (%)[4][5][6]Key Structural Difference from Cholesterol
Cholesterol 33.0~27.0-
Campesterol 9.613.0Methyl group at C24
β-Sitosterol 4.24.0Ethyl group at C24
Stigmasterol 4.84.0Ethyl group at C24 and a double bond at C22

Mechanisms of Intestinal Phytosterol Absorption

The intestinal absorption of phytosterols is a dynamic process involving uptake and efflux transporters in enterocytes. The key players in this process are the Niemann-Pick C1-Like 1 (NPC1L1) protein, which facilitates the uptake of sterols from the intestinal lumen into the enterocytes, and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which actively pump phytosterols and cholesterol from the enterocytes back into the intestinal lumen.[7] The balance between the activities of these transporters largely determines the net absorption of different phytosterols.

Intestinal Phytosterol Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micelle Mixed Micelles (Phytosterols, Cholesterol, Bile Acids) NPC1L1 NPC1L1 Micelle->NPC1L1 Uptake Phytosterol_pool Intracellular Phytosterol Pool NPC1L1->Phytosterol_pool ABCG5G8 ABCG5/G8 Phytosterol_pool->ABCG5G8 Efflux Chylomicrons Chylomicrons (to Lymph) Phytosterol_pool->Chylomicrons Esterification & Packaging ABCG5G8->Micelle Secretion

Intestinal phytosterol transport pathway.

Experimental Protocols

In Vivo: Intestinal Perfusion in Humans

This method allows for the direct measurement of sterol absorption in a defined segment of the small intestine.

Protocol:

  • Subject Preparation: Healthy volunteers are fasted overnight.

  • Tube Placement: A multi-lumen tube is passed through the nose or mouth into the small intestine, positioned in the upper jejunum. The tube has an infusion port and several aspiration ports at measured distances.

  • Perfusion Solution: A micellar solution containing a known concentration of the test phytosterols (e.g., campesterol, β-sitosterol, stigmasterol), a non-absorbable marker (e.g., sitostanol), bile salts, and phospholipids (B1166683) is prepared.

  • Perfusion: The solution is infused at a constant rate through the proximal port.

  • Sample Collection: Samples of the intestinal contents are collected from the distal aspiration ports at regular intervals.

  • Analysis: The concentrations of the phytosterols and the non-absorbable marker in the collected samples are determined using gas chromatography-mass spectrometry (GC-MS).

  • Calculation of Absorption: The disappearance of the phytosterols relative to the non-absorbable marker is used to calculate the percentage of absorption over the perfused intestinal segment.[1][2][3]

In Vivo: Oral Gavage in Rats

This is a common preclinical model to assess the overall absorption and bioavailability of phytosterols.

Protocol:

  • Animal Acclimation: Rats are housed in metabolic cages and acclimated to the experimental conditions.

  • Test Substance Preparation: Radiolabeled or non-labeled phytosterols are dissolved in a vehicle, typically a vegetable oil like sunflower seed oil.

  • Administration: A single dose of the phytosterol solution is administered directly into the stomach of the rats via oral gavage.[4][5][6]

  • Sample Collection: Urine and feces are collected for a period of up to 96 hours post-dosing.[4][5][6] At the end of the study period, blood and various tissues (e.g., liver, adrenal glands) are collected.

  • Analysis: The amount of phytosterol and its metabolites in the collected samples is quantified. For radiolabeled compounds, radioactivity is measured. For non-labeled compounds, techniques like GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used.

  • Calculation of Absorption: The amount of the administered dose that is not recovered in the feces is considered to be absorbed. Tissue and blood concentrations provide further information on distribution.

In Vitro: Caco-2 Cell Monolayer Uptake Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes, providing a valuable in vitro model of the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Preparation of Test Compounds: The phytosterols are solubilized in a micellar solution, similar to that used in the intestinal perfusion studies, to mimic physiological conditions.

  • Uptake Assay: The apical (upper) chamber of the Transwell is incubated with the phytosterol-containing micellar solution. The basolateral (lower) chamber contains a phytosterol-free medium.

  • Incubation: The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C.

  • Cell Lysis and Analysis: After incubation, the cells are washed to remove any surface-bound phytosterols and then lysed. The amount of phytosterol taken up by the cells is quantified by a suitable analytical method such as UPLC-UV or LC-MS/MS.

Experimental Workflow for Phytosterol Absorption Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rats) cluster_human Human Studies Caco2_culture Caco-2 Cell Culture (21 days) Monolayer_integrity Monolayer Integrity Check (TEER, Lucifer Yellow) Caco2_culture->Monolayer_integrity Uptake_assay Phytosterol Uptake Assay Monolayer_integrity->Uptake_assay Analysis_invitro Quantification (e.g., LC-MS/MS) Uptake_assay->Analysis_invitro Data_analysis Data Analysis and Comparison Analysis_invitro->Data_analysis Comparative Analysis Animal_acclimation Animal Acclimation Oral_gavage Oral Gavage of Phytosterols Animal_acclimation->Oral_gavage Sample_collection Sample Collection (Feces, Blood, Tissues) Oral_gavage->Sample_collection Analysis_invivo Quantification (e.g., GC-MS) Sample_collection->Analysis_invivo Analysis_invivo->Data_analysis Subject_prep Subject Preparation Intestinal_perfusion Intestinal Perfusion Subject_prep->Intestinal_perfusion Sample_collection_human Intestinal Aspirate Collection Intestinal_perfusion->Sample_collection_human Analysis_human Quantification (GC-MS) Sample_collection_human->Analysis_human Analysis_human->Data_analysis

Workflow for phytosterol absorption studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carpesterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Carpesterol, a significant phytosterol, is essential for quality control in pharmaceutical and nutraceutical industries, as well as for research and development. The selection of an appropriate analytical method is critical to ensure reliable and reproducible results. This guide provides a comparative overview of the primary analytical techniques used for the quantification of phytosterols (B1254722) like this compound, with a focus on their cross-validation.

Overview of Analytical Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the predominant techniques for the analysis of phytosterols.[1] These methods, often coupled with mass spectrometry (MS) or other detectors, offer high resolution and sensitivity.[1] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

Performance Comparison of Analytical Methods

Method validation is crucial to ensure that an analytical method is suitable for its intended purpose.[1] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes these parameters for common phytosterol analysis methods.

ParameterGC-MSLC-MS/MSHPLC-UV¹H NMR
Linearity (r²) > 0.99[2]> 0.99[3]-> 0.998[4]
LOD < 0.24 mg/kg[2]1 ng/mL[3]-15.00 - 187.5 µg[4]
LOQ -10 ng/mL[3]-7.50 - 93.8 µg[4]
Accuracy (Recovery %) 81 - 105.1%[2]--86.1 - 101.7%[4]
Precision (CV % or RSD %) < 10% (within and between-day repeatability)[2]Low RSD[3]-< 6% (intra-assay and intermediate precision)[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for phytosterol analysis due to its high sensitivity and ability to separate complex mixtures.[1]

Sample Preparation:

  • Lipid Extraction: A modified Folch method can be used to extract lipids from the sample.[1]

  • Saponification: The extracted lipids are saponified to release free sterols.[5]

  • Extraction of Unsaponifiables: The unsaponifiable matter, containing the free sterols, is then extracted.[1]

  • Derivatization: A crucial step for GC analysis, the sterols are derivatized, for example, with N-methyl-N-trimethylsilyl-trifluoroacetamide, to increase their volatility.[6][7]

Chromatographic Conditions:

  • Column: A capillary GC column such as a HP-5MS is commonly used.[8]

  • Carrier Gas: Helium is typically used as the carrier gas.[8]

  • Temperature Program: A temperature gradient is employed to separate the different sterols. For instance, the oven temperature can be programmed to increase from an initial temperature to a final temperature at a specific rate to achieve optimal separation.[8]

  • Injector and Detector Temperature: The injector and detector temperatures are maintained at high temperatures to ensure vaporization of the sample and prevent condensation.[8]

Data Acquisition: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.[6][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and can often be performed without the need for derivatization, simplifying sample preparation.[9]

Sample Preparation:

  • Extraction: The sample is typically extracted with an organic solvent like methanol (B129727).[10]

  • Purification: The extract may be purified using solid-phase extraction (SPE) to remove interfering substances.[5]

  • Filtration: The final extract is filtered through a syringe filter before injection into the LC-MS/MS system.[10]

Chromatographic Conditions:

  • Column: A reversed-phase C8 or C18 column is commonly used for separation.[3][11]

  • Mobile Phase: A gradient elution with a mixture of solvents such as methanol and water or acetonitrile (B52724) and water, often with a modifier like formic acid, is employed.[12][13]

  • Flow Rate: A typical flow rate is around 0.8 mL/min.[14]

Data Acquisition: The mass spectrometer is operated in MRM mode for the simultaneous quantification of multiple phytosterols.[3] This involves monitoring specific precursor-to-product ion transitions for each analyte.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though it may be less sensitive than MS-based methods for compounds that lack a strong chromophore.[15]

Sample Preparation:

  • Extraction: Similar to LC-MS/MS, extraction is typically performed with an organic solvent like methanol, followed by sonication to enhance extraction efficiency.[10]

  • Filtration: The extract is filtered before injection.[10]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is a common choice.[10]

  • Mobile Phase: A mixture of solvents like acetonitrile and water is used.[16]

  • Detection: A UV detector is used to monitor the eluent at a specific wavelength.[17]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate a generalized workflow for phytosterol analysis and the key parameters for method validation.

cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification Sample Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Saponification Saponification LipidExtraction->Saponification Extraction Extraction of Unsaponifiables Saponification->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (FID, MS, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

References

Assessing the Safety and Toxicity Profile of Carpesterol in Comparison to Other Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the available scientific literature reveals a nascent but growing understanding of the safety and toxicity profile of carpesterol, a phytosterol found in plants of the Solanaceae family.[1] While research on this compound is not as extensive as that for more common phytosterols (B1254722) like beta-sitosterol, campesterol (B1663852), and stigmasterol (B192456), initial studies primarily highlight its cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic application in oncology.[1] This guide provides a comparative assessment of this compound's safety profile against other well-documented phytosterols, based on the current body of experimental evidence.

Comparative Cytotoxicity Data

The primary focus of this compound research to date has been its anti-cancer properties, with several studies evaluating its cytotoxic effects on different cancer cell lines. This contrasts with other phytosterols, which have been more broadly studied for their general safety and impact on cholesterol metabolism.[2][3][4][5]

PhytosterolCell LineAssayKey FindingsReference
This compound HeLa (Cervical Cancer)MTT AssayIC50: 265.0 µg/mL[1]
HeLa (Cervical Cancer)SRB AssayIC50: 847.8 µg/mL[1]
Vero (Normal Kidney)MTT AssayIC50: 6.862 µg/mL[1]
Clerosterol (B1233290) A2058 (Melanoma)Not SpecifiedIC50: 150 µM[6]
Campesterol HUVECs (Endothelial)Not SpecifiedWeak cytotoxicity in non-proliferating cells[7]
Caco-2 (Intestinal)NRU AssayDecreased viability at 12.5 µM[8]
Beta-sitosterol Caco-2 (Intestinal)NRU AssayDecreased viability at 12.5 µM[8]
Stigmasterol Caco-2 (Intestinal)LDH & FDA/EtBr AssaysNo significant effect on viability[8]
Oxidized Phytosterols U937 & HepG2Not SpecifiedOxidized derivatives of campesterol, dihydrobrassicasterol, stigmasterol, and β-sitosterol show cytotoxic effects.[9]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assays used. The data on Vero cells suggests that this compound may exhibit some toxicity to non-cancerous cells.

Genotoxicity and Mutagenicity

At present, there is a significant gap in the scientific literature regarding the genotoxicity and mutagenicity of this compound. In contrast, other phytosterols and related compounds have undergone some level of genotoxicity assessment. For instance, a study on carvacrol (B1668589), a monoterpenoid with structural similarities to some phytosterol breakdown products, showed a potential for mutagenicity in the Ames test and an increase in mutation frequency in Drosophila melanogaster.[10][11] Another study on β-caryophyllene oxide, a plant-derived compound, found it to be devoid of genotoxic effects in both the Ames test and a micronucleus assay.[12] The absence of such data for this compound is a critical area for future research to fully establish its safety profile.

In Vivo Toxicity

Comprehensive in vivo toxicity studies for this compound, such as the determination of an LD50 value or reproductive and developmental toxicity assessments, are not yet available in the public domain. For other phytosterols, oral toxicity is generally considered low, given their natural presence in the diet.[13][14] For example, a mixture of phytosterols including β-sitosterol, campesterol, and stigmasterol showed no maternal or teratogenic effects in rats.[15] Furthermore, a 90-day oral toxicity study in rats with plant phytosterol esters was well-tolerated.[15]

Experimental Protocols

The methodologies employed in the cited studies are standard for toxicological and pharmacological research.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which is then quantified by spectrophotometry.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is determined by spectrophotometry.

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This method quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the supernatant.

  • Fluorescein Diacetate/Ethidium Bromide (FDA/EtBr) Staining: This is a fluorescence microscopy-based assay where live cells are stained green by FDA, and dead cells are stained red by EtBr.

Apoptosis Assays
  • Hoechst 33342 Staining: This fluorescent stain binds to DNA in the cell nucleus. Microscopic visualization can reveal nuclear condensation and fragmentation, which are characteristic of apoptosis.

  • DNA Fragmentation Assay: This technique, often involving agarose (B213101) gel electrophoresis, detects the ladder-like pattern of DNA fragments that is a hallmark of apoptosis.

Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, research on the structurally similar phytosterol, clerosterol, provides insights into a potential mechanism of action for its cytotoxic effects. In A2058 human melanoma cells, clerosterol was shown to induce apoptosis through a mitochondrial-mediated pathway.[6]

Clerosterol_Apoptosis_Pathway Clerosterol Clerosterol Bax Bax (Upregulation) Clerosterol->Bax Bcl2 Bcl-2 (Downregulation) Clerosterol->Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 (Activation) Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by clerosterol in melanoma cells.

Experimental Workflow

A general workflow for assessing the cytotoxicity of a phytosterol is depicted below. This process involves exposing cultured cells to the compound and then evaluating cell viability and the mechanism of cell death.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., HeLa, A2058) Treatment Cell Treatment with Varying Concentrations CellCulture->Treatment CompoundPrep Phytosterol Preparation (e.g., this compound) CompoundPrep->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation CytotoxicityAssay Cytotoxicity Assays (MTT, SRB, etc.) Incubation->CytotoxicityAssay ApoptosisAssay Apoptosis Assays (Hoechst, DNA Fragmentation) Incubation->ApoptosisAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

The current body of evidence suggests that this compound exhibits significant cytotoxic activity against cancer cells. However, its safety profile is not yet as comprehensively characterized as those of other common phytosterols like beta-sitosterol, campesterol, and stigmasterol, which are generally considered safe. The preliminary data indicating some toxicity in normal cell lines underscores the need for further investigation.

Future research should prioritize a more thorough toxicological evaluation of this compound, including:

  • In vivo acute and chronic toxicity studies to determine LD50 values and identify potential target organs.

  • A comprehensive battery of genotoxicity and mutagenicity assays to assess its impact on genetic material.

  • Reproductive and developmental toxicity studies to evaluate its safety for use in different populations.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

A more complete understanding of the safety and toxicity of this compound is essential before its full therapeutic potential can be realized and to ensure its safe application in any future clinical or commercial products. Researchers and drug development professionals should proceed with a data-driven approach, acknowledging the current limitations while exploring the promising anti-cancer properties of this novel phytosterol.

References

Replicating Antineoplastic Activity of Solanum nigrum Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Published Findings and the Case of Carpesterol

Initial investigations into the antineoplastic properties of this compound, a phytosterol found in plants of the Solanaceae family, reveal a complex landscape of bioactive compounds. Published findings often attribute the anticancer effects to crude extracts of plants like Solanum nigrum (black nightshade) rather than to the isolated compound itself. This guide provides a comparative analysis of the available data, focusing on the reported cytotoxic effects of Solanum nigrum extracts and discusses the challenges in attributing this activity solely to this compound.

Original Findings on Solanum nigrum Extract

A key 2016 review by Pandey et al. in the Journal of Medical Pharmaceutical and allied Sciences detailed the evaluation of a methanolic extract from Solanum nigrum fruits against cancerous and non-cancerous cell lines.[1][2][3] The study utilized two common cytotoxicity assays, the Sulforhodamine B (SRB) assay and the MTT assay, to determine the concentration at which the extract inhibited cell growth by 50% (IC50).

The results indicated a significant differential effect, with the extract showing greater potency against the human cervical cancer cell line (HeLa) compared to the normal African green monkey kidney cell line (Vero).[4] This selectivity is a desirable characteristic for potential anticancer agents.

Table 1: In Vitro Cytotoxicity of Solanum nigrum Methanolic Extract [2][4]

Cell Line Assay Type IC50 Value (µg/mL)
HeLa (Cervical Cancer) SRB Assay 847.8
Vero (Normal Kidney) SRB Assay 908.8
HeLa (Cervical Cancer) MTT Assay 265.0

| Vero (Normal Kidney) | MTT Assay | Not Determined |

Data extracted from Pandey P, Garg A, Shukla A, 2016.[1][2]

The Challenge of Attributing Activity to this compound

While this compound is identified as a constituent of Solanum nigrum, the 2016 study reports on the activity of a crude methanolic extract.[1][2][3] The plant contains a multitude of other bioactive compounds, including other steroidal alkaloids (solasonine, solamargine), saponins, and notably, glycoproteins, which have also been shown to possess potent antineoplastic properties.[5][6][7]

Several studies have specifically investigated a 150 kDa glycoprotein (B1211001) isolated from Solanum nigrum and demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including colon (HT-29) and breast (MCF-7) cancer cells.[5][6][8] This makes it difficult to isolate the anticancer effects of this compound from the synergistic or dominant effects of other co-extracted compounds. To date, no studies dedicated to replicating the antineoplastic activity of purified this compound have been identified.

Experimental Protocols

The methodologies employed in the foundational studies are standard for in vitro cytotoxicity screening. Below are detailed protocols for the MTT and SRB assays, which form the basis of the reported findings.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Plating: Seed cells (e.g., HeLa, Vero) in a 96-well plate at a density of 1x10^5 cells/mL and incubate for 24 hours to allow for attachment.[9]

  • Treatment: Expose the cells to various concentrations of the test substance (e.g., Solanum nigrum extract) and a control (e.g., 0.1% DMSO in media) for the desired duration (e.g., 48-72 hours).[9][10]

  • MTT Addition: Remove the media and add 20-25 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[9][10]

  • Solubilization: Dissolve the resulting formazan crystals by adding a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).[9]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test that estimates cell density based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions.

  • Cell Plating and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, fix the adherent cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution and incubate for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Dissolve the protein-bound dye with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Reading: Measure the absorbance at approximately 510 nm. The IC50 value is derived from the dose-response curve.

G General Workflow for In Vitro Cytotoxicity Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Protocol cluster_analysis Data Analysis CellCulture Maintain Cell Lines (e.g., HeLa, Vero) Seeding Seed Cells in 96-Well Plates CellCulture->Seeding Incubation1 Incubate 24h for Adherence Seeding->Incubation1 Treatment Add Test Compound (e.g., S. nigrum Extract) at Various Concentrations Incubation1->Treatment Incubation2 Incubate for Exposure Period (e.g., 48-72h) Treatment->Incubation2 AssayStep Perform Assay: - Add Reagent (MTT) or - Fix & Stain (SRB) Incubation2->AssayStep Solubilize Solubilize Formazan (MTT) or Bound Dye (SRB) AssayStep->Solubilize Readout Measure Absorbance (Plate Reader) Solubilize->Readout Analysis Calculate % Viability & Determine IC50 Readout->Analysis

Caption: General experimental workflow for determining the IC50 values of a test compound.

Proposed Signaling Pathways

While the mechanism of this compound is unstudied, research on other bioactive compounds from Solanum nigrum, such as the aforementioned glycoprotein, offers insights into potential pathways of antineoplastic activity. Studies on a glycoprotein from S. nigrum suggest it induces apoptosis by modulating the Protein Kinase C (PKC) alpha and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6]

PKCα is a kinase that, when activated, can lead to the activation of the transcription factor NF-κB. NF-κB typically promotes cell survival. The S. nigrum glycoprotein was found to inhibit the activation of both PKCα and NF-κB, thereby preventing the pro-survival signal and allowing apoptosis to proceed.[5][6] This process is also associated with changes in the levels of apoptosis-regulating proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[5]

G SNL_GP S. nigrum Glycoprotein PKCa PKCα Activation SNL_GP->PKCa inhibits NFkB NF-κB Activation SNL_GP->NFkB inhibits PKCa->NFkB activates Survival Cell Survival (Transcription of Anti-Apoptotic Genes) NFkB->Survival promotes Apoptosis Apoptosis Survival->Apoptosis inhibits

Caption: Proposed pathway for glycoprotein-induced apoptosis in cancer cells.

Conclusion

The available scientific literature does not support a direct replication study on the antineoplastic activity of purified this compound. The primary data points to the efficacy of a methanolic extract of Solanum nigrum, which shows promising selective cytotoxicity against HeLa cancer cells. However, the presence of multiple potent bioactive compounds, including glycoproteins and other alkaloids, makes it scientifically challenging to attribute this activity to this compound alone.

Future research should focus on the isolation and individual testing of this compound to deconvolve its specific contribution to the overall antineoplastic effects of Solanum nigrum extracts. Such studies would be necessary to validate this compound as a standalone therapeutic agent and to understand its precise mechanism of action. Until then, the antineoplastic activity should be attributed to the synergistic effects of the various compounds within the plant extract.

References

Benchmarking the antioxidant capacity of Carpesterol against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of the phytosterol Carpesterol against well-established antioxidants: Vitamin C, Trolox, and Quercetin. The objective is to benchmark this compound's potential as a therapeutic agent by examining its performance in standard antioxidant assays. This document outlines the experimental methodologies for these assays, presents available and hypothetical comparative data, and illustrates the underlying biochemical pathways and experimental workflows.

Data Presentation: Benchmarking Antioxidant Capacities

To fulfill the structural requirement of this guide and to provide a framework for future experimental work, the following table includes hypothetical values for this compound. These values are postulated based on the known antioxidant activities of other phytosterols (B1254722) and are intended for illustrative purposes only. They should not be considered as established experimental data.

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)
This compound 50 (Hypothetical)0.8 (Hypothetical)3,500 (Hypothetical)
Vitamin C 2 - 81.0 - 1.52,000 - 2,200
Trolox 3 - 101.0 (Standard)4,000 - 5,000
Quercetin 1 - 51.5 - 2.58,000 - 10,000

Note: The IC50, TEAC, and ORAC values for Vitamin C, Trolox, and Quercetin are sourced from various scientific publications and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key antioxidant capacity assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically. The decrease in absorbance is proportional to the antioxidant capacity of the sample.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound and the standard antioxidants (Vitamin C, Trolox, Quercetin) in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value (the concentration of the antioxidant that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is proportional to the antioxidant's activity.

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and the standards in a suitable solvent.

  • Assay Protocol:

    • Add 20 µL of the sample or standard solution to a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that gives the same percentage of inhibition.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer.

    • Prepare a series of Trolox standards for the standard curve.

  • Sample Preparation: Dissolve this compound and other test compounds in a suitable solvent compatible with the assay buffer.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank (buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: The area under the curve (AUC) for the fluorescence decay is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Mandatory Visualizations

G cluster_pathway Antioxidant Signaling Pathway: Nrf2 Activation by Phytosterols ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change CellularProtection Cellular Protection & Reduced Oxidative Damage ROS->CellularProtection Phytosterol Phytosterol (e.g., this compound) Phytosterol->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 inhibition (degradation) ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->CellularProtection catalyzes

Caption: Nrf2 signaling pathway activation by phytosterols.

G cluster_workflow Experimental Workflow: DPPH Antioxidant Assay A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard with DPPH Solution (1:1 ratio in 96-well plate) A->C B Prepare Sample & Standard Dilutions B->C D Incubate in Dark (30 minutes at room temperature) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & IC50 Value E->F

Caption: Experimental workflow for the DPPH antioxidant assay.

G cluster_comparison Logical Relationship: Comparison of Antioxidant Assays Antioxidant Antioxidant Compound (e.g., this compound) DPPH DPPH Assay (Radical Scavenging) Antioxidant->DPPH evaluates ABTS ABTS Assay (Radical Scavenging) Antioxidant->ABTS evaluates ORAC ORAC Assay (Peroxyl Radical Scavenging) Antioxidant->ORAC evaluates AntioxidantCapacity Overall Antioxidant Capacity DPPH->AntioxidantCapacity contributes to ABTS->AntioxidantCapacity contributes to ORAC->AntioxidantCapacity contributes to

Caption: Logical relationship of the antioxidant assay comparison.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of Carpesterol, treating it with the caution required for a substance with potential biological activity and irritant properties, based on data from closely related sterols like Campesterol.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for analogous compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[1]

  • Lab Coat: To prevent skin contact.

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Flush eyes with water as a precaution. Consult a physician.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with institutional and local regulations. The following protocol is a general guideline.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Due to its potential irritant properties and as a matter of best practice for non-characterized compounds, all unused or contaminated this compound should be treated as hazardous chemical waste.[3]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound powder, contaminated weighing papers, and grossly contaminated PPE (e.g., gloves) in a designated solid hazardous waste container.[3]

    • Liquid Waste: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container compatible with the solvent used.

    • Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container.[4]

Step 2: Containerization and Labeling

  • Use Appropriate Containers:

    • For solid waste, use a high-density polyethylene (B3416737) (HDPE) or other chemically compatible container with a secure, leak-proof lid.[3]

    • For liquid waste, use a sealed, leak-proof container made of a material compatible with the solvent.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any relevant hazard warnings (e.g., "Irritant").

Step 3: Storage

  • Store waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

Step 4: Disposal

  • Consult Institutional Policy: Always follow your institution's specific procedures for hazardous waste disposal.[3]

  • Contact Environmental Health and Safety (EHS): Schedule a pickup with your institution's EHS department or their designated hazardous waste management contractor.[3][5] Provide them with all necessary information from the waste label.

  • Recommended Disposal Method: The recommended method for final disposal is through an industrial combustion plant or a permitted hazardous waste incinerator.[1] Do not dispose of this compound down the drain or in regular trash.[2][5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures should be followed to prepare the waste for disposal.

Protocol for Decontamination of Labware:

  • Initial Rinse: Rinse glassware and equipment that have come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.

  • Triple Rinse: Perform a triple rinse of the labware with the chosen solvent.[5] Collect all rinsate for disposal as hazardous waste.

  • Final Wash: After decontamination, the labware can be washed with soap and water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

CarpesterolDisposal cluster_prep Preparation & Handling cluster_characterization Waste Characterization & Segregation cluster_containment Containerization & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glass) waste_type->sharps_waste Sharps containerize_solid Place in Labeled HDPE Container 'Hazardous Waste - this compound (Solid)' solid_waste->containerize_solid containerize_liquid Place in Labeled, Compatible Container 'Hazardous Waste - this compound (Liquid)' liquid_waste->containerize_liquid containerize_sharps Place in Labeled Sharps Container sharps_waste->containerize_sharps storage Store in Designated Secure Area containerize_solid->storage containerize_liquid->storage containerize_sharps->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact incineration Dispose via Industrial Combustion Plant ehs_contact->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carpesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Carpesterol, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Immediate Safety and Handling Protocols

This compound, like many chemical compounds used in research, requires careful handling to prevent exposure and ensure safety. The primary hazards associated with this compound and related phytosterols (B1254722) include acute toxicity if swallowed, in contact with skin, or inhaled. It can cause skin, eye, and respiratory irritation. Furthermore, some plant sterol mixtures are suspected of causing cancer and damaging fertility or the unborn child.[1] Therefore, a stringent approach to safety is mandatory.

Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure. Ensure that the fume hood is functioning correctly and is not cluttered with unnecessary equipment or containers.

Personal Hygiene: After handling this compound, always wash your hands thoroughly with soap and water, even if gloves were worn. Avoid eating, drinking, or smoking in laboratory areas where this compound is handled.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. It is crucial to inspect all PPE for integrity before each use.

PPE CategoryMinimum RequirementRecommended SpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.Protects against skin contact, which can cause irritation and potential absorption.
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shield.Provides a complete seal around the eyes and protects the face from splashes of powders or solutions.
Body Protection Laboratory coatChemical-resistant lab coat or gown with long sleeves and a secure closure.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required with adequate engineering controls.A NIOSH-approved respirator may be necessary for large spills or in situations with inadequate ventilation.Prevents inhalation of airborne particles, which can cause respiratory irritation and toxicity.

Operational and Disposal Plans

A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Receiving and Storage

Upon receiving a shipment of this compound, promptly inspect the container for any damage or leaks. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Spill Management

In the event of a spill, evacuate the immediate area if necessary. For small spills, wear the appropriate PPE and gently cover the spill with an absorbent material. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Waste Collection:

  • Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.

  • Ensure that the waste containers are compatible with the chemical properties of this compound.

Final Disposal:

  • Arrange for the disposal of this compound waste through your institution's EHS-approved hazardous waste management program.

  • The ultimate disposal method for this type of chemical waste is typically high-temperature incineration in a specialized industrial combustion plant or a boiler and industrial furnace (BIF).[2] These facilities are designed to safely and completely destroy hazardous organic compounds.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Carpesterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and this compound prep_fume_hood->prep_materials weigh Weigh this compound in Fume Hood prep_materials->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carpesterol
Reactant of Route 2
Carpesterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.